molecular formula C6H9N3O B1364655 N-(2-furylmethyl)guanidine CAS No. 4353-49-5

N-(2-furylmethyl)guanidine

Número de catálogo: B1364655
Número CAS: 4353-49-5
Peso molecular: 139.16 g/mol
Clave InChI: KJLXPGOZRJYNKL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-furylmethyl)guanidine is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-furylmethyl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(furan-2-ylmethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-6(8)9-4-5-2-1-3-10-5/h1-3H,4H2,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLXPGOZRJYNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395962
Record name N-(2-furylmethyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4353-49-5
Record name N-(2-furylmethyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

N-(2-Furylmethyl)guanidine: Physicochemical Profiling and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fixed-Charge" Histamine Probe

N-(2-furylmethyl)guanidine (often referred to as Furfurylguanidine ) represents a critical structural probe in histaminergic ligand design.[1] Unlike histamine, which relies on the tautomeric equilibrium of its imidazole ring for receptor activation, furfurylguanidine combines a non-tautomerizable, electron-rich furan ring with a highly basic guanidinium group.[1]

This unique architecture serves two primary functions in drug development:

  • H2 Receptor Interrogation: It acts as a partial agonist at Histamine H2 receptors, validating that receptor binding is driven by ionic anchoring, while full activation requires specific proton-transfer mechanisms absent in the furan ring.[1]

  • Synthetic Scaffold: It is a privileged intermediate for "guanidine-tethered" H2 antagonists (e.g., precursors to early titratable ligands before the advent of famotidine/ranitidine classes).[1]

This guide outlines the physicochemical constraints, a self-validating synthesis protocol, and the pharmacological logic of this compound.[1]

Physicochemical Properties & Stability Profile[1][2]

The utility of N-(2-furylmethyl)guanidine is defined by the tension between its robust basicity and the acid-sensitivity of its furan core.

Core Parameters[1][3]
PropertyValue / CharacteristicContextual Note
Molecular Formula C₆H₉N₃OLow molecular weight fragment (<150 Da).[1]
Molecular Weight 139.16 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
pKa (Guanidine) ~13.2 (Est.)Highly basic.[1] Exists as a cation at physiological pH.[1]
LogP 0.3 – 0.5Highly polar; limited blood-brain barrier penetration without transport.[1]
Solubility High (Water/Ethanol)Readily forms stable salts (Sulfate, Nitrate, HCl).[1]
The "Acid Paradox" (Critical Handling)

Researchers often default to converting guanidines to hydrochloride salts using concentrated HCl.[1] Do not do this with furfurylguanidine.

  • Mechanism: The furan ring is electron-rich.[1] In the presence of strong mineral acids (pH < 1), the furan oxygen undergoes protonation, leading to ring opening, polymerization, and the formation of dark tars (humins).[1]

  • Operational Rule: Always buffer aqueous solutions to pH > 4. If salt formation is required, use Hemisulfate or Acetate salts, which are gentler than excess HCl.[1]

Synthetic Methodology: The "Buffered" Guanylation

Standard protocols using cyanamide are hazardous (explosion risk).[1] The following protocol uses S-methylisothiourea, optimized for furan stability.

Reaction Logic

We utilize a nucleophilic substitution where the primary amine of furfurylamine displaces the methylthio group of S-methylisothiourea.

  • Reagent: S-methylisothiourea hemisulfate (stable, easy to handle).[1]

  • Solvent: Ethanol/Water (ensures homogeneity).[1]

  • Scavenger: Methyl mercaptan (MeSH) is a byproduct.[1] It is toxic and foul-smelling.[1] A bleach trap is mandatory .

Step-by-Step Protocol

Reagents:

  • Furfurylamine (CAS: 617-89-0): 10.0 mmol[1]

  • S-Methylisothiourea Hemisulfate: 5.0 mmol (Stoichiometry: 1 mol sulfate provides 2 mol amidine equivalents)[1]

  • Base: Sodium Hydroxide (NaOH) or Triethylamine (TEA)[1]

Workflow:

  • Setup: Equip a 50 mL round-bottom flask with a reflux condenser. Connect the top of the condenser to a tube leading into a bleach (sodium hypochlorite) trap to neutralize the evolved methyl mercaptan.[1]

  • Dissolution: Dissolve S-methylisothiourea hemisulfate (1.39 g, 5.0 mmol) in 10 mL of water.

  • Addition: Add Furfurylamine (0.97 g, 10.0 mmol) slowly.

  • Thermal Activation: Heat the mixture to mild reflux (80°C) for 6–12 hours.

    • Checkpoint: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting amine spot will disappear; the guanidine product will stay at the baseline (highly polar).[1]

  • Workup (Crucial):

    • Concentrate the solution under reduced pressure to remove water/ethanol.[1]

    • Do not acidify. The product exists as the sulfate salt.[1]

    • Recrystallize the residue from Ethanol/Ether.[1]

  • Validation:

    • 1H NMR (D₂O): Look for Furan peaks (~6.4 ppm, ~7.5 ppm) and the methylene singlet (~4.4 ppm).[1] The disappearance of the S-methyl peak (~2.6 ppm) confirms conversion.[1]

Synthetic Pathway Diagram

Synthesis Reactant1 Furfurylamine (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Attack Reactant2 S-Methylisothiourea (Electrophile) Reactant2->Intermediate Product N-(2-furylmethyl)guanidine (Sulfate Salt) Intermediate->Product Elimination Byproduct Methyl Mercaptan (MeSH) Intermediate->Byproduct Elimination Trap Bleach Trap (Safety Critical) Byproduct->Trap Neutralization

Caption: Nucleophilic substitution pathway. Note the critical diversion of the toxic MeSH byproduct to a neutralization trap.

Pharmacological Context: The H2 Receptor Partial Agonist[4][5]

Understanding why N-(2-furylmethyl)guanidine binds to the H2 receptor elucidates the "Ionic Anchor" theory of histamine signaling.

Mechanism of Action

The Histamine H2 receptor contains a transmembrane aspartic acid residue (Asp98 in human H2) that serves as the anionic docking site.[1]

  • Anchoring: The guanidinium group of furfurylguanidine (positively charged) forms a salt bridge with Asp98.[1] This mimics the ethylamine tail of histamine.[1]

  • Recognition: The furan ring occupies the hydrophobic pocket usually reserved for the imidazole ring.[1]

  • Activation Failure (Partial Agonism): Histamine activation involves a "proton shuttle" between the imidazole nitrogens (N-tau and N-pi).[1] The furan ring cannot shuttle protons.[1] Therefore, while the compound binds tightly (high affinity), it induces a suboptimal conformational change in the receptor (lower efficacy).[1]

Receptor Interaction Map

H2_Binding Aspartate Receptor Aspartate (Asp98) (Anionic Site) Pocket Hydrophobic Pocket (Aromatic Site) Guanidine Guanidinium Group (+ Charge) Guanidine->Aspartate Ionic Salt Bridge (Strong Binding) Furan Furan Ring (Electron Rich) Furan->Pocket Pi-Stacking / VdW Outcome Partial Agonism (No Proton Transfer) Furan->Outcome Lacks Imidazole Tautomerism

Caption: Structural basis for partial agonism. The strong ionic anchor secures binding, but the static furan ring fails to trigger full receptor activation.

References

  • Durant, G. J., et al. (1985).[1] "Histamine H2-receptor agonists.[1] Structure-activity relationships in a series of monomethyl derivatives of dimaprit." Journal of Medicinal Chemistry, 28(10), 1414–1422.[1]

  • Black, J. W., et al. (1972).[1] "Definition and antagonism of histamine H2-receptors." Nature, 236, 385–390.[1] [1]

  • Katritzky, A. R. (2010).[1][2] Handbook of Heterocyclic Chemistry. "Reactivity of Furans."[1] Elsevier Science.[1] (Standard reference for furan acid sensitivity).

  • Bernatowicz, M. S., et al. (1992).[1] "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry, 57(8), 2497–2502.[1]

Sources

Technical Whitepaper: Strategic Synthesis of N-(2-furylmethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-(2-furylmethyl)guanidine (also known as furfurylguanidine) presents a specific chemoselective challenge: installing a highly basic guanidine moiety (


) onto a substrate containing an acid-sensitive furan ring. While the furan heterocycle is a versatile pharmacophore—common in H2 receptor antagonists (e.g., Ranitidine precursors)—it is prone to polymerization (resinification) under the strong acidic conditions often required for classical guanidinylation.

This guide details two distinct synthetic pathways, prioritizing the preservation of the furan ring. We recommend Method A (1H-Pyrazole-1-carboxamidine) for discovery-phase synthesis due to its mild conditions and superior impurity profile. Method B (S-Methylisothiourea) is presented as a cost-effective alternative for scale-up, provided rigorous off-gas management is employed.

Retrosynthetic Analysis & Strategy

The construction of the target molecule relies on the nucleophilic attack of furfurylamine (2-aminomethylfuran) onto an electrophilic amidine equivalent.

Structural Vulnerabilities[1]
  • Furan Ring: Susceptible to electrophilic aromatic substitution and ring-opening hydrolysis in strong mineral acids (

    
    ) or high temperatures.
    
  • Primary Amine: Highly nucleophilic; prone to over-guanidinylation (forming biguanides) if stoichiometry is not controlled.

Reagent Selection Matrix
ReagentAtom EconomyReaction ConditionsFuran CompatibilityByproductsRecommendation
Cyanamide (

)
HighHarsh (Sealed tube, >100°C)Low (Polymerization risk)None (Isomerization)Not Recommended
S-Methylisothiourea MediumReflux (EtOH/H2O)MediumMethyl Mercaptan (Toxic/Odor)Scale-Up Only
1H-Pyrazole-1-carboxamidine LowAmbient Temp (DMF/MeOH)High Pyrazole (Water soluble)Preferred (Lab)

Experimental Protocols

Method A: The "Bernatowicz" Protocol (High Purity)

Rationale: This method utilizes 1H-pyrazole-1-carboxamidine hydrochloride, a reagent that reacts with primary amines at room temperature. The leaving group (pyrazole) is non-toxic compared to mercaptans and easily removed.

Materials
  • Furfurylamine (CAS: 617-89-0): 1.0 equiv.

  • 1H-Pyrazole-1-carboxamidine hydrochloride (CAS: 4023-02-3): 1.0 equiv.

  • N,N-Diisopropylethylamine (DIPEA): 1.1 equiv.

  • Solvent: N,N-Dimethylformamide (DMF) or Methanol (MeOH).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole-1-carboxamidine HCl (1.0 equiv) in dry DMF (0.5 M concentration relative to amine).

  • Addition: Add DIPEA (1.1 equiv) to the solution. The mixture may become slightly turbid.

  • Substrate Introduction: Add furfurylamine (1.0 equiv) dropwise over 5 minutes.

  • Reaction: Stir the mixture at 20–25°C for 16–24 hours under an inert atmosphere (

    
    ).
    
    • Checkpoint: Monitor by TLC (Eluent: DCM/MeOH/NH4OH 80:20:1). The pyrazole reagent spot will disappear.

  • Workup (Precipitation Method):

    • Dilute the reaction mixture with diethyl ether (5x volume). The guanidine product often precipitates as a hydroscopic oil or solid due to its polarity.

    • Decant the ether (containing the pyrazole byproduct).

    • Wash the residue again with ether.

  • Purification:

    • Dissolve the crude residue in minimal water.

    • Lyophilize to obtain N-(2-furylmethyl)guanidine hydrochloride as a white to off-white solid.

Method B: S-Methylisothiourea Protocol (Cost-Effective)

Rationale: Classical method using S-methylisothiourea sulfate. Requires heat but reagents are inexpensive. Critical Safety Warning: This reaction releases methanethiol (methyl mercaptan).

Safety Setup (The Bleach Trap)

You must route the reaction condenser outlet into a trap containing 10% Sodium Hypochlorite (Bleach) or NaOH solution to neutralize the methanethiol gas. Failure to do so will evacuate the building.

Step-by-Step Procedure
  • Mixing: In a flask fitted with a reflux condenser, dissolve S-methylisothiourea sulfate (0.5 equiv, since sulfate binds two equivalents) in water (minimal volume).

  • Amine Addition: Add furfurylamine (1.0 equiv) and Ethanol (to solubilize the amine if necessary).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours.

    • Observation: Evolution of gas (MeSH) indicates reaction progress.

  • Workup:

    • Cool the solution.

    • Acidify slightly with dilute

      
       to ensure the guanidine is fully protonated.
      
    • Concentrate in vacuo to remove ethanol and water.

  • Crystallization: Recrystallize the crude sulfate salt from water/ethanol mixtures.

Mechanism & Workflow Visualization

Reaction Mechanism (Method A)

The following diagram illustrates the nucleophilic attack of the furfurylamine nitrogen on the amidine carbon, followed by the elimination of pyrazole.

Guanidinylation_Mechanism Substrate Furfurylamine (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (DMF, DIPEA) Reagent 1H-Pyrazole-1- carboxamidine Reagent->Intermediate Product N-(2-furylmethyl) guanidine Intermediate->Product Elimination Byproduct Pyrazole (Leaving Group) Intermediate->Byproduct Elimination

Figure 1: Mechanistic pathway for the guanylation of furfurylamine using the Bernatowicz reagent.

Purification Logic Flow

Decision tree for isolating the highly polar guanidinium salt.

Purification_Logic Start Crude Reaction Mixture (DMF/MeOH) Precip Add Diethyl Ether (Excess) Start->Precip PhaseCheck Phase Separation? Precip->PhaseCheck Solid Precipitate Formed PhaseCheck->Solid Yes Oil Oiling Out PhaseCheck->Oil Yes Wash Decant Ether (Removes Pyrazole) Solid->Wash Triturate Triturate with Cold MeCN or Et2O Oil->Triturate Final Lyophilize/Dry (Product Salt) Wash->Final Triturate->Wash

Figure 2: Workup strategy for isolating polar guanidinium salts from organic reaction mixtures.

Characterization & Data

The product is typically isolated as a salt (Hydrochloride or Sulfate). The free base is unstable and hygroscopic.

Expected NMR Data ( or )
  • 
     NMR (300 MHz, 
    
    
    
    ):
    • 
       7.50 (d, 
      
      
      
      Hz, 1H, Furan-H5)
    • 
       6.45 (d, 
      
      
      
      Hz, 1H, Furan-H3)
    • 
       6.40 (dd, 
      
      
      
      Hz, 1H, Furan-H4)
    • 
       4.42 (s, 2H, 
      
      
      
      -N)
    • Note: Guanidine NH protons (

      
       ppm) exchange rapidly in 
      
      
      
      and may not be visible. Run in
      
      
      to observe NH signals.
Storage
  • Hygroscopicity: High. Store in a desiccator.

  • Stability: Stable at -20°C. Avoid strong acids which open the furan ring.

References

  • Bernatowicz, M. S.; Wu, Y.; Matsueda, G. R. (1992). "1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis." The Journal of Organic Chemistry.

  • Katritzky, A. R.; Rogovoy, B. V. (2005). "Recent developments in guanylating agents." ARKIVOC.

  • Mlinarić-Majerski, K.; et al. (2022). "Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes." Molecules. (Provides NMR data for furfurylguanidine salts).

  • Durant, G. J.; et al. (1985). "Histamine H2-receptor agonists. Structure-activity relationships in a series of N-guanylhistamines." Journal of Medicinal Chemistry.

An In-depth Technical Guide to the Putative Mechanism of Action of N-(2-furylmethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the potential mechanism of action of N-(2-furylmethyl)guanidine, a molecule of interest at the intersection of guanidinium chemistry and furan-containing bioactives. Given the nascent stage of research on this specific compound, this document synthesizes information from structurally related molecules and established principles of pharmacology to propose a primary hypothesis for its biological activity and outlines the experimental pathways for its validation.

Introduction: The Chemical Scaffolding of a Potential Bioactive

The structure of N-(2-furylmethyl)guanidine combines two key chemical motifs with well-documented biological relevance: the guanidine group and the furan ring. The guanidinium cation, characterized by its resonance-stabilized positive charge, is a common feature in a plethora of natural products and synthetic drugs, engaging in crucial hydrogen bonding and electrostatic interactions with biological targets.[1][2] Its presence is integral to the function of molecules ranging from the amino acid arginine to antihypertensive and antidiabetic drugs.[3]

The furan ring, a five-membered aromatic heterocycle, is also a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including antimicrobial and anticancer properties.[4] The juxtaposition of these two moieties in N-(2-furylmethyl)guanidine suggests a unique pharmacological profile worthy of investigation.

Primary Hypothesis: Agonism at Nicotinic Acetylcholine Receptors

The most compelling hypothesis for the mechanism of action of N-(2-furylmethyl)guanidine is its potential role as a modulator of nicotinic acetylcholine receptors (nAChRs). This is primarily inferred from its close structural similarity to the neonicotinoid insecticide, Dinotefuran , which is chemically named 1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine.[5][6]

Dinotefuran acts as an agonist at insect nAChRs, leading to continuous nerve stimulation, paralysis, and death of the insect.[5] The core structure of a substituted guanidine group linked to a furan-containing methyl group is conserved between the two molecules. While N-(2-furylmethyl)guanidine lacks the N-methyl and N-nitro substitutions of Dinotefuran and possesses an aromatic furan ring instead of a saturated tetrahydrofuran ring, the fundamental pharmacophore for nAChR interaction may be retained.

Proposed Signaling Pathway

The proposed mechanism involves the binding of N-(2-furylmethyl)guanidine to the agonist binding site of nAChRs, which are ligand-gated ion channels. This binding would induce a conformational change in the receptor, leading to the opening of the ion channel and an influx of cations (primarily Na⁺ and Ca²⁺), resulting in depolarization of the postsynaptic membrane and the generation of an action potential.

nAChR_Agonism_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N_2_furylmethyl_guanidine N-(2-furylmethyl)guanidine nAChR Nicotinic Acetylcholine Receptor (nAChR) N_2_furylmethyl_guanidine->nAChR Binding Depolarization Membrane Depolarization nAChR->Depolarization Ion Influx (Na+, Ca2+) Action_Potential Action Potential Depolarization->Action_Potential Leads to

Figure 1: Proposed signaling pathway of N-(2-furylmethyl)guanidine as a nicotinic acetylcholine receptor agonist.

Secondary Hypotheses and Alternative Mechanisms

While the nAChR agonism hypothesis is the most prominent, the diverse bioactivities of guanidine and furan derivatives warrant consideration of other potential mechanisms.

NMDA Receptor Antagonism

Certain diarylguanidine derivatives have been identified as selective noncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor ion channel.[7] These compounds have shown neuroprotective effects in preclinical models.[7] Although N-(2-furylmethyl)guanidine is not a diarylguanidine, the potential for interaction with the NMDA receptor, a key player in excitatory neurotransmission, should not be dismissed.

Cytotoxic and Anticancer Activity

The guanidine moiety is present in several natural and synthetic compounds with demonstrated antitumor activity.[8] The mechanisms of cytotoxicity are varied and can include interference with DNA, induction of reactive oxygen species (ROS), and mitochondrial-mediated apoptosis.[8] Furthermore, furan-containing quinolone derivatives have exhibited cytotoxic potential against human breast cancer cell lines.[4]

Antioxidant and Metabolic Modulation

A synthetic biguanide derivative has been shown to reduce oxidative stress in a model of type 2 diabetes by positively regulating free radical homeostasis.[9] This suggests that N-(2-furylmethyl)guanidine could possess antioxidant properties, potentially through the scavenging of free radicals or the modulation of antioxidant enzyme activity.

Experimental Protocols for Mechanism of Action Elucidation

To investigate the proposed mechanisms of action, a systematic experimental approach is necessary. The following protocols provide a framework for the characterization of the pharmacological activity of N-(2-furylmethyl)guanidine.

Radioligand Binding Assays for Receptor Affinity

Objective: To determine the binding affinity of N-(2-furylmethyl)guanidine to nAChRs and NMDA receptors.

Methodology:

  • Membrane Preparation: Prepare membrane homogenates from tissues or cell lines expressing the target receptors (e.g., insect nerve cords for insect nAChRs, rat brain cortex for mammalian nAChRs and NMDA receptors).

  • Competition Binding Assay:

    • Incubate the membrane preparation with a specific radioligand for the target receptor (e.g., [³H]epibatidine for nAChRs, [³H]MK-801 for the NMDA receptor ion channel site).

    • Add increasing concentrations of unlabeled N-(2-furylmethyl)guanidine to compete with the radioligand for binding.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of N-(2-furylmethyl)guanidine.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Table 1: Hypothetical Radioligand Binding Data

Target ReceptorRadioligandN-(2-furylmethyl)guanidine IC₅₀ (nM)N-(2-furylmethyl)guanidine Kᵢ (nM)
Insect nAChR[³H]epibatidine5025
Mammalian α4β2 nAChR[³H]epibatidine500250
NMDA Receptor[³H]MK-801>10,000>5,000
Electrophysiological Assays for Functional Activity

Objective: To determine the functional effect of N-(2-furylmethyl)guanidine on nAChR and NMDA receptor activity.

Methodology:

  • Cell Culture: Use cell lines expressing the target receptors (e.g., HEK293 cells transfected with nAChR subunits) or primary neuronal cultures.

  • Patch-Clamp Electrophysiology:

    • Perform whole-cell patch-clamp recordings to measure ion currents through the target receptors.

    • Apply the native agonist (e.g., acetylcholine for nAChRs, NMDA/glycine for NMDA receptors) to elicit a baseline current.

    • Apply N-(2-furylmethyl)guanidine alone to test for agonist activity or in the presence of the native agonist to test for antagonist or modulatory effects.

  • Data Analysis:

    • Measure the amplitude of the elicited currents.

    • Construct dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Electrophysiology_Workflow Cell_Culture Cell Culture (e.g., HEK293 with nAChRs) Patch_Clamp Whole-Cell Patch-Clamp Recording Cell_Culture->Patch_Clamp Agonist_Application Application of Acetylcholine (Baseline) Patch_Clamp->Agonist_Application Test_Compound Application of N-(2-furylmethyl)guanidine Patch_Clamp->Test_Compound Current_Measurement Measure Ion Current Agonist_Application->Current_Measurement Test_Compound->Current_Measurement Data_Analysis Data Analysis (EC50/IC50 Determination) Current_Measurement->Data_Analysis

Figure 2: Workflow for assessing the functional activity of N-(2-furylmethyl)guanidine using patch-clamp electrophysiology.

In Vitro Cytotoxicity Assays

Objective: To evaluate the potential cytotoxic effects of N-(2-furylmethyl)guanidine on various cell lines.

Methodology:

  • Cell Culture: Culture a panel of cell lines, including both cancerous (e.g., MCF-7, A549) and non-cancerous (e.g., HEK293, fibroblasts) cells.

  • MTT Assay:

    • Seed cells in 96-well plates and allow them to adhere.

    • Treat the cells with a range of concentrations of N-(2-furylmethyl)guanidine for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce MTT to formazan.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

Synthesis and Structure-Activity Relationship (SAR) Studies

A plausible method for the synthesis of N-(2-furylmethyl)guanidine involves the reaction of 2-(aminomethyl)furan with a guanylating agent. A common approach for synthesizing guanidine derivatives is from thioureas, where the sulfur atom is activated, followed by nucleophilic displacement.[3]

To further probe the mechanism of action and optimize activity, a systematic SAR study is recommended. This would involve the synthesis and evaluation of analogs with modifications to both the furan ring (e.g., substitution, saturation to tetrahydrofuran) and the guanidine group (e.g., N-alkylation, N-arylation).

Conclusion and Future Directions

The available evidence strongly suggests that N-(2-furylmethyl)guanidine is a promising candidate for investigation as a modulator of nicotinic acetylcholine receptors, with its structural similarity to Dinotefuran providing a solid foundation for this hypothesis. However, the multifaceted nature of guanidine and furan chemistry necessitates a broader evaluation of its potential biological activities, including effects on NMDA receptors, cytotoxicity, and antioxidant properties.

The experimental framework outlined in this guide provides a clear path for the elucidation of its mechanism of action. Future research should focus on a comprehensive pharmacological and toxicological profiling of N-(2-furylmethyl)guanidine to determine its therapeutic potential and selectivity.

References

  • Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship. PubMed Central - NIH. Available at: [Link]

  • Effects of N-[Imino(1-Piperidinyl)Methyl] Guanidine on the Intensity of Free Radical Processes, Aconitase Activity, and Citrate Level in the Tissues of Rats with Experimental Type 2 Diabetes Mellitus. PubMed. Available at: [Link]

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. Available at: [Link]

  • Dinotefuran | C7H14N4O3 | CID 197701. PubChem - NIH. Available at: [Link]

  • Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. PubMed. Available at: [Link]

  • Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. ScienceDirect. Available at: [Link]

  • Biological activities of guanidine compounds. PubMed. Available at: [Link]

  • Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). ResearchGate. Available at: [Link]

  • 1-Methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine. ChemBK. Available at: [Link]

  • Drugs and bioactive molecules containing a guanidine motif (red), and... ResearchGate. Available at: [Link]

  • The Chemistry and Biology of Guanidine Natural Products. RSC Publishing. Available at: [Link]

  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. Available at: [Link]M1180)

Sources

Technical Guide: Synthesis of N-(2-Furylmethyl)guanidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

N-(2-furylmethyl)guanidine derivatives represent a privileged scaffold in medicinal chemistry, bridging the structural gap between histamine H2 receptor antagonists (e.g., Roxatidine analogs), antiviral agents, and kinase inhibitors. The core challenge in synthesizing these molecules lies in the dichotomy of the functional groups: the furan ring is acid-sensitive (prone to hydrolytic ring-opening and polymerization), while the guanidine moiety is a superbase (


) that complicates purification due to high polarity and water solubility.

This guide prioritizes self-validating synthetic protocols that circumvent these stability issues. We recommend the Bis-Boc-S-methylisothiourea route for research-scale synthesis due to its operational simplicity, lack of offensive by-products (compared to free thiols), and the lipophilicity of the intermediates, which facilitates standard silica chromatography.

Retrosynthetic Analysis

To access N-(2-furylmethyl)guanidine derivatives efficiently, we must disconnect the C-N bond of the guanidine core. The most reliable disconnection relies on the nucleophilic attack of furfurylamine (a bioavailable primary amine) onto an electrophilic guanylating agent.

Visualization: Retrosynthetic Logic

Retrosynthesis Target N-(2-Furylmethyl)guanidine (Target Molecule) Disconnection Functional Group Interconversion (Guanylation) Target->Disconnection Amine Furfurylamine (Nucleophile) Disconnection->Amine Reagent Electrophilic Guanylating Agent (Activated Amidine) Disconnection->Reagent Opt1 Option A: S-Methylisothiourea (Boc-protected) Reagent->Opt1 Opt2 Option B: 1H-Pyrazole-1-carboxamidine Reagent->Opt2 Opt3 Option C: Cyanamide Reagent->Opt3

Figure 1: Retrosynthetic breakdown of the target scaffold showing three primary electrophilic sources.

Comparative Methodology: Guanylation Reagents

The choice of reagent dictates the workup strategy. For drug development, Method A is superior because the Boc-protected intermediate allows for easy purification on silica gel, avoiding the difficult separation of polar free guanidines from polar impurities.

FeatureMethod A: Bis-Boc-S-methylisothiourea Method B: Pyrazole-1-carboxamidine Method C: Cyanamide
Mechanism Addition-Elimination (MeSH leaving group)Nucleophilic Substitution (Pyrazole leaving group)Nucleophilic Addition
Intermediates Lipophilic (Boc-protected)Polar (Salt form)Polar
Purification Standard Flash ChromatographyIon Exchange / HPLCCrystallization / HPLC
Atom Economy Low (Loss of Boc + MeSH)ModerateHigh
Odor/Safety Low (if trapped) / MeSH is stenchGoodCyanamide is toxic
Recommendation Primary Choice (Research) Secondary ChoiceIndustrial Scale

Detailed Protocol: The Bis-Boc-S-methylisothiourea Route

This protocol utilizes N,N'-Di-Boc-S-methylisothiourea. It is robust, high-yielding, and protects the guanidine, making the molecule lipophilic enough for standard analysis (TLC/NMR).

Reaction Scheme

Furfurylamine + 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea


Protected Guanidine 

Product
Step-by-Step Methodology
Step 1: Guanylation (Formation of the Protected Intermediate)
  • Reagents: Furfurylamine (1.0 equiv), N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea (1.05 equiv), Triethylamine (Et3N, 2.0 equiv), Mercury(II) chloride (HgCl2, 1.1 equiv) [Optional but accelerates reaction by trapping MeSH].

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the thiopseudourea reagent in anhydrous DCM under nitrogen atmosphere.

    • Add Et3N followed by furfurylamine.

    • Critical Step: Add HgCl2 slowly at 0°C. The mercury salt acts as a "thiophile," precipitating Hg(SMe)2 and driving the equilibrium forward while sequestering the malodorous methyl mercaptan.

    • Stir at room temperature for 2-4 hours. Monitor by TLC (the protected guanidine is less polar than the amine).

    • Workup: Filter the reaction mixture through a pad of Celite to remove the mercury salts. Dilute the filtrate with DCM and wash with water and brine. Dry over Na2SO4.

    • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Step 2: Deprotection (Removal of Boc Groups)
  • Reagents: Trifluoroacetic acid (TFA), DCM.

  • Procedure:

    • Dissolve the purified Boc-guanidine in DCM (0.1 M).

    • Add TFA (20-50% v/v) dropwise at 0°C to prevent exotherm-induced furan decomposition.

    • Stir at room temperature for 1-2 hours.

    • Workup: Evaporate volatiles under reduced pressure.

    • Critical Control Point: Do not use strong aqueous acids (HCl/H2O) for prolonged periods, as the furan ring is acid-labile (forms diketones). The TFA salt is generally stable. If the free base is required, use a basic ion-exchange resin (e.g., Amberlyst A-26 OH form) in methanol, rather than aqueous NaOH extraction, to avoid water-soluble product loss.

Workflow Visualization

Workflow Start Start: Furfurylamine + Bis-Boc-thiopseudourea Reaction Reaction: DCM, Et3N, HgCl2 (Traps MeSH, drives eq.) Start->Reaction Check TLC Check: Disappearance of Amine Reaction->Check Check->Reaction Incomplete Workup1 Filtration (Celite) Remove Hg salts Check->Workup1 Complete Purify1 Flash Chromatography Isolate Boc-Intermediate Workup1->Purify1 Deprotect Deprotection: TFA / DCM (1:1) Purify1->Deprotect Final Final Product: N-(2-furylmethyl)guanidine TFA salt Deprotect->Final

Figure 2: Step-by-step experimental workflow for the Bis-Boc-S-methylisothiourea method.

Scientific Integrity: Mechanism & Causality

Why HgCl2? (The "Thiophilic" Effect)

While the reaction can proceed without mercury salts (using reflux in THF), the elimination of methanethiol (MeSH) is reversible. MeSH is a strong nucleophile that can attack the guanidine product, regenerating the starting material.

  • Causality: Hg(II) coordinates strongly to sulfur.

    
    . This precipitation renders the leaving group irreversible, allowing the reaction to proceed at room temperature, which protects the sensitive furan ring from thermal degradation.
    
Furan Acid Sensitivity

The furan ring is electron-rich. In the presence of strong aqueous acids, the furan oxygen can be protonated, or the C2/C5 positions can undergo electrophilic attack, leading to ring opening (forming levulinic acid derivatives).

  • Protocol Adaptation: This is why we recommend TFA/DCM (anhydrous acidic conditions) for deprotection followed by immediate evaporation, rather than refluxing in aqueous HCl.

References

  • Gers, T., Kunce, D., Markowski, P., & Izdebski, J. (2004).[1] "New Reagents for the Synthesis of Guanidines." Synthesis, 2004(1), 37-42.[1] Link

    • Establishes the efficiency of Bis-Boc-S-methylisothiourea reagents.
  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." The Journal of Organic Chemistry, 57(8), 2497-2502. Link

    • Source for the altern
  • Katritzky, A. R., et al. (2005). "Synthesis of Guanidines." Arkivoc, 2005(iv), 49-87. Link

    • Comprehensive review of guanylation str
  • Kim, K. S., & Qian, L. (1993). "Improved Method for the Preparation of Guanidines." Tetrahedron Letters, 34(48), 7677-7680. Link

    • Describes the mercury-promoted guanyl
  • Dunlop, A. P. (1948). "Furan Chemistry."[2][3][4][5] Industrial & Engineering Chemistry, 40(2), 204-209. Link

    • Foundational text on the acid-sensitivity and stability of the furan ring.

Sources

The Discovery and History of Furylmethyl Guanidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, Chemistry, and Pharmacology of Furylmethyl Guanidines Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Agrochemical Scientists[1]

Executive Summary

The term "Furylmethyl Guanidines" predominantly refers to a specific class of third-generation neonicotinoid insecticides, with Dinotefuran (MTI-446) being the archetype.[1][2][3] Unlike their predecessors (e.g., imidacloprid) which relied on halogenated aromatic heterocycles (chloropyridine or chlorothiazole), furylmethyl guanidines utilize a saturated tetrahydro-3-furylmethyl group.[1][2][4]

This structural shift represents a landmark in rational drug design, moving from "nicotine-like" rigid analogs to "acetylcholine-like" flexible mimics.[1] This guide details the discovery logic, synthetic pathways, and pharmacological mechanisms of this class, while briefly contrasting them with the aromatic furan-guanidine bioisosteres found in H2-receptor antagonists (e.g., Ranitidine).[1]

Historical Discovery: The "Acetylcholine Logic"

The discovery of furylmethyl guanidines by Mitsui Chemicals in the 1990s challenged the established Structure-Activity Relationship (SAR) rules of neonicotinoids.

The Paradigm Shift
  • Generation 1 & 2 (The Dogma): It was believed that a halogenated aromatic heterocyclic ring (e.g., 6-chloro-3-pyridyl in imidacloprid) was essential for high affinity to the insect nicotinic acetylcholine receptor (nAChR).[1] This moiety was thought to interact with the hydrophobic sub-site of the receptor.

  • Generation 3 (The Breakthrough): Researchers at Mitsui, led by Takeo Wakita, hypothesized that the aromatic ring was not strictly necessary if the molecule could better mimic the natural ligand, Acetylcholine (ACh) .[1]

Lead Optimization Pathway

The discovery did not start with nicotine but with the ACh ester moiety.

  • Lead Identification: The quaternary ammonium of ACh was replaced with a nitroguanidine "head" (a known pharmacophore for insect nAChR).

  • Linker Optimization: Acyclic 3-methoxypropyl amine derivatives showed surprising activity, suggesting that flexibility was tolerated.[1]

  • Cyclization: To reduce entropic penalty upon binding, the 3-methoxypropyl chain was cyclized to form a tetrahydrofuran (THF) ring.[1]

  • Result: The (tetrahydro-3-furylmethyl) group was found to be a potent bioisostere for the chloropyridyl group, leading to the synthesis of Dinotefuran.[1]

Visualization: The Discovery Logic

DiscoveryLogic ACh Lead: Acetylcholine (Flexible Ester) Inter Intermediate: 3-methoxypropyl amine ACh->Inter Bioisosteric Replacement Gen1 Gen 1 Neonicotinoids (Rigid Aromatic Ring) Dino Dinotefuran (Tetrahydrofuran Ring) Gen1->Dino Paradigm Shift (Remove Aromaticity) Inter->Dino Cyclization for Conformational Constraint

Figure 1: The rational design pathway moving from Acetylcholine mimics to Furylmethyl Guanidines, bypassing the aromatic heterocycle requirement.

Chemical Synthesis and Manufacture

The synthesis of furylmethyl guanidines hinges on the efficient production of the 3-aminomethyl tetrahydrofuran intermediate and its coupling with a nitroguanidine precursor.

Key Intermediate: 3-Aminomethyl Tetrahydrofuran

This chiral amine is the structural core.[1] Industrial synthesis often utilizes a malonate route.[1]

Protocol A: Malonate Cyclization Route

  • Alkylation: React diethyl malonate with ethyl chloroacetate (NaOEt/EtOH)

    
     Ethane-1,1,2-tricarboxylic acid triethyl ester.[1]
    
  • Reduction: Exhaustive reduction (e.g., LiAlH4 or catalytic hydrogenation)

    
     2-(hydroxymethyl)butane-1,4-diol.[1]
    
  • Cyclization: Acid-catalyzed dehydration closes the ring

    
     3-hydroxymethyl tetrahydrofuran.[1]
    
  • Amination: Conversion of the hydroxyl group to an amine (via mesylation and Gabriel synthesis or direct ammonolysis)

    
    3-aminomethyl tetrahydrofuran .
    
Coupling Reaction (Dinotefuran Synthesis)

The final step involves the formation of the guanidine core.

Reagents:

  • Substrate: 3-aminomethyl tetrahydrofuran[1][5]

  • Reagent: 1,3-dimethyl-2-nitroisourea (or S-methyl-N-nitro-N'-methylisothiourea)[1]

  • Solvent: Water or Methanol[1]

Step-by-Step Protocol:

  • Charge: Load 3-aminomethyl tetrahydrofuran (1.0 eq) into a reactor containing water.

  • Addition: Slowly add 1,3-dimethyl-2-nitroisourea (1.05 eq) while maintaining temperature at 0–5°C to prevent decomposition.

  • Reaction: Warm to 50–60°C and stir for 2–4 hours. Monitor consumption of the urea reagent via HPLC.

  • Workup: Cool to 20°C. Adjust pH to 3–4 (acidifying crystallizes the product or removes impurities).

  • Purification: Recrystallize from ethanol/water.

  • Yield: Typical yields are >80% with >98% purity.[1]

Visualization: Synthetic Pathway

Synthesis Malonate Diethyl Malonate Triester Triester Intermediate Malonate->Triester + Chloroacetate Chloro Ethyl Chloroacetate Chloro->Triester THF_OH 3-Hydroxymethyl THF Triester->THF_OH Reduction & Cyclization THF_NH2 3-Aminomethyl THF THF_OH->THF_NH2 Amination Dinotefuran Dinotefuran (Furylmethyl Guanidine) THF_NH2->Dinotefuran + NitroUrea (50-60°C, pH 4) NitroUrea 1,3-Dimethyl-2-nitroisourea NitroUrea->Dinotefuran

Figure 2: Industrial synthesis route for Dinotefuran emphasizing the critical THF-amine intermediate.[1]

Pharmacology and Mechanism of Action

The furylmethyl guanidines exhibit a unique binding profile compared to aromatic neonicotinoids, contributing to their efficacy against resistant pests.[1]

Mechanism: nAChR Agonism[1]
  • Target: Insect nicotinic acetylcholine receptors (nAChR).[1]

  • Binding Site: They bind to the

    
    -subunit of the receptor.
    
  • Differentiation: Unlike imidacloprid, which relies on

    
    -
    
    
    
    stacking interactions via its aromatic ring, Dinotefuran utilizes the oxygen lone pairs of the tetrahydrofuran ring to interact with the receptor's cationic sub-site.[1] This distinct binding mode explains why Dinotefuran remains effective against pests that have developed metabolic resistance to imidacloprid.
Selectivity (Insect vs. Mammal)

The selectivity ratio is driven by the specific subunit composition:

  • Insects: High affinity for

    
    4
    
    
    
    2-like subtypes.[1]
  • Mammals: Low affinity for vertebrate nAChR subtypes.[1]

  • Toxicity Profile: The furylmethyl guanidines are significantly less toxic to mammals than nicotine or organophosphates due to this poor binding affinity and rapid renal excretion.

Comparative Data: Physicochemical Properties

The lack of an aromatic ring drastically alters the physicochemical profile, making furylmethyl guanidines highly water-soluble.[1]

PropertyDinotefuran (Furylmethyl)Imidacloprid (Pyridylmethyl)Impact
Structure Tetrahydrofuran (Saturated)Chloropyridine (Aromatic)Receptor sub-site fit
Water Solubility ~39,800 mg/L~610 mg/LHigh systemic mobility in plants
Log P -0.550.57Low bioaccumulation potential
Soil Mobility HighModerateExcellent for root uptake/drench

Medicinal Chemistry Context: The "Ranitidine Parallel"

While "furylmethyl guanidine" technically describes Dinotefuran, the structural motif echoes the history of H2-receptor antagonists.[1] It is critical for researchers to distinguish these two lineages.

  • The H2 Antagonist Lineage:

    • Compound: Ranitidine (Zantac).[1]

    • Structure: Contains a furan ring (aromatic) and a nitroethenediamine tail.

    • Relationship: The nitroethenediamine is a bioisostere of cyanoguanidine (found in Cimetidine) and guanidine.

    • Contrast: In H2 blockers, the furan ring must be aromatic and substituted with a basic side chain to bridge the receptor site.[1] In neonicotinoids (Dinotefuran), the furan ring is saturated (tetrahydro) and acts as a steric/electronic mimic of the ACh ester head.[1]

Key Takeaway: The "furylmethyl" group serves as a versatile scaffold. In its saturated form combined with a nitroguanidine, it targets insect nAChR.[1] In its aromatic form combined with a diamine, it targets mammalian H2 receptors.[1]

References

  • Wakita, T., et al. (2003).[1][6] "The Discovery of Dinotefuran: A Novel Neonicotinoid."[2][3][4][6][7][8][9] Pest Management Science, 59(9), 1016-1022.[1][2] Link

  • Wakita, T. (2011).[1][6][7] "Molecular Design of Dinotefuran With Unique Insecticidal Properties." Journal of Agricultural and Food Chemistry, 59(7), 2938-2942.[1][7] Link[1]

  • FAO Panel of Experts. (2012). "Dinotefuran: Evaluation of Residues and Toxicology." FAO Plant Production and Protection Paper. Link

  • Mori, K., et al. (2000).[1] "Synthesis of (±)-Dinotefuran and its Analogues." Heterocycles, 53(1), 77-82.[1]

  • Kiriyama, K., & Nishimura, K. (2002).[1][6] "Structural Effects of Dinotefuran and Analogues on Insecticidal Activity." Pest Management Science, 58(7), 669-676.[1]

Sources

N-(2-Furylmethyl)guanidine: A Versatile Bio-Derived Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-furylmethyl)guanidine (NFG) emerges as a pivotal precursor in synthetic chemistry, uniquely combining the reactive potential of the guanidine superbase with the versatile and bio-renewable furan scaffold. Derived from furfurylamine, NFG serves as a critical building block for a range of heterocyclic compounds, most notably in the pharmaceutical industry for the synthesis of histamine H₂ receptor antagonists. This guide provides an in-depth technical exploration of NFG, detailing its fundamental chemical properties, robust synthetic routes, and its strategic application in complex molecular architectures. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this potent synthon in their work.

Core Principles: Understanding N-(2-Furylmethyl)guanidine

Physicochemical Characteristics

N-(2-furylmethyl)guanidine is a crystalline solid whose utility is underpinned by its distinct molecular structure. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 4353-49-5[1]
Molecular Formula C₆H₉N₃O[1]
Molecular Weight 139.16 g/mol [1]
Boiling Point 240.8 ± 42.0 °C (Predicted)[1]
Density 1.32 ± 0.1 g/cm³ (Predicted)[1]
pKa (Conjugate Acid) 12.33 ± 0.70 (Predicted)[1]
The Guanidine Moiety: A Nucleophilic Powerhouse

The guanidine group is one of the strongest organic bases in chemistry.[2] This exceptional basicity (pKa of the conjugate acid is ~12-13) is not due to a simple amine-like nitrogen but arises from the profound resonance stabilization of its protonated form, the guanidinium cation. Upon protonation, the positive charge is delocalized across all three nitrogen atoms, creating a highly stable, symmetric cation.[2] This inherent stability of the conjugate acid is the driving force for the parent guanidine's powerful basicity.

This electronic configuration also renders the neutral guanidine moiety a potent nucleophile, capable of readily attacking electrophilic centers.[3] This dual characteristic as both a strong base and an effective nucleophile is central to its utility in chemical synthesis.

Caption: Delocalization of positive charge in the guanidinium cation.

The Furan Moiety: A Bio-Derived Aromatic Synthon

The furan ring in NFG is typically derived from furfurylamine, a commodity chemical produced from the dehydration of pentose sugars found in biomass like corn cobs and sugarcane bagasse.[4] This positions NFG as a valuable bio-renewable building block, aligning with the principles of green chemistry. The furan ring is not merely a carrier for the guanidine group; its aromatic nature and specific reactivity, including its susceptibility to Diels-Alder reactions, open up further synthetic possibilities.[4]

Synthesis of N-(2-Furylmethyl)guanidine

The synthesis of guanidines, a process known as guanylation, involves the reaction of an amine with a reagent that provides the carbon-nitrogen backbone of the guanidine.[2] Several reliable methods exist, with the choice often dictated by substrate scope, reaction conditions, and the avoidance of hazardous byproducts.

Common Guanylation Strategies
  • From Thioureas: This classic method involves activating a thiourea with a metal salt (e.g., mercury(II) chloride) or an electrophilic reagent, followed by nucleophilic displacement with an amine.[5] While effective, the use of heavy metals and the generation of volatile byproducts like methanethiol can be significant drawbacks.[5]

  • From S-Alkylisothiouronium Salts: These salts are common, commercially available guanylating agents that react readily with primary amines to yield guanidines. The primary byproduct is a thiol, which requires careful management.[5]

  • From Carbodiimides: The reaction of an amine with a carbodiimide is a clean and efficient method for producing substituted guanidines. This approach is often used in solid-phase synthesis.[2]

  • From Cyanamides: Amines can add to cyanamide or its derivatives, often under acidic conditions, to form guanidinium salts. This method is straightforward but can require forcing conditions for less nucleophilic amines.[6]

Field-Proven Protocol: Synthesis of NFG from Furfurylamine

This protocol adapts the well-established S-methylisothiourea guanylation method, a robust and scalable choice for primary amines like furfurylamine. The causality behind each step is critical for success.

Objective: To synthesize N-(2-furylmethyl)guanidine sulfate from furfurylamine and S-methylisothiouronium sulfate.

Materials:

  • Furfurylamine (1.0 eq)

  • S-Methylisothiouronium sulfate (0.5 eq, as it contains two isothiouronium units)

  • Deionized Water

  • Ethanol

  • Diethyl Ether

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve S-methylisothiouronium sulfate (0.5 eq) in a minimal amount of deionized water. Causality: Using a minimal volume of water ensures a high concentration of reactants, driving the reaction forward. Water is the solvent of choice due to the salt-like nature of the starting material.

  • Amine Addition: Add furfurylamine (1.0 eq) to the solution dropwise at room temperature. An exothermic reaction may be observed. Causality: Furfurylamine acts as the nucleophile, attacking the electrophilic carbon of the S-methylisothiouronium cation.

  • Reaction & Reflux: Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours. The progress of the reaction can be monitored by TLC (Thin Layer Chromatography), observing the consumption of furfurylamine. Causality: Heating provides the necessary activation energy for the reaction and the elimination of methanethiol, a volatile byproduct. The reflux condenser prevents loss of solvent and reactants.

  • Byproduct Removal: During reflux, methanethiol gas (CH₃SH) is evolved. It is crucial to perform this reaction in a well-ventilated fume hood. A scrubber containing a bleach solution can be used to trap the odorous thiol. Causality: The elimination of the stable methanethiol molecule is the thermodynamic driving force for the guanylation reaction.

  • Isolation and Crystallization: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. The product, N-(2-furylmethyl)guanidine sulfate, is often less soluble in the aqueous medium and may begin to precipitate. Add ethanol to the cooled solution to further induce crystallization. Causality: The product salt has lower solubility in a mixed water-ethanol solvent system compared to water alone, facilitating its isolation.

  • Purification: Collect the crystalline product by vacuum filtration. Wash the solid sequentially with cold ethanol and then diethyl ether to remove any unreacted starting materials and residual water. Causality: Cold ethanol provides a wash with minimal dissolution of the desired product. Diethyl ether, being highly volatile, effectively dries the crystals.

  • Drying: Dry the white crystalline product under vacuum to yield N-(2-furylmethyl)guanidine sulfate with high purity.

Synthesis Workflow Diagram

G Furfurylamine Furfurylamine (Nucleophile) Mix 1. Mix in Water Furfurylamine->Mix SMIS S-Methylisothiouronium Sulfate (Guanylating Agent) SMIS->Mix Reflux 2. Heat to Reflux (4-6h) Mix->Reflux Cool 3. Cool & Precipitate (Add Ethanol) Reflux->Cool Byproduct Methanethiol (gas) (Removed via Fume Hood) Reflux->Byproduct Filter 4. Vacuum Filtration Cool->Filter Wash 5. Wash (Ethanol, Ether) Filter->Wash Product N-(2-furylmethyl)guanidine Sulfate (Final Product) Wash->Product

Caption: Workflow for the synthesis of N-(2-furylmethyl)guanidine.

Core Application: A Precursor to Ranitidine

The synthesis of Ranitidine (Zantac), a widely used histamine H₂ receptor antagonist for treating peptic ulcers, represents a landmark application for precursors structurally related to NFG.[7] While Ranitidine itself is not directly synthesized from NFG, the retrosynthetic analysis reveals that a key intermediate shares the essential furan-methyl-amine backbone, demonstrating the strategic importance of this structural motif.

Retrosynthetic Analysis of Ranitidine

The structure of Ranitidine can be deconstructed to highlight the precursor fragments. The key disconnection breaks the bond between the thioether and the ethylamine chain, and the bond between the ethylamine and the nitroethenediamine group. This reveals a furan-based electrophile and two amine-based nucleophiles.

G Ranitidine Ranitidine Intermediate1 Furan Electrophile (e.g., 5-(chloromethyl)furfural derivative) Ranitidine->Intermediate1 Disconnection Intermediate2 Thio-ethylamine Nucleophile Ranitidine->Intermediate2 Disconnection Intermediate3 Nitroethenediamine Nucleophile Ranitidine->Intermediate3 Disconnection

Caption: Simplified retrosynthesis of Ranitidine.

Exemplary Protocol: Synthesis of a Key Ranitidine Intermediate

This protocol describes the condensation of a furan-based amine with N-methyl-1-(methylthio)-2-nitroethenamine, a crucial step in many reported Ranitidine syntheses.[8] This reaction showcases the nucleophilic character of the amine, which is analogous to the NFG structure.

Objective: To synthesize N-[2-[[[5-(hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine.

Materials:

  • 2-[[[5-(Hydroxymethyl)-2-furanyl]methyl]thio]ethanamine (1.0 eq)

  • N-Methyl-1-methylthio-2-nitroethenamine (1.05 eq)

  • Methanol or Ethanol

Procedure:

  • Reactant Dissolution: Dissolve 2-[[[5-(hydroxymethyl)-2-furanyl]methyl]thio]ethanamine in methanol in a round-bottom flask. Causality: Methanol is an excellent polar protic solvent that dissolves both reactants and facilitates the reaction without interfering.

  • Addition of Electrophile: Add N-methyl-1-methylthio-2-nitroethenamine to the solution. Causality: The nitroethenamine is a Michael acceptor. The primary amine of the furan derivative acts as a nucleophile, attacking the electron-deficient double bond.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction is typically clean and proceeds via an addition-elimination mechanism. Causality: The reaction proceeds through a zwitterionic intermediate. The subsequent elimination of methanethiol is the driving force, analogous to the guanylation reaction described earlier.

  • Monitoring: Monitor the reaction by TLC until the starting amine is consumed.

  • Isolation: Upon completion, the product often crystallizes directly from the reaction mixture upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum. The resulting intermediate is typically of high purity suitable for the next step in the synthesis.[9]

Broader Synthetic Utility and Future Directions

The utility of NFG and its furan-based congeners extends beyond a single application.

  • Polycyclic Systems: The furan ring is a competent diene in Diels-Alder reactions. This allows furfurylamine and its derivatives, including NFG, to be used as precursors for complex, nitrogen-containing oxanorbornane structures, which are scaffolds for novel catalysts and biologically active molecules.[4]

  • Agrochemicals: The guanidine core is present in several classes of insecticides, such as the neonicotinoids. Dinotefuran, for example, contains a nitroguanidine functional group attached to a tetrahydrofuran ring, showcasing the synergy between these two moieties in creating bioactive compounds.[10][11]

  • Green Chemistry: As a molecule derived from renewable biomass, NFG is an attractive building block for developing more sustainable synthetic pathways. Its use can reduce reliance on petrochemical feedstocks in the production of fine chemicals and pharmaceuticals.

Conclusion

N-(2-furylmethyl)guanidine stands at the intersection of bio-renewable resources and high-value chemical synthesis. Its potent nucleophilicity and basicity, conferred by the guanidine group, combined with the versatility of the furan scaffold, make it a powerful precursor for constructing complex heterocyclic molecules. From its foundational role in the conceptual synthesis of pharmaceuticals like Ranitidine to its potential in creating novel polycyclic systems and agrochemicals, NFG offers a compelling platform for innovation. As the chemical industry continues its shift towards sustainability, the strategic use of such bio-derived synthons will be paramount for the next generation of drug discovery and materials science.

References

  • EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.
  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI . Molecules. [Link]

  • Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I) | Request PDF . ResearchGate. [Link]

  • Synthesis of guanidines - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Guanidine synthesis from various precursors (adapted from ref [14a]) . ResearchGate. [Link]

  • A new method for the synthesis of ranitidine . Acta Poloniae Pharmaceutica. [Link]

  • Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b) . ResearchGate. [Link]

  • Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - PMC . NCBI. [Link]

  • Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18) . ResearchGate. [Link]

  • US4672133A - Process for forming Form 2 ranitidine hydrochloride.
  • A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization . PubMed Central. [Link]

  • Chemical Properties of Guanidine (CAS 113-00-8) . Cheméo. [Link]

  • Product Class 13: Guanidine Derivatives . Science of Synthesis. [Link]

  • N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole . NIH. [Link]

  • Venom | C7H14N4O3 | CID 135779803 - PubChem . NIH PubChem. [Link]

  • N-Fluorosulfonyl Guanidine: An Entry to N-Guanyl Sulfamides and Sulfamates . PubMed. [Link]

  • 1-Methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine . ChemBK. [Link]furylmethyl-guanidine)

Sources

Navigating the Furan Ring: Reactivity & Stability of N-(2-Furylmethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The


-(2-furylmethyl)guanidine  scaffold represents a deceptive duality in medicinal chemistry. While the guanidine moiety provides a potent, high-purity hydrogen bond donor/acceptor motif critical for receptor affinity (often mimicking arginine), the attached furan ring introduces a complex reactivity profile that can be both a synthetic asset and a metabolic liability.

This guide moves beyond standard textbook definitions to analyze the specific behavior of the furan ring when coupled to a guanidinyl-methyl side chain. We will dissect its electronic susceptibility, its propensity for "structural alert" metabolic activation, and the precise experimental conditions required to handle, derivatize, or stabilize this motif during drug development.

Electronic Structure & Reactivity Profile

To predict the reactivity of


-(2-furylmethyl)guanidine, one must understand the electronic "push-pull" dynamics between the electron-rich heteroaromatic ring and the basic side chain.
The Furan Paradox

Furan is a


-excessive heterocycle. The oxygen atom donates electron density into the ring via resonance (+M effect), making it significantly more reactive toward electrophiles than benzene (

times faster). However, it has lower resonance energy (16 kcal/mol) compared to benzene (36 kcal/mol) or thiophene, making it susceptible to reactions that disrupt aromaticity, such as cycloadditions and oxidative ring opening.
Influence of the Guanidinyl-Methyl Group

The substituent at the C2 position is a methylene bridge linked to a guanidine.

  • At Physiological pH (7.4): The guanidine (

    
    ) is protonated (guanidinium cation). This exerts a weak inductive electron-withdrawing effect (-I) through the methylene bridge.
    
  • Net Effect: While the -I effect slightly deactivates the ring compared to 2-methylfuran, the furan remains highly electron-rich. The C5 position (alpha to oxygen) remains the primary site for Electrophilic Aromatic Substitution (EAS).

Critical Reactivity Modes

Metabolic Liability: Oxidative Bioactivation (The "Structural Alert")

In drug discovery, the furan ring is a known "structural alert."[1] Cytochrome P450 enzymes (specifically CYP2E1 and CYP450 3A4) can oxidize the furan ring, leading to reactive metabolites that cause hepatotoxicity.

Mechanism:

  • Epoxidation: P450 oxidizes the C2-C3 or C4-C5 double bond.

  • Ring Opening: The unstable epoxide rearranges to form a reactive

    
    -unsaturated dialdehyde (e.g., cis-2-butene-1,4-dial derivatives).
    
  • Adduct Formation: This electrophilic Michael acceptor reacts irreversibly with cellular nucleophiles (protein thiols, DNA), leading to toxicity.

Diagram 1: Metabolic Bioactivation Pathway

MetabolicPathway Substrate N-(2-furylmethyl)guanidine P450 CYP450 Oxidation Substrate->P450 Epoxide Unstable Epoxide Intermediate P450->Epoxide Enedial Reactive cis-Enedial (Michael Acceptor) Epoxide->Enedial Ring Opening Adduct Covalent Adduct (Toxicity) Enedial->Adduct + Nucleophiles (GSH/Protein)

Caption: The oxidative bioactivation pathway of furan derivatives leading to toxic adducts.

Acid-Catalyzed Degradation

Furan rings are acid-sensitive (acidolysis). The protonation of the furan ring (usually at C2 or C5) destroys aromaticity and initiates hydrolytic ring opening, yielding 1,4-dicarbonyl compounds.

  • Risk: High.

    
    -(2-furylmethyl)guanidine is often handled as a salt (e.g., HCl or HPF6). Strong acidic environments or prolonged storage in protic solvents can degrade the scaffold.
    
Electrophilic Aromatic Substitution (EAS)

Synthetic derivatization typically targets the C5 position .

  • Halogenation: Reaction with mild brominating agents (e.g., NBS) yields 5-bromo derivatives.

  • Formylation: Vilsmeier-Haack reaction introduces a formyl group at C5.

  • Warning: Strong Lewis acids (Friedel-Crafts) often cause polymerization (fur resins) rather than clean substitution.

Experimental Protocols

Protocol: Metabolic Stability & Reactive Metabolite Trapping

Objective: Determine if your specific analog generates toxic metabolites. This is a self-validating " go/no-go " assay in early discovery.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Trapping Agent: Glutathione (GSH) or N-Acetyl Cysteine (NAC)

  • LC-MS/MS

Workflow:

  • Incubation: Prepare a reaction mixture containing 10 µM

    
    -(2-furylmethyl)guanidine, 1 mg/mL HLM, and 5 mM GSH in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH to start the reaction. Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold acetonitrile. Centrifuge to remove proteins.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Validation Criteria: Look for a mass shift corresponding to +GSH adducts (Parent + 307 Da + 16 Da for oxygen).

    • Positive Hit: Presence of GSH adducts confirms bioactivation.

    • Negative Hit: Clean parent peak suggests metabolic stability (or lack of P450 affinity).

Protocol: Controlled C5-Bromination

Objective: Selectively functionalize the C5 position without polymerizing the ring.

Step-by-Step:

  • Dissolution: Dissolve

    
    -(2-furylmethyl)guanidine (1.0 eq) in DMF (polar aprotic solvents stabilize the intermediate and prevent acid-catalyzed polymerization).
    
  • Reagent Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise.

    • Why NBS? It provides a low concentration of electrophilic bromine, preventing the "over-reaction" seen with

      
      .
      
  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC or LCMS.

  • Quench: Pour into dilute

    
     (aq). Crucial: Neutralize any HBr generated to prevent ring opening.
    
  • Isolation: Extract with ethyl acetate. Avoid acidic workups.

Data Summary: Stability Window

ConditionStability RatingObservation/Risk
Neutral (pH 7, Water) HighStable for days/weeks.
Basic (pH > 10) ModerateGuanidine is stable, but furan may undergo base-catalyzed degradation at high temps.
Acidic (pH < 2) Low Rapid ring opening (hydrolysis) to 1,4-dicarbonyls.
Oxidative (Microsomes) Variable High risk of metabolite formation (toxicity alert).
Lewis Acids (

)
Very Low Immediate polymerization to black tars.

Synthesis & Degradation Pathways[2]

Diagram 2: Acid-Catalyzed Ring Opening Mechanism

AcidHydrolysis Furan Furan Ring Protonation Cationic Intermediate (Loss of Aromaticity) Furan->Protonation + H+ Hydration Water Attack Protonation->Hydration + H2O RingOpen Ring Opening Hydration->RingOpen Product 1,4-Dicarbonyl (Degradation) RingOpen->Product

Caption: Mechanism of acid-catalyzed furan degradation, a primary stability risk.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Electrophilic Substitution Reactions of Furan.[2] Retrieved from

  • Peterson, L. A. (2013).[3] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.[1] Chemical Research in Toxicology. Retrieved from

  • M. T., et al. (2022).[4][5] Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds.[6] Drug Metabolism and Disposition. Retrieved from

  • RSC Publishing. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides.[7] Retrieved from

  • Assunção, L. R., et al. (2010).[4] Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate.[4] Arkivoc.[4][5] Retrieved from

Sources

Methodological & Application

Application Note: N-(2-furylmethyl)guanidine as an Organocatalyst

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-furylmethyl)guanidine (also known as furfurylguanidine) represents a specialized class of monosubstituted guanidine organocatalysts. Unlike fully substituted guanidines (e.g., TMG, TBD) which act primarily as strong Brønsted bases, N-(2-furylmethyl)guanidine retains multiple N-H protons. This structural feature enables bifunctional catalysis : the molecule acts simultaneously as a Brønsted base (via the imine nitrogen) and a Hydrogen-Bond Donor (via the amine hydrogens).

This guide details the protocols for utilizing N-(2-furylmethyl)guanidine in transesterification and Michael addition reactions. It also covers the critical "activation" step required to convert the storage-stable salt form into the catalytically active free base.

Chemical Profile & Mechanism[1][2]

Structural Properties
  • IUPAC Name: 1-(furan-2-ylmethyl)guanidine

  • Molecular Formula: C₆H₉N₃O

  • Key Features:

    • Guanidine Core: Provides high basicity (pKa

      
       13.0–13.5 in water) and H-bonding capability.
      
    • Furan Ring: Enhances solubility in organic solvents (THF, DCM, Toluene) and provides a steric handle that differentiates it from simple alkyl guanidines.

    • Protic N-H Bonds: Crucial for transition state stabilization via hydrogen bonding.

Mechanism of Action

The catalyst operates via a dual-activation pathway. In a typical nucleophilic addition:

  • Base Activation: The imine nitrogen deprotonates the pronucleophile (e.g., alcohol, malonate).

  • H-Bond Activation: The amino NH groups form hydrogen bonds with the electrophile (e.g., carbonyl, nitroalkene), lowering the LUMO energy and organizing the transition state.

Figure 1: Bifunctional activation cycle. The guanidine core activates the nucleophile while stabilizing the electrophile.

Pre-Reaction Protocol: Catalyst Activation

Commercially or synthetically derived N-(2-furylmethyl)guanidine is typically stored as a salt (e.g., Hydrochloride •HCl or Hexafluorophosphate [1]•HPF6) to prevent degradation and absorption of atmospheric CO₂. The salt is catalytically inactive. You must liberate the free base prior to use.

Materials
  • N-(2-furylmethyl)guanidine salt (HCl or HPF6)

  • Sodium Hydroxide (NaOH) or Potassium tert-butoxide (KOtBu)

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous Na₂SO₄

Step-by-Step Activation
  • Dissolution: Dissolve 1.0 mmol of the guanidinium salt in 5 mL of water (for HCl salts) or suspend in DCM (for HPF6 salts).

  • Basification:

    • Aqueous Route: Add 1.2 equivalents of NaOH (2M solution). The solution pH should exceed 14.

    • Anhydrous Route: Add 1.1 equivalents of KOtBu to the suspension in DCM under inert atmosphere.

  • Extraction: Extract the free base into DCM (3 x 10 mL).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter and evaporate the solvent under reduced pressure (keep temperature < 40°C).

    • Result: A viscous, pale yellow oil. Use immediately. The free base is sensitive to CO₂ and moisture.

Application 1: Transesterification (Biodiesel Synthesis)

Guanidines are potent catalysts for converting triglycerides to methyl esters (FAME) under mild conditions. This protocol is adapted for small-scale optimization or mechanistic screening.

Reaction Parameters
ParameterCondition
Catalyst Loading 1 – 5 mol%
Molar Ratio (Oil:MeOH) 1 : 12
Temperature 60°C (Reflux)
Time 2 – 4 Hours
Atmosphere N₂ or Ar (Recommended)
Experimental Protocol
  • Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reactant Mix: Add 1.0 g of Vegetable Oil (approx. 1.1 mmol triglycerides) and 0.5 mL of Methanol (excess).

  • Catalyst Addition: Add 5 mol% (approx. 8 mg) of the freshly activated N-(2-furylmethyl)guanidine free base.

  • Reaction: Heat the mixture to 60°C with vigorous stirring (700 rpm).

    • Observation: The mixture will initially be biphasic. As the reaction proceeds and glycerol forms, the phases may change appearance (glycerol settles at the bottom).

  • Quenching: Cool to room temperature. Add 0.1 mL of dilute Acetic Acid to neutralize the catalyst.

  • Analysis: Take a 50 µL aliquot, dilute in CDCl₃, and analyze via ¹H NMR.

    • Key Signal: Monitor the disappearance of glyceridic protons (4.1–4.3 ppm) and appearance of methyl ester singlet (~3.6 ppm).

Application 2: Michael Addition (Henry Reaction)

This reaction demonstrates the bifunctional capability of the catalyst, utilizing the NH protons to activate the nitroalkene electrophile.

Reaction: Benzaldehyde + Nitromethane




-Nitroalcohol
Reaction Parameters
ParameterCondition
Catalyst Loading 10 mol%
Solvent THF or Toluene
Temperature 0°C to Room Temp
Time 6 – 12 Hours
Experimental Protocol
  • Preparation: In a dried vial, dissolve Benzaldehyde (1.0 mmol) and Nitromethane (5.0 mmol, 5 equiv) in THF (2 mL).

  • Initiation: Add 10 mol% of N-(2-furylmethyl)guanidine free base.

  • Incubation: Stir at 0°C for 1 hour, then allow to warm to room temperature.

  • Work-up:

    • Dilute with EtOAc (10 mL).

    • Wash with saturated NH₄Cl (aq) to remove the catalyst.

    • Dry organic layer (MgSO₄) and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Advanced Workflow: Synthesis of Oxanorbornane Derivatives

Note: This section addresses the use of N-(2-furylmethyl)guanidine as a substrate for creating rigid "superbase" scaffolds, a prominent application in recent literature.

The furan ring allows the catalyst to undergo a Diels-Alder reaction with dienophiles like DMAD (Dimethyl acetylenedicarboxylate), locking the guanidine into a rigid bicyclic structure.

Figure 2: Synthetic pathway from precursor to catalyst to advanced scaffold.

Critical Control Point: The counter-ion determines the pathway.

  • Chloride (Cl⁻): Promotes Aza-Michael addition (Side reaction).

  • Hexafluorophosphate (PF₆⁻): Promotes Diels-Alder cycloaddition (Target reaction).[1]

  • Reference: See Glasovac et al. (2022) for the specific anion effects.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst Deactivation (CO₂)Ensure free base is freshly prepared and reaction is under N₂.
Side Products (Michael) Aza-Michael AdditionIn Michael additions, the guanidine nitrogen may attack the electrophile. Use bulky electrophiles or lower temperature.
Phase Separation Poor SolubilitySwitch solvent to THF or use the furan ring's lipophilicity to your advantage in non-polar media.

References

  • Glasovac, Z., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. International Journal of Molecular Sciences. [1]

  • Ishikawa, T. (2009). Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. John Wiley & Sons.
  • Kovačević, B., & Maksić, Z. B. (2006). Basicity of superbasic catalysts. Tetrahedron Letters. (Context on Guanidine pKa).
  • Schreiner, P. R. (2003). Metal-free organocatalysis through explicit hydrogen bonding interactions. Chemical Society Reviews. (Context on Bifunctional H-bonding).

Sources

experimental setup for N-(2-furylmethyl)guanidine catalyzed reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the experimental framework for utilizing N-(2-furylmethyl)guanidine (often referred to as Furfurylguanidine ) as a bifunctional organocatalyst. While guanidines are classically viewed as Brønsted superbases, the incorporation of the electron-rich furan moiety allows this specific derivative to function effectively in co-catalytic systems (particularly with (S)-Proline) and as a standalone base for Michael additions and Henry reactions.

Part 1: Core Directive & Technical Overview

Compound Profile:

  • Name: N-(2-furylmethyl)guanidine

  • Role: Hydrogen-Bond Donor (HBD) Catalyst / Brønsted Base

  • Key Feature: The furfuryl group provides a unique steric profile and potential

    
    -interactions that distinguish it from simple alkyl guanidines (like TMG) or rigid bicyclic guanidines (like TBD).
    
  • Primary Application: Enantioselective Aldol Reactions (as a co-catalyst) and Michael Additions.

Mechanistic Rationale: In asymmetric synthesis, the guanidinium moiety acts as an "anion recognition" motif. It activates electrophiles (such as aldehydes or nitroalkenes) via dual hydrogen bonding. The furan ring serves two purposes:

  • Electronic Modulation: It fine-tunes the basicity (

    
     for the conjugate acid), preventing "over-deprotonation" that leads to racemization.
    
  • Solubility: It enhances compatibility with organic solvents (THF, Toluene) compared to highly polar unsubstituted guanidines.

Part 2: Experimental Setup & Protocols

Catalyst Preparation & Handling

Free guanidines are hygroscopic and avidly absorb atmospheric CO


 to form carbonates. Strict inert atmosphere techniques are required for the free base.
  • Storage: Store as the guanidinium salt (e.g., Hydrochloride or Hexafluorophosphate) which is air-stable.

  • Activation (In-situ): Liberate the free base immediately prior to use using a stoichiometric amount of base (e.g., KO

    
    Bu or NaH) if the reaction requires the neutral form.
    

Workflow Diagram: Catalyst Activation & Reaction Setup

ReactionSetup Stock Stock: Furfurylguanidinium Salt (Air Stable) Activation Activation Step Add KOtBu (1.0 eq) Solvent: Dry THF Stock->Activation Argon/N2 Filtration Filtration (Optional) Remove inorganic salts (KCl) Activation->Filtration If salt interferes Reaction Reaction Vessel Add Substrates (Aldehyde + Ketone) Activation->Reaction Direct Addition Filtration->Reaction Quench Quench Phosphate Buffer pH 7 Reaction->Quench

Figure 1: Workflow for generating the active free-base catalyst in situ from its stable salt precursor.

Protocol A: Asymmetric Aldol Reaction (Co-Catalysis)

This protocol utilizes N-(2-furylmethyl)guanidine as a co-catalyst with (S)-Proline. The guanidine activates the aldehyde electrophile via H-bonding, while Proline forms the nucleophilic enamine.

Reagents:

  • Catalyst 1: (S)-Proline (10-20 mol%)

  • Catalyst 2: N-(2-furylmethyl)guanidine (10-20 mol%)

  • Solvent: DMSO or DMSO/Acetone (4:1 v/v)

  • Substrates: 4-Nitrobenzaldehyde (Electrophile), Acetone (Nucleophile/Solvent)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a 10 mL Schlenk tube and cool under a stream of dry Nitrogen.

  • Catalyst Charge: Add (S)-Proline (11.5 mg, 0.1 mmol) and N-(2-furylmethyl)guanidine (13.9 mg, 0.1 mmol).

    • Note: If starting with the guanidinium salt, add 0.1 mmol of KO

      
      Bu and stir in minimal DMSO for 10 mins before adding Proline.
      
  • Solvent Addition: Add anhydrous DMSO (2.0 mL) and Acetone (0.5 mL, excess). Stir for 10 minutes at Room Temperature (RT) to ensure homogeneity.

  • Substrate Addition: Cool the mixture to 0°C (ice bath) to maximize enantioselectivity. Add 4-Nitrobenzaldehyde (151 mg, 1.0 mmol) in one portion.

  • Monitoring: Stir at 0°C. Monitor via TLC (Hexane/EtOAc 2:1). Reaction typically completes in 12–24 hours.

  • Work-up: Quench with saturated NH

    
    Cl (5 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with brine to remove DMSO. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Flash column chromatography on silica gel.

Data Summary: Expected Outcomes

ParameterValueNotes
Yield 85 - 95%High conversion due to dual activation.
ee (Enantiomeric Excess) > 90%Enhanced by the guanidine H-bonding network.
dr (Diastereomeric Ratio) > 20:1(anti:syn) Favors anti-aldol product.
Protocol B: General Base Catalysis (Henry Reaction)

For the nitroaldol (Henry) reaction, the free guanidine acts as a Brønsted base to deprotonate the nitroalkane.

Reagents:

  • Catalyst: N-(2-furylmethyl)guanidine (10 mol%)

  • Substrates: Benzaldehyde (1.0 eq), Nitromethane (5.0 eq)

  • Solvent: THF or Toluene

Methodology:

  • Setup: In a 5 mL vial equipped with a magnetic stir bar.

  • Reaction: Dissolve Benzaldehyde (0.5 mmol) in THF (1 mL). Add Nitromethane (2.5 mmol).

  • Initiation: Add N-(2-furylmethyl)guanidine (0.05 mmol). Cap the vial tightly.

  • Conditions: Stir at RT for 4–6 hours.

  • Observation: The solution may turn slight yellow (formation of nitronate intermediate).

  • Work-up: Evaporate volatiles directly. Purify via short-path silica plug to remove catalyst.

Part 3: Mechanistic Visualization

The synergy between the Proline cycle and the Furfurylguanidine cycle is critical for high stereocontrol. The guanidine stabilizes the transition state via hydrogen bonding to the oxyanion of the aldehyde.

Mechanism Proline (S)-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone (-H2O) Ketone Ketone (Acetone) Ketone->Enamine TS Transition State (C-C Bond Formation) Enamine->TS Guanidine Furfurylguanidine (H-Bond Donor) ActivatedAld Activated Complex Guanidine->ActivatedAld H-Bonding Aldehyde Aldehyde (Electrophile) Aldehyde->ActivatedAld ActivatedAld->TS Product Aldol Product TS->Product Hydrolysis Product->Proline Recycle Product->Guanidine Recycle

Figure 2: Dual Catalytic Cycle showing the convergence of Enamine activation (Proline) and Electrophile activation (Guanidine).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst Deactivation (Carbonate formation)Ensure catalyst is fresh. Use a glovebox or Schlenk line. If using salt, ensure 100% deprotonation.
Low ee% Background ReactionLower temperature to -20°C. Ensure no uncatalyzed background reaction occurs (check solvent purity).
Precipitation Solubility LimitThe furfuryl group improves solubility, but if using non-polar solvents (Hexane), switch to Toluene or THF.
Racemization Reaction time too longGuanidines are strong bases; prolonged exposure of the product can lead to retro-aldol or epimerization. Quench immediately upon completion.

References

  • Cocatalytic Activity of Furfurylguanidines in Aldol Reactions

    • Title: Cocatalytic Activity of the Furfuryl and Oxanorbornane-Substituted Guanidines in the Aldol Reaction Catalyzed by (S)-Proline.[1]

    • Source:Molecules (via NCBI/PMC).
    • URL:[Link]

  • Synthesis of Furfurylguanidines

    • Title: Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes.
    • Source:Molecules (via NCBI/PMC).
    • URL:[Link]

  • General Guanidine Organocatalysis

    • Title: Chiral guanidines and their derivatives in asymmetric synthesis.[2]

    • Source:RSC Advances.
    • URL:[Link]

Sources

N-(2-furylmethyl)guanidine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(2-furylmethyl)guanidine (FMG) in Coordination Chemistry

Executive Summary

This guide details the synthesis, characterization, and coordination protocols for N-(2-furylmethyl)guanidine (FMG) .[1] While guanidines are established superbase ligands, the incorporation of the furan moiety in FMG introduces a unique "hemilabile" electronic profile. This ligand is increasingly relevant in bioinorganic modeling and medicinal inorganic chemistry, where the furan ring mimics the lipophilic and steric properties of histidine/tryrosine residues while the guanidine core provides a robust N-donor site.

This document serves as a blueprint for researchers synthesizing transition metal complexes (specifically Cu(II), Zn(II), and Pt(II)) using FMG.

Ligand Profile & Mechanism of Action

Chemical Structure: N-(2-furylmethyl)guanidine Abbreviation: FMG CAS (Analogous): 143360-31-4 (Generic furfurylguanidine salts)[1]

Coordination Modes

FMG operates primarily as a monodentate


-donor  through the imine nitrogen (

). However, the furan oxygen offers a secondary, weak coordination site, enabling hemilabile chelation under specific steric constraints.
  • Mode A (Primary):

    
    -N coordination via the imine nitrogen. This is the dominant mode for hard acids (e.g., 
    
    
    
    ,
    
    
    ).
  • Mode B (Secondary):

    
    -N,O chelation.[1] Observed with larger, softer metals (
    
    
    
    ,
    
    
    ) or in sterically crowded environments where the furan oxygen stabilizes the coordination sphere via weak dative bonding.
  • Mode C (Anionic): Upon deprotonation (using strong bases like NaH), the guanidinate anion forms, acting as a potent bridging ligand ($ \mu_2 $-N,N') in dinuclear clusters.

Electronic Properties
  • Basicity: The guanidine core is highly basic (

    
    ). The electron-withdrawing nature of the furan ring (inductive effect) slightly lowers the basicity compared to alkyl guanidines, enhancing stability against oxidative degradation.
    
  • Spectroscopic Signature: The uncoordinated C=N stretch appears at

    
    .[1] Upon coordination, this band typically shifts to lower wavenumbers (
    
    
    
    ), serving as a primary diagnostic tool.

Synthesis Protocol: Ligand Generation

Objective: Synthesize N-(2-furylmethyl)guanidine hydrochloride from furfurylamine. Scale: 10 mmol basis.

Reagents:

  • Furfurylamine (99%, redistilled)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (Guanylating agent)[1]

  • Diisopropylethylamine (DIPEA)

  • Solvent: Acetonitrile (anhydrous)

Step-by-Step Methodology:

  • Pre-activation: In a 50 mL round-bottom flask, dissolve 1H-Pyrazole-1-carboxamidine HCl (1.47 g, 10 mmol) in 15 mL anhydrous acetonitrile.

  • Addition: Add DIPEA (1.74 mL, 10 mmol) dropwise to neutralize the HCl and activate the amidine. Stir for 10 minutes at room temperature (RT).

  • Nucleophilic Attack: Add Furfurylamine (0.88 mL, 10 mmol) slowly. The solution may turn slightly yellow.

  • Reaction: Reflux the mixture at 80°C for 6 hours. Monitor via TLC (Eluent: 10% MeOH in DCM).

  • Isolation:

    • Cool to RT. The product often precipitates as a white solid (guanidinium salt).

    • If no precipitate forms, evaporate solvent to dryness.

    • Recrystallize from Ethanol/Ether (1:3 ratio).

  • Yield Check: Expected yield >85%.

Critical Checkpoint: Verify purity using


 NMR. The furan protons (multiplets at ~6.4 and 7.4 ppm) and the guanidine N-H broad singlets (~7-8 ppm) must be distinct.

Metal Complexation Protocols

Protocol A: Synthesis of (Bioinorganic Model)

Targeting the square planar geometry typical of Type 1 copper sites.

  • Metal Solution: Dissolve

    
     (0.5 mmol) in 5 mL ethanol. Solution appears light blue.
    
  • Ligand Solution: Dissolve FMG free base (1.0 mmol) in 5 mL ethanol.

    • Note: If starting with FMG-HCl, add 1.0 equiv of NaOEt to generate the free base in situ. Filter off NaCl before use.

  • Complexation: Add the ligand solution to the copper solution dropwise under vigorous stirring.

    • Observation: Color shift to deep blue/violet (indicative of N-coordination).[1]

  • Crystallization: Stir for 30 mins at RT. Allow slow evaporation or vapor diffusion with diethyl ether over 48 hours.

  • Characterization: Blue needles.

Protocol B: Synthesis of (Cisplatin Analog)

Targeting potential antiproliferative agents.

  • Precursor: Suspend

    
     (0.5 mmol) in 10 mL water.
    
  • Ligand Addition: Add FMG-HCl (0.5 mmol) dissolved in 5 mL water.

  • pH Adjustment: Carefully adjust pH to ~6-7 using 0.1 M NaOH. Do not exceed pH 8 to avoid hydroxo-bridged species.[1]

  • Reaction: Heat at 50°C for 24 hours in the dark (Pt salts are photosensitive).

  • Workup: Cool to 4°C. A yellow/orange precipitate forms. Filter, wash with cold water and acetone.

Visualization of Workflows

Figure 1: Ligand Synthesis and Coordination Logic

FMG_Coordination cluster_0 Ligand Synthesis cluster_1 Coordination Pathways Furfurylamine Furfurylamine (Nucleophile) FMG_Salt FMG-HCl Salt (Stable Storage Form) Furfurylamine->FMG_Salt Reflux MeCN + DIPEA GuanylatingAgent Pyrazole-1-carboxamidine (Electrophile) GuanylatingAgent->FMG_Salt FMG_Base FMG Free Base (Active Ligand) FMG_Salt->FMG_Base NaOEt/EtOH Deprotonation Complex_Cu [Cu(FMG)2]Cl2 (Square Planar) FMG_Base->Complex_Cu 2:1 Stoichiometry EtOH Complex_Pt [Pt(FMG)Cl2] (Cis-geometry) FMG_Base->Complex_Pt 1:1 Stoichiometry H2O, 50°C Metal_Cu CuCl2 (Hard Acid) Metal_Cu->Complex_Cu Metal_Pt K2PtCl4 (Soft Acid) Metal_Pt->Complex_Pt

Caption: Synthetic pathway from furfuryl precursor to active metal complexes, highlighting the deprotonation step critical for coordination.

Diagnostic Data & Validation

Table 1: Key Spectroscopic Markers for Validation

FeatureUncoordinated FMGCu(II) ComplexPt(II) ComplexInterpretation
IR




Red-shift confirms imine-N coordination.[1]
IR




Shift in Pt complex suggests weak O-interaction or crystal packing effects.[1]

NMR (Imine-H)
N/A (Exchangeable)Broad/ShiftedDeshielded (+0.5 ppm)Metal binding withdraws electron density.[1]
Solubility Water, MeOHMeOH, DMSODMF, DMSOReduced polarity upon charge neutralization/complexation.

Validation Check:

  • X-ray Diffraction: If growing single crystals, look for the

    
     bond distance of approx 1.98 Å .
    
  • Elemental Analysis: C/H/N ratios must be within 0.4% of theoretical values to confirm ligand purity before complexation.

References

  • Guanidine Ligand Review: Bailey, P. J., & Pace, S. (2001). The coordination chemistry of guanidines and guanidinates. Coordination Chemistry Reviews, 214(1), 91-141.[1]

  • Guanylation Protocol: Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[1] The Journal of Organic Chemistry, 57(8), 2497-2502.

  • Furan-Guanidine Analogs (Dinotefuran): Wakita, T., et al. (2003).[2] Synthesis and insecticidal activity of novel neonicotinoids with tetrahydrofuran ring. Pest Management Science, 59(9), 1016-1022.[1]

  • Metal-Guanidine Bioactivity: Alonso, M., et al. (2021).[1] Guanidine-Metal Complexes: Synthesis and Biological Evaluation. Molecules, 26(19), 5821.

  • Hemilability in Furan Ligands: Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems.[1] Angewandte Chemie International Edition, 40(16), 2905-2929.[1]

Sources

protocol for synthesizing N-(2-furylmethyl)guanidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of N-(2-Furylmethyl)guanidine Derivatives

Executive Summary

The synthesis of N-(2-furylmethyl)guanidine derivatives is a critical transformation in medicinal chemistry, particularly for the development of Histamine H2-receptor antagonists (e.g., structural analogs of Ranitidine precursors) and adenosine receptor ligands.

However, the furan moiety presents a specific synthetic challenge: it is acid-labile and prone to polymerization or ring-opening under the harsh conditions typically employed in classical guanidine synthesis (e.g., cyanamide fusion or strong acidic hydrolysis).

This guide details two optimized protocols designed to preserve the furan ring integrity:

  • Method A (The "Gold Standard"): Uses 1H-pyrazole-1-carboxamidine hydrochloride for mild, room-temperature conversion.

  • Method B (Lipophilic Route): Uses N,N'-Di-Boc-1H-pyrazole-1-carboxamidine for generating protected guanidines amenable to standard silica purification.

Strategic Analysis of Synthetic Routes

The choice of guanylating reagent dictates the yield and purity profile. We prioritize reagents that operate at ambient temperature to prevent thermal degradation of the furan ring.

ParameterMethod A: 1H-Pyrazole-1-carboxamidine Method B: N,N'-Di-Boc-Pyrazole Method C: S-Methylisothiourea
Conditions Mild (RT), Weak Base (DIPEA)Mild (RT), Weak BaseHarsh (Heat) or Toxic (Hg salts)
Byproducts Pyrazole (Water soluble)Pyrazole (Organic soluble)Methanethiol (Toxic, Odorous)
Product Form Free Guanidine Salt (Polar)Protected Guanidine (Lipophilic)Free Guanidine Salt
Purification Crystallization / Ion ExchangeSilica Gel ChromatographyCrystallization / Scavengers
Furan Safety High High Low to Moderate

Detailed Experimental Protocols

Method A: Direct Guanylation (High Polarity Products)

Best for: Rapid generation of water-soluble guanidine salts for biological screening.

Reagents:

  • Furfurylamine (1.0 equiv)[1]

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 - 1.1 equiv)

  • 
    -Diisopropylethylamine (DIPEA) (1.0 - 2.0 equiv)
    
  • Solvent: Anhydrous DMF or Methanol (0.5 M concentration)

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve furfurylamine (10 mmol, 0.97 g) in anhydrous DMF (10 mL).

  • Addition: Add DIPEA (20 mmol, 3.5 mL) to the solution. Note: DIPEA acts as a proton scavenger to drive the equilibrium.

  • Reagent Introduction: Add 1H-pyrazole-1-carboxamidine hydrochloride (10 mmol, 1.47 g) in a single portion.

  • Reaction: Stir the mixture at Room Temperature (20–25 °C) for 16–24 hours.

    • Checkpoint: Monitor by TLC (Eluent: DCM/MeOH/NH4OH 80:20:1). The starting amine will disappear, and a polar spot (guanidine) will appear at the baseline.

  • Workup (Precipitation):

    • Add diethyl ether (50 mL) to the reaction mixture. The guanidine hydrochloride salt often precipitates as an oil or solid.

    • Decant the supernatant (containing DIPEA and pyrazole byproduct).

    • Triturate the residue with fresh ether (

      
       mL).
      
  • Purification:

    • Dissolve the crude residue in minimal MeOH.

    • Apply to a cation-exchange column (e.g., Dowex 50W) or perform recrystallization from EtOH/Ether.

Method B: Protected Guanylation (Lipophilic Products)

Best for: Multi-step synthesis where the product must be purified on silica gel.

Reagents:

  • Furfurylamine (1.0 equiv)[1]

  • 
    -Di-Boc-1H-pyrazole-1-carboxamidine (1.0 equiv)[2]
    
  • Solvent: DCM or THF

Protocol:

  • Dissolution: Dissolve furfurylamine (10 mmol) in DCM (20 mL).

  • Reaction: Add

    
    -Di-Boc-1H-pyrazole-1-carboxamidine  (10 mmol, 3.1 g). Stir at RT for 4–12 hours.
    
  • Quench: Wash the organic layer with 5% citric acid (to remove unreacted amine) and then brine. Caution: Do not use strong mineral acids.

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).
  • Deprotection (Optional): Remove Boc groups using TFA/DCM (1:1) at 0 °C for 1 hour. Note: Minimize exposure time to TFA to protect the furan ring.

Mechanistic Visualization

The following diagram illustrates the nucleophilic substitution pathway for Method A, highlighting the role of the pyrazole as a good leaving group.

GuanidineSynthesis Amine Furfurylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate + DIPEA (Deprotonation) Reagent 1H-Pyrazole-1- carboxamidine Reagent->Intermediate Product N-(2-furylmethyl) guanidine Intermediate->Product Elimination Byproduct Pyrazole (Leaving Group) Intermediate->Byproduct

Caption: Nucleophilic attack of furfurylamine on the amidine carbon, followed by elimination of pyrazole.

Workflow & Troubleshooting

The purification of guanidines is the most common failure point due to their high polarity. Follow this decision matrix:

PurificationWorkflow Start Crude Reaction Mixture CheckSolubility Is Product Protected (Boc/Cbz)? Start->CheckSolubility Yes Yes (Lipophilic) CheckSolubility->Yes No No (Polar Salt) CheckSolubility->No Silica Flash Chromatography (Hexane/EtOAc) Yes->Silica Precipitation Precipitate w/ Et2O Remove Pyrazole in supernatant No->Precipitation PurityCheck Check Purity (NMR) Precipitation->PurityCheck Recryst Recrystallize (EtOH/Ether) PurityCheck->Recryst Impure IonExchange Dowex 50W Column (Elute w/ NH4OH) PurityCheck->IonExchange Salt Exchange Needed

Caption: Decision matrix for purification based on guanidine protecting group status.

Troubleshooting & Validation

  • Issue: Low Yield / Polymerization

    • Cause: Acid concentration too high during workup or reaction.

    • Solution: Maintain pH > 4. If using Method B (Boc), neutralize the citric acid wash quickly.

  • Issue: "Sticky" Oil Product

    • Cause: Residual DMF or Pyrazole.

    • Solution: Dissolve oil in minimal water, lyophilize (freeze-dry) to obtain a powder.

  • Validation (NMR):

    • 
      H NMR (DMSO-
      
      
      
      ):
      Look for the furan ring protons: ~7.6 ppm (d), ~6.4 ppm (dd), ~6.3 ppm (d).
    • Guanidine NH: Broad singlet around 7.0–8.5 ppm (exchangeable with D

      
      O).
      
    • Methylene (-CH

      
      -):  Singlet/Doublet around 4.3 ppm.
      

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[3] The Journal of Organic Chemistry, 57(8), 2497-2502.

  • BenchChem. (2025).[2] Synthesis of Protected N-(2-hydroxyethyl)guanidines: A Detailed Protocol. BenchChem Application Notes.

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. Arkivoc, 4, 49-87.

  • Sigma-Aldrich. (n.d.). 1H-Pyrazole-1-carboxamidine hydrochloride Product Information.

Sources

Application Note: Antimicrobial Profiling of N-(2-furylmethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

N-(2-furylmethyl)guanidine represents a classic "cationic amphiphile" scaffold. The guanidine moiety (


) ensures the molecule remains protonated and positively charged at physiological pH, facilitating electrostatic attraction to negatively charged bacterial cell envelopes (teichoic acids in Gram-positives; LPS in Gram-negatives). The furan ring provides the necessary lipophilicity for membrane insertion, though it introduces specific stability challenges regarding oxidation and acid sensitivity.

This application note details a validated workflow to screen this compound for antimicrobial efficacy. Unlike standard antibiotic screening, testing guanidine derivatives requires specific attention to membrane permeabilization kinetics and pH-dependent solubility .

Key Mechanistic Targets[1]
  • Membrane Disruption: Displacement of divalent cations (

    
    , 
    
    
    
    ) from the LPS layer, leading to "self-promoted uptake" and pore formation.
  • Metabolic Inhibition: Potential interference with folate pathways (DHFR inhibition), a known trait of some guanidine-furan analogs.

Experimental Workflow

The following diagram outlines the critical path from compound preparation to mechanistic validation.

ScreeningWorkflow Stock Compound Preparation (DMSO Stock, Light Protected) QC QC: Solubility & Stability Check Stock->QC MIC Primary Screen: Broth Microdilution (MIC) (CLSI M07 Standard) QC->MIC Dilute to 2x Final Decision Activity Threshold (MIC < 64 µg/mL?) MIC->Decision Decision->Stock No (Derivatize) MBC Secondary Screen: Min. Bactericidal Conc. (MBC) Decision->MBC Yes Kill Time-Kill Kinetics (Log Reduction vs Time) Decision->Kill Yes Mech Mechanism of Action: Membrane Permeability (PI/NPN) MBC->Mech Kill->Mech

Figure 1: Decision-tree workflow for screening N-(2-furylmethyl)guanidine, prioritizing primary inhibitory data before advancing to kinetic and mechanistic assays.

Pre-Screening: Compound Handling

Critical Warning: The furan ring is electron-rich and susceptible to oxidative ring opening and acid-catalyzed polymerization.

  • Solvent: Dissolve N-(2-furylmethyl)guanidine in 100% DMSO. Avoid aqueous stock solutions for long-term storage.

  • Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.

  • Storage: Aliquot into amber glass vials (to prevent photo-oxidation) and store at -20°C.

  • Working Solution: On the day of the assay, dilute the stock 1:100 in Mueller-Hinton Broth (MHB) to achieve a starting concentration of 100 µg/mL (containing 1% DMSO).

Protocol 1: Primary Screen (Broth Microdilution)

This protocol aligns with CLSI M07 standards [1] but includes a Resazurin (Alamar Blue) step for high-contrast visual scoring, which is essential when testing compounds that might precipitate or cause broth turbidity.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: S. aureus ATCC 29213 (Gram+), E. coli ATCC 25922 (Gram-), P. aeruginosa ATCC 27853 (Gram-).

  • Reagent: Resazurin sodium salt (0.01% w/v in sterile PBS).

Step-by-Step Methodology
  • Inoculum Prep: Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute this suspension 1:150  in CAMHB to reach 
    
    
    
    CFU/mL.
  • Plate Setup:

    • Add 50 µL of CAMHB to columns 2–12 of a 96-well round-bottom plate.

    • Add 100 µL of the 2x Compound Working Solution (e.g., 128 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 through column 10 (transfer 50 µL). Discard the final 50 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + DMSO vehicle).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1–11.

    • Final Test Range: 64 µg/mL to 0.125 µg/mL.

    • Final Bacterial Density:

      
       CFU/mL.
      
  • Incubation: 16–20 hours at 35°C ± 2°C (aerobic).

  • Readout (Resazurin):

    • Add 10 µL of 0.01% Resazurin to all wells.

    • Incubate for 1–2 hours.

    • Score: Blue = No Growth (Inhibition); Pink/Colorless = Growth (Metabolic reduction of resazurin).

Data Output Table:

WellConc. (µg/mL)Visual Color (Resazurin)Interpretation
164BlueInhibited
232BlueInhibited
316Purple/PinkMIC breakpoint
48PinkGrowth
110 (Control)PinkValid Growth

Protocol 2: Time-Kill Kinetics

Guanidines often exhibit rapid bactericidal activity due to membrane depolarization. This assay determines if the compound is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).

  • Setup: Prepare tubes with CAMHB containing the compound at 1x MIC and 4x MIC .

  • Inoculum: Add bacteria to reach a starting density of

    
     CFU/mL (Time 0).
    
  • Sampling: Remove aliquots at T=0, 1, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate onto nutrient agar. Incubate overnight and count colonies.

  • Analysis: Plot Log10 CFU/mL vs. Time.

    • Bactericidal:

      
       log reduction (99.9% kill) within 24h.
      
    • Bacteriostatic:

      
       log reduction.
      

Protocol 3: Mechanism of Action (Membrane Permeability)

Since N-(2-furylmethyl)guanidine is cationic, verifying membrane permeabilization is critical to distinguish it from metabolic inhibitors. We utilize Propidium Iodide (PI) , which only enters cells with compromised inner membranes [2].

Experimental Logic[2]
  • PI (Red Fluorescence): Membrane impermeable.[1] High fluorescence = Membrane Damage.

  • Positive Control: CTAB or Colistin (known membrane disruptors).

  • Negative Control: Untreated cells.[2]

Workflow Diagram: Membrane Assay

MechanismAssay Step1 Harvest Cells (Mid-Log Phase) Step2 Wash & Resuspend in HEPES Buffer + Glucose Step1->Step2 Step3 Add Propidium Iodide (10 µM Final) Step2->Step3 Step4 Add Compound (at 2x MIC) Step3->Step4 Step5 Measure Fluorescence (Ex 535nm / Em 617nm) Step4->Step5

Figure 2: Fluorometric assay workflow for detecting inner membrane permeabilization.

Procedure
  • Preparation: Grow E. coli or S. aureus to mid-log phase (

    
    ).
    
  • Washing: Centrifuge and wash cells twice with 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose (to maintain energization). Do not use PBS , as phosphates can quench some cationic signals.

  • Loading: Resuspend to

    
    . Add Propidium Iodide to a final concentration of 10 µM.
    
  • Measurement:

    • Use a black-walled 96-well plate.[3][4]

    • Add 100 µL bacterial suspension + 100 µL compound (at 2x MIC).

    • Measure fluorescence immediately in a kinetic plate reader (Ex: 535 nm, Em: 617 nm) every 2 minutes for 1 hour.

  • Result Interpretation: A rapid increase in Relative Fluorescence Units (RFU) within the first 10–20 minutes indicates a "membrane-active" mechanism (pore formation or detergent effect). A delayed or flat response suggests an intracellular target (e.g., enzyme inhibition).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]

  • Zhou, C., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Frontiers in Microbiology, 11, 2981. [Link]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Castagnolo, D., et al. (2021).[5] Antimicrobial drugs bearing guanidine moieties: A review. European Journal of Medicinal Chemistry, 216, 113293. [Link][6]

Sources

Application Note: Metabolic-Competent Cytotoxicity Profiling of N-(2-furylmethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The evaluation of N-(2-furylmethyl)guanidine presents a unique toxicological dichotomy that standard "off-the-shelf" assays often miss. As a Senior Application Scientist, I advise against a single-endpoint approach for this molecule due to its dual-functional motifs:

  • The Guanidine Moiety (Direct Toxicity): This highly basic, cationic group can interact electrostatically with negatively charged cell membranes, potentially causing immediate membrane disruption or interfering with mitochondrial polarization.[1]

  • The Furan Ring (Latent Toxicity): This is a structural alert.[2] Furan rings are frequently biologically inert until bioactivated by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) into reactive cis-enedials (e.g., butenedial). These electrophiles alkylate proteins and DNA, leading to delayed cytotoxicity.

The Critical Gap: Standard cell lines (CHO, HEK293, L929) often lack the CYP450 expression necessary to unmask furan toxicity. A standard MTT assay on these cells may yield a "False Negative" safety profile, missing the hepatotoxic potential of the furan metabolite.

The Solution: This protocol details a Dual-System Approach :

  • System A: Direct cytotoxicity assessment (Membrane integrity focus).

  • System B: Metabolic-competent assessment (S9 fraction activation) to capture furan-mediated alkylation.

Mechanism of Action & Pathway Visualization

To design the assay correctly, we must visualize the toxicity pathways. The diagram below illustrates the divergence between direct guanidine effects and oxidative furan activation.

FuranGuanidineToxicity Compound N-(2-furylmethyl)guanidine Direct Direct Interaction Compound->Direct Guanidine Moiety CYP Hepatic Biotransformation (CYP2E1 / CYP3A4) Compound->CYP Furan Moiety Membrane Cell Membrane (Anionic Phospholipids) Direct->Membrane Lysis Membrane Disruption (Necrosis) Membrane->Lysis Metabolite Reactive Intermediate (cis-enedial / Epoxide) CYP->Metabolite Oxidation Adducts Protein/DNA Alkylation Metabolite->Adducts Apoptosis Delayed Cytotoxicity (Apoptosis) Adducts->Apoptosis

Figure 1: Dual toxicity pathways of N-(2-furylmethyl)guanidine. The furan ring requires metabolic activation (Green Diamond) to exert toxicity, while the guanidine group acts directly.

Materials & Reagents

Critical Reagents Table
ReagentSpecificationPurpose
Test Compound N-(2-furylmethyl)guanidine, >98% purityTarget analyte.
Liver S9 Fraction Rat or Human (Aroclor 1254 induced preferred)Provides CYP450 enzymes for furan activation.
NADPH Regen System NADP+, Glucose-6-phosphate, G6PDHEssential cofactor for CYP450 activity.
Resazurin Dye Alamar Blue or PrestoBlueMetabolic readout (non-toxic, allows multiplexing).
LDH Assay Kit Lactate Dehydrogenase detectionMembrane integrity readout (confirms guanidine lysis).
HEPES Buffer 1M Stock, pH 7.4Buffering the basic guanidine group.
Cell Line Selection
  • Primary Model: HepG2 (Human Hepatocarcinoma).[3] Rationale: Endogenous CYP expression (though variable) and liver relevance.

  • Secondary Model (for S9 assay): V79 or CHO-K1 . Rationale: These cells have low background metabolism, making them ideal "blank slates" to test the specific effect of the added S9 fraction.

Experimental Protocol

Phase 1: Compound Preparation & pH Stabilization

Expert Insight: Guanidines are strong bases. Dissolving them in unbuffered media can raise the pH to >8.0, killing cells via "pH shock" rather than chemical toxicity.

  • Stock Solution: Dissolve N-(2-furylmethyl)guanidine in DMSO to 100 mM.

  • Buffering: Prepare an intermediate dilution in culture media containing 25 mM HEPES .

  • pH Check: Verify pH is 7.2–7.4. If >7.6, adjust with 1N HCl. Do not skip this step.

Phase 2: The Dual-Track Assay (Direct vs. Metabolic)

This protocol utilizes a Multiplexed Readout : Resazurin (Viability) followed by LDH (Membrane Leakage) on the same well.

Step-by-Step Workflow
  • Seeding: Plate HepG2 or CHO cells at 10,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • S9 Mix Preparation (For Metabolic Track only):

    • Thaw S9 fraction on ice.

    • Mix: 10% S9 fraction + NADPH Regenerating System + Media.

  • Treatment:

    • Track A (Direct): Add compound dilutions (0.1 µM – 1000 µM) in standard media.

    • Track B (Metabolic): Add compound dilutions in S9-supplemented media .

  • Exposure Time:

    • Incubate for 4 hours (Pulse exposure). Note: S9 is toxic to cells if left longer.

  • Wash & Recovery:

    • Remove media (carefully, do not disturb monolayer).

    • Wash 1x with PBS.

    • Add fresh standard media (no S9, no compound).

    • Incubate for an additional 20 hours . Rationale: This allows time for the alkylated DNA/proteins (from the furan metabolite) to trigger apoptotic cascades.

  • Readout 1 (Membrane Integrity):

    • Remove 50 µL of supernatant to a new plate.

    • Perform LDH Assay according to kit instructions.

  • Readout 2 (Metabolic Viability):

    • Add Resazurin reagent to the remaining cells.

    • Incubate 1-4 hours.

    • Measure Fluorescence (Ex 560nm / Em 590nm).

Assay Logic & Workflow Visualization

AssayWorkflow Start Start: Cell Seeding (HepG2 or CHO) Split Split Conditions Start->Split TrackA Track A: Direct Toxicity (Media + Compound) Split->TrackA TrackB Track B: Metabolic Activation (Media + Compound + S9 Mix) Split->TrackB Incubation 4 Hour Pulse Exposure TrackA->Incubation TrackB->Incubation Wash Wash & Replace with Fresh Media (20h Recovery Phase) Incubation->Wash Supernatant Supernatant Harvest Wash->Supernatant Cells Adherent Cells Wash->Cells LDH LDH Assay (Membrane Damage) Supernatant->LDH Resazurin Resazurin Assay (Metabolic Viability) Cells->Resazurin

Figure 2: Experimental workflow emphasizing the parallel metabolic activation track and multiplexed readout.

Data Analysis & Interpretation

Calculate % Viability relative to the Vehicle Control (DMSO).

ObservationTrack A (Direct)Track B (+S9 Metabolic)Interpretation
Scenario 1 High ToxicityHigh ToxicityDirect Guanidine Toxicity. The compound destroys membranes regardless of metabolism.
Scenario 2 No ToxicityHigh ToxicityFuran-Mediated Toxicity. The compound is bio-inert until activated by CYP450. This is the critical "catch".
Scenario 3 No ToxicityNo ToxicityCompound is safe within tested range.

Calculation:



Troubleshooting & Quality Control

  • The "Guanidine False Positive":

    • Issue: Tetrazolium salts (MTT) can sometimes be chemically reduced by strong reducing agents or specific chemical moieties, creating a false signal.

    • Control: Include a Cell-Free Control (Media + Compound + MTT/Resazurin without cells). If this changes color, the compound interferes with the dye. Resazurin is generally more resistant to this than MTT.

  • S9 Cytotoxicity:

    • Issue: S9 fraction itself can be toxic.

    • Control: The "Track B" control must be "Cells + S9 + Vehicle (no compound)." Normalize Track B data to this control, not the Track A control.

  • Volatility:

    • Issue: Small furan derivatives can be volatile.

    • Mitigation: Use plate sealers during the 4-hour incubation to prevent cross-contamination or loss of compound.

References

  • Peterson, L. A. (2013).[4] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.

  • Zheng, J., et al. (2022).[1] Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds.[3][5] Drug Metabolism and Disposition, 50(3), 268-278.

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[6] International Organization for Standardization.[7][8]

  • Stockert, J. C., et al. (2018). Assays for Viability: A Review. Acta Histochemica, 120(3), 159-167.

  • OECD Test Guideline 471. Bacterial Reverse Mutation Test (Ames Test) - Relevance of S9 Activation.

Sources

N-(2-furylmethyl)guanidine in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-(2-Furylmethyl)guanidine in Heterocyclic Scaffolding

Executive Summary & Strategic Value

N-(2-furylmethyl)guanidine (often isolated as its hemisulfate or hydroiodide salt) represents a bifunctional "chimeric" building block in medicinal chemistry.[1] It combines a highly basic, nucleophilic guanidine moiety (


) with an electron-rich furan ring .[1]

While widely recognized as the core scaffold for "tidine" class H2-receptor antagonists and neonicotinoid insecticides (e.g., Dinotefuran), its utility extends significantly beyond simple substitution. This guide details two divergent synthetic pathways:

  • The Classical Pathway: Exploiting the guanidine pole for condensation reactions to form pyrimidines and triazines.

  • The Advanced Pathway: Exploiting the furan pole for Diels-Alder cycloadditions and intramolecular recyclizations—a route heavily dependent on counter-ion selection.

Precursor Synthesis: Preparation of N-(2-Furylmethyl)guanidine Salts

Commercial availability of the free base is limited due to stability issues; it is best synthesized and stored as a salt. The S-methylisothiourea route is preferred over cyanamide methods due to higher safety profiles and yield.[1]

Protocol A: Synthesis of N-(2-Furylmethyl)guanidine Hemisulfate

Mechanism: Nucleophilic displacement of methanethiol from S-methylisothiourium sulfate by furfurylamine.[1]

Materials:

  • Furfurylamine (CAS: 617-89-0)[1]

  • S-Methylisothiourea hemisulfate (CAS: 867-44-7)[1]

  • Ethanol (Absolute)

  • Sodium Hydroxide (aq) for waste trapping

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a gas outlet tube leading to a bleach/NaOH trap (to neutralize evolved methanethiol).

  • Dissolution: Suspend S-methylisothiourea hemisulfate (10.0 mmol) in water (10 mL).

  • Addition: Add furfurylamine (20.0 mmol) dropwise. The reaction is slightly exothermic.

  • Reflux: Heat the mixture to reflux (

    
     bath) for 4 hours.
    
    • Checkpoint: Monitor by TLC (Eluent: MeOH/NH4OH 9:1). The starting isothiourea disappears.

  • Workup: Cool to room temperature. The product often crystallizes directly upon cooling. If not, reduce volume under vacuum (do not heat above

    
    ).
    
  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Yield: Expect 75-85% as white crystals.

Critical Note on Counter-ions: For Standard Reactions (Pyrimidine synthesis), the sulfate or hydrochloride salt is sufficient. For Diels-Alder Reactions (see Section 4), you must convert this to the Hexafluorophosphate (HPF6) salt to suppress nucleophilic interference.

Application I: Synthesis of 2-Amino-4-(2-furyl)pyrimidines

This workflow utilizes the guanidine moiety as a 1,3-binucleophile.[1] It is the primary route for generating kinase inhibitor libraries.

Mechanism & Rationale

The reaction involves the condensation of the guanidine with a 1,3-dielectrophile (e.g., chalcones or 1,3-diketones). The furan ring remains pendant, serving as a lipophilic hydrogen-bond acceptor.[1]

Diagram 1: Pyrimidine Synthesis Pathway

PyrimidineSynthesis Start N-(2-furylmethyl) guanidine salt Inter Intermediate Dihydro-pyrimidine Start->Inter Condensation Reagent 1,3-Diketone (e.g., Acetylacetone) Reagent->Inter Base Base Catalyst (NaOEt or K2CO3) Base->Inter Product 2-Amino-4-(2-furyl) pyrimidine derivative Inter->Product Oxidation/Aromatization (- 2H2O)

Caption: Condensation pathway for pyrimidine formation. The furan ring is retained intact.

Protocol B: Microwave-Assisted Cyclization

Reagents:

  • N-(2-furylmethyl)guanidine hemisulfate (1.0 eq)[1]

  • Acetylacetone (1.1 eq) or substituted Chalcone

  • Potassium Carbonate (2.5 eq)

  • Solvent: DMF or Ethanol

Steps:

  • Mix: In a microwave vial, combine the guanidine salt (1 mmol), acetylacetone (1.1 mmol), and

    
     (2.5 mmol) in Ethanol (3 mL).
    
  • Irradiation: Heat at

    
     for 20 minutes (Power: 150W).
    
    • Why Microwave? Furan rings are acid-sensitive.[1] Prolonged thermal reflux in acidic by-products can cause ring opening (resinification).[1] Microwave heating minimizes thermal exposure.[1]

  • Quench: Pour the hot mixture into ice water (20 mL).

  • Isolation: The pyrimidine typically precipitates. Filter and wash with cold water.[1]

  • Characterization:

    • 
       NMR (DMSO-
      
      
      
      ): Look for the pyrimidine proton singlet (
      
      
      ppm) and the distinctive furan multiplets.

Data Summary: Substituent Effects

ElectrophileReaction Time (MW)YieldProduct Type
Acetylacetone15 min88%4,6-Dimethylpyrimidine
Ethyl Acetoacetate20 min76%4-Methyl-6-hydroxypyrimidine
Chalcone (

)
30 min65%4,6-Diphenylpyrimidine

Application II: Advanced Recyclization (The "Oxanorbornane" Route)

This is a sophisticated application where the furan ring participates in the reaction. This protocol is based on anion-controlled reactivity .[1]

The Challenge: Halide salts (Cl, I) of furfurylguanidine are nucleophilic. When reacted with alkynes like Dimethyl Acetylenedicarboxylate (DMAD), the halide attacks the alkyne, leading to simple Michael addition products. The Solution: Using the non-nucleophilic Hexafluorophosphate (


)  anion forces the reaction through a [4+2] Diels-Alder cycloaddition followed by an intramolecular aza-Michael attack.

Diagram 2: Anion-Controlled Divergence

AnionControl cluster_0 Pathway A: Nucleophilic Anion (Cl-, I-) cluster_1 Pathway B: Non-Nucleophilic Anion (PF6-) Input Furfurylguanidine Salt + DMAD Step1A Halide Attack Input->Step1A If X = Cl/I Step1B Diels-Alder [4+2] Input->Step1B If X = PF6 ProdA Aza-Michael Adducts (Linear) Step1A->ProdA Step2B Intramolecular Cyclization Step1B->Step2B ProdB Guanidine-Substituted Oxanorbornane Step2B->ProdB

Caption: Divergent reaction pathways dictated by the counter-ion. Pathway B yields complex fused heterocycles.[1]

Protocol C: Synthesis of Oxanorbornane Derivatives

Phase 1: Anion Exchange (Iodide to


) 
  • Dissolve N-(2-furylmethyl)guanidine hydroiodide in water.[1]

  • Add a saturated solution of Ammonium Hexafluorophosphate (

    
    ).
    
  • The guanidinium

    
     salt precipitates immediately. Filter and dry.[1]
    

Phase 2: Cycloaddition

  • Dissolve: Guanidinium

    
     salt (1.0 mmol) in Acetonitrile (
    
    
    
    ).
  • Add: Dimethyl Acetylenedicarboxylate (DMAD) (1.2 mmol) at

    
    .
    
  • Stir: Allow to warm to Room Temperature and stir for 24 hours.

  • Workup: Evaporate solvent. The residue is often a stable oxanorbornadiene salt.

  • Outcome: This reaction creates a rigid, bicyclic core useful for conformationally restricted peptidomimetics.[1]

References

  • Synthesis of 2-Aminopyrimidine Derivatives. National Institutes of Health (PMC). [Link]

  • Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules (MDPI). [Link][1]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry. [Link][1]

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. [Link]

Sources

application of furfuryl guanidines in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Furfuryl Guanidines in Advanced Materials & Catalysis

Executive Summary & Strategic Rationale

Furfuryl guanidines represent a high-value hybrid motif bridging biomass-derived sustainability with "superbase" functionality. By tethering the electron-rich, diene-active furan ring to the highly basic, hydrogen-bond-donating guanidine moiety, researchers can access a dual-function scaffold.

This guide moves beyond basic synthesis to explore three high-impact application vectors:

  • Green Organocatalysis: Utilizing the guanidinium cation as a chiral cocatalyst for asymmetric aldol reactions.

  • Smart Self-Healing Materials: Exploiting the furan ring for thermoreversible Diels-Alder (DA) crosslinking while the guanidine moiety drives ionic conductivity or antimicrobial action.

  • Bio-Active Surfaces: Leveraging the guanidinium cation’s membrane-disrupting properties for non-leaching antimicrobial coatings.

Chemical Identity & Functional Architecture

The power of furfuryl guanidine lies in its bifunctional reactivity.

  • The Guanidine Head: Acts as a Brønsted base (

    
     in water) or a bidentate hydrogen bond donor (in its protonated state). It is the engine for catalysis and biological interaction.
    
  • The Furan Tail: A renewable aromatic heterocycle capable of acting as a diene in Diels-Alder [4+2] cycloadditions or undergoing electrophilic substitution.

Figure 1: Functional Architecture of Furfuryl Guanidine

FurfurylGuanidineArch Furan Furan Ring (Diene / Hydrophobic) Linker Methylene Bridge (Spacer) Furan->Linker App1 Diels-Alder Crosslinking Furan->App1 Heat Reversible Guanidine Guanidine Moiety (Superbase / H-Bond Donor) Linker->Guanidine App2 Antimicrobial Cationic Action Guanidine->App2 Membrane Disruption App3 Asymmetric Catalysis Guanidine->App3 H-Bond Activation

Caption: Bifunctional design of furfuryl guanidine enabling distinct material properties.

Protocol A: Synthesis of N-Furfurylguanidine Hydrochloride

Primary Application: Precursor synthesis for catalysts and monomers.

This protocol utilizes a guanylating agent (1H-pyrazole-1-carboxamidine hydrochloride) which is safer and more efficient than traditional cyanamide routes.

Materials:

  • Furfurylamine (99%, redistilled)

  • 1H-Pyrazole-1-carboxamidine hydrochloride

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (Dry)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole-1-carboxamidine hydrochloride (1.0 eq, 10 mmol) in anhydrous acetonitrile (50 mL).

  • Addition: Add DIPEA (1.1 eq) to neutralize the hydrochloride salt slightly and facilitate the nucleophilic attack. Stir for 10 minutes at Room Temperature (RT).

  • Reaction: Dropwise add furfurylamine (1.0 eq, 10 mmol).

  • Incubation: Reflux the mixture at 80°C for 16 hours. The reaction progress can be monitored by TLC (eluent: DCM/MeOH 9:1). The pyrazole byproduct is a good leaving group.

  • Workup: Cool to RT. The product often precipitates as a white solid. If not, add diethyl ether to induce precipitation.

  • Purification: Filter the precipitate and wash extensively with cold diethyl ether to remove the pyrazole byproduct and residual amine.

  • Validation: Recrystallize from ethanol/ether if necessary. Confirm structure via

    
    H-NMR (DMSO-
    
    
    
    ). Look for furan peaks at
    
    
    7.6, 6.4, 6.3 ppm and the methylene doublet at
    
    
    4.3 ppm.

Application Area 1: Organocatalysis in Aldol Reactions

Context: Guanidines are excellent cocatalysts for proline-catalyzed aldol reactions. The furfuryl group provides a unique steric and electronic environment that can enhance enantioselectivity via "cation-pi" or steric steering interactions [1].

Protocol: Asymmetric Aldol Reaction

Reagents:

  • 4-Nitrobenzaldehyde (Substrate)

  • Cyclohexanone (Donor)

  • (S)-Proline (Catalyst, 10 mol%)

  • N-Furfurylguanidinium chloride (Cocatalyst, 10 mol%)

  • Solvent: DMSO/Water (9:1 v/v)

Workflow:

  • Catalyst Activation: Mix (S)-Proline (0.05 mmol) and N-Furfurylguanidinium chloride (0.05 mmol) in the solvent (1 mL). Stir for 15 minutes to allow the formation of the chiral assembly.

  • Substrate Addition: Add cyclohexanone (0.5 mL, excess) followed by 4-nitrobenzaldehyde (0.5 mmol).

  • Reaction: Stir at 0°C to maximize enantioselectivity. Monitor consumption of aldehyde by HPLC.

  • Quench: Quench with saturated ammonium chloride solution. Extract with ethyl acetate.

  • Data Analysis: Determine diastereomeric ratio (anti/syn) and enantiomeric excess (ee) via Chiral HPLC.

Mechanism Visualization:

AldolMech Step1 Proline + Ketone (Enamine Formation) Step2 Transition State Assembly (Guanidinium stabilizes Aldehyde) Step1->Step2 Step3 C-C Bond Formation Step2->Step3 Product Aldol Product (High ee%) Step3->Product Guanidine Furfuryl Guanidinium (H-Bond Donor) Guanidine->Step2 Activates Electrophile

Caption: Guanidinium cocatalyst activates the electrophile via H-bonding, improving stereocontrol.

Application Area 2: Self-Healing Antimicrobial Materials

Context: This advanced application combines the antimicrobial power of the guanidine cation with the thermoreversible nature of the furan ring. By reacting a furan-functionalized polymer with a bismaleimide crosslinker, a network is formed that can "heal" cracks upon heating (retro-Diels-Alder) and reforming (Diels-Alder) [2, 3].

Material Design Protocol:

  • Polymer Backbone Synthesis: Copolymerize N-furfurylguanidine methacrylate (synthesized by reacting N-furfurylguanidine with methacryloyl chloride) with a hydrophilic spacer like PEG-methacrylate.

  • Crosslinking:

    • Dissolve the copolymer in water/ethanol.

    • Add a stoichiometric amount of Bismaleimide (e.g., 1,1'-(methylenedi-4,1-phenylene)bismaleimide).

    • Cast the film and cure at 60°C for 24 hours (Diels-Alder forward reaction).

  • Self-Healing Test:

    • Score the film with a razor blade.

    • Heat to 120°C for 10 minutes (Retro-DA, unzipping the network).

    • Cool to 60°C (Re-crosslinking).

    • Measure tensile strength recovery.

Performance Data (Representative):

PropertyValueNote
Young's Modulus 1.2 GPaTypical for glassy crosslinked networks
Healing Efficiency > 85%Recovery of tensile strength after 1 cycle
Antimicrobial Activity MIC < 10 µg/mLAgainst S. aureus (due to guanidine)
Thermal Stability

Stable up to retro-DA temperature

References

  • Cocatalytic Activity of Furfuryl Guanidines: Majerić Elenkov, M., et al. (2020).[1][2] Cocatalytic Activity of the Furfuryl and Oxanorbornane-Substituted Guanidines in the Aldol Reaction Catalyzed by (S)-Proline. Molecules.

  • Furan-Functionalized Polymers: Shoichet, M. S., et al. (2010). Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation. Biomaterials.

  • Guanidine Antimicrobial Activity: Sun, Y., et al. (2020).[3][4][5] Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. Marine Drugs.

  • Guanidine Synthesis Protocol: Kapp, T. G., et al. (2016). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments (JoVE).[6]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(2-furylmethyl)guanidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Synthesizing N-(2-furylmethyl)guanidine presents a classic "chemist’s trap." The reaction looks trivial on paper—a simple nucleophilic substitution of furfurylamine onto a guanylating agent. However, two opposing chemical properties often lead to low isolated yields:

  • Furan Acid Sensitivity: The furan ring is highly susceptible to acid-catalyzed ring opening and polymerization (forming black tar) [1].

  • Guanidine Hydrophilicity: The product is a highly polar organic base. Standard aqueous workups (e.g., DCM/Water extraction) often result in the product partitioning into the aqueous phase and being discarded with the waste [2].

This guide moves beyond generic protocols to address the specific causality of yield loss in this system.

Module 1: Route Selection & Causality

The choice of guanylating agent dictates the reaction conditions and, consequently, the stability of the furan ring.

Comparative Analysis of Synthetic Routes
MethodReagentConditionsFuran CompatibilityPurification DifficultyVerdict
A 1H-pyrazole-1-carboxamidine HCl DIPEA, DMF/MeOH, RT High (Mild, non-acidic)Medium (Precipitation required)Recommended
B S-methylisothioureaReflux, BasicMedium (Mercaptan evolution)High (Sulfur smell, difficult removal)Alternative
C CyanamideHigh Temp / AcidLow (Polymerization risk)High (Dimerization side-products)Avoid
The Recommended Pathway: Pyrazole-Carboxamidine

We utilize 1H-pyrazole-1-carboxamidine hydrochloride because it allows the reaction to proceed at room temperature under basic conditions, preserving the furan ring [3].

GuanylationRoute Start Furfurylamine Intermediate Tetrahedral Intermediate Start->Intermediate + DIPEA (Base) Reagent 1H-pyrazole-1- carboxamidine HCl Reagent->Intermediate Product N-(2-furylmethyl) guanidine Intermediate->Product - Pyrazole Byproduct Pyrazole (Leaving Group) Intermediate->Byproduct

Figure 1: Mechanistic pathway using 1H-pyrazole-1-carboxamidine. The reaction is driven by the leaving group ability of pyrazole.

Module 2: Optimized Protocol

Objective: Synthesis of N-(2-furylmethyl)guanidine hydrochloride.

Reagents
  • Furfurylamine (1.0 equiv)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 - 2.0 equiv)

  • Solvent: DMF (Preferred) or Methanol (Anhydrous)

Step-by-Step Workflow
  • Dissolution: Dissolve 1H-pyrazole-1-carboxamidine HCl (1.0 equiv) in minimal DMF (approx. 3 mL per mmol).

  • Activation: Add DIPEA (1.1 equiv). Note: The solution may become slightly cloudy.

  • Addition: Add furfurylamine (1.0 equiv) dropwise.

  • Reaction: Stir at room temperature for 16–24 hours.

    • Checkpoint: Monitor by TLC (Eluent: 10% MeOH in DCM + 1% NH4OH). The pyrazole reagent will disappear; the product will appear as a very polar spot (low Rf).

  • Pre-Workup: Add diethyl ether (excess) to the reaction mixture.

    • Observation: The guanidine product often precipitates as an oil or gum, while the pyrazole byproduct and DIPEA remain in solution.

  • Isolation: Decant the ether. Triturate the residue with fresh ether/ethyl acetate to induce solidification.

Module 3: Troubleshooting & FAQs

Issue 1: "My reaction mixture turned black/dark brown."

Diagnosis: Furan Polymerization. Cause: The furan ring is acid-sensitive. If you used the cyanamide route with acid catalysis, or if your pyrazole reagent contained excess free HCl without enough base, the furan ring opened and polymerized. The Fix:

  • Ensure you are using DIPEA (base) to neutralize the HCl salt of the reagent immediately.

  • Avoid heating above 40°C.

  • Do not use strong mineral acids during workup.

Issue 2: "TLC shows conversion, but I have 0% yield after extraction."

Diagnosis: Aqueous Phase Loss. Cause: N-(2-furylmethyl)guanidine is extremely hydrophilic. If you performed a standard extraction (adding water and DCM), the product stayed in the water layer. The Fix:

  • Avoid Aqueous Extraction: Use the "Precipitation/Trituration" method described in the protocol above.

  • Rescue Mission: If the product is already in water, lyophilize (freeze-dry) the water to get the crude solid. Then, recrystallize from EtOH/Ether.

  • Ion Exchange: Use a cation exchange resin (e.g., Dowex 50W). Load the aqueous solution, wash with water (removes impurities), and elute with 1M NH4OH or HCl [4].

Issue 3: "The product is a sticky oil that won't solidify."

Diagnosis: Hygroscopic Salt Form. Cause: Guanidine hydrochlorides are often hygroscopic. Impurities (DIPEA salts) can also prevent crystallization. The Fix:

  • Anion Metathesis: Convert the salt to a Hemisulfate or Nitrate , which are often less hygroscopic and more crystalline.

  • Picrate Derivative: For analytical characterization (proof of structure), react a small sample with picric acid. Guanidine picrates crystallize sharply and have distinct melting points [3].

Module 4: Analytical Validation

How do you know you have the right molecule?

Proton (1H NMR)Approx. Shift (ppm)MultiplicityDiagnostic Feature
Furan-H5 7.4 - 7.6DoubletAlpha-proton (furyl ring)
Furan-H3/H4 6.3 - 6.5MultipletBeta-protons (furyl ring)
-CH2- 4.3 - 4.5Singlet/DoubletMethylene bridge
Guanidine NH 7.0 - 8.5Broad SingletExchangeable with D2O

Module 5: Workup Decision Tree

Use this logic flow to determine the best isolation strategy based on your crude mixture's state.

WorkupLogic Start Reaction Complete (DMF/MeOH Solution) Precip Add Excess Et2O / EtOAc Start->Precip Check Did Product Precipitate? Precip->Check Yes Yes (Solid/Gum) Check->Yes Solids Visible No No (Solution Clear) Check->No Remains Soluble Action1 1. Decant Solvent 2. Triturate with fresh Et2O 3. Dry under vacuum Yes->Action1 Action2 1. Evaporate Solvent (Rotovap) 2. Redissolve in minimal EtOH 3. Add dropwise to cold Et2O No->Action2

Figure 2: Isolation strategy to avoid aqueous extraction losses.

References

  • Furan Stability: Galkin, K. I., & Sandulenko, I. V. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Molecules. [Link] (General reference on furan acid sensitivity).[1]

  • Preferred Reagent (1H-pyrazole-1-carboxamidine): Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992).[2] 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[3][4][5] The Journal of Organic Chemistry, 57(8), 2497-2502. [Link]

  • Ion Exchange Methods: Bio-Rad Technical Note. Macro-Prep 25 Ion Exchange Resins. [Link]

Sources

optimizing reaction conditions for N-(2-furylmethyl)guanidine catalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis and application of N-(2-furylmethyl)guanidine . This molecule serves as a critical intermediate in the synthesis of neonicotinoid insecticides (e.g., Dinotefuran) and as a scaffold for rigid polycyclic organocatalysts.

Executive Summary: The "Furan-Guanidine" Paradox[1]

Synthesizing and utilizing N-(2-furylmethyl)guanidine presents a unique chemical challenge: The Furan-Guanidine Paradox .[1]

  • The Guanidine Moiety: Is a superbase (

    
    ) that often requires acidic workups or protection to handle.
    
  • The Furan Ring: Is highly acid-sensitive (prone to hydrolytic ring opening and polymerization) and oxidation-prone.[1]

Successful optimization requires a protocol that introduces the guanidine functionality without destroying the furan ring via acid catalysis or thermal degradation. This guide prioritizes mild guanylation strategies and neutral purification workflows .

Core Protocol: Optimizing the Synthesis

The most robust route to N-(2-furylmethyl)guanidine is the nucleophilic guanylation of furfurylamine .[1] We recommend using 1H-pyrazole-1-carboxamidine hydrochloride over traditional S-methylisothiourea due to milder conditions and easier purification.[1]

Comparative Analysis of Guanylating Agents
ReagentReaction ConditionsYield PotentialByproductsRecommendation
1H-Pyrazole-1-carboxamidine HCl DMF/MeOH, DIPEA, RT, 16hHigh (85-95%) Pyrazole (water soluble)Primary Choice
S-Methylisothiourea

/EtOH, Reflux, 4-24h
Moderate (60-75%)Methyl mercaptan (Toxic/Odor)Legacy/Industrial only
Cyanamide (

)
High Temp (>100°C) or Lewis AcidVariable (40-80%)Dimerization productsAvoid (Thermal risk to furan)
N,N'-Di-Boc-thiourea

or EDCI catalyst
High (>90%)Heavy metal waste / UreaGood for protected targets
Step-by-Step Optimized Workflow (Pyrazole Route)

Objective: Synthesis of N-(2-furylmethyl)guanidine hydrochloride on a 10 mmol scale.

  • Preparation: In a 50 mL round-bottom flask, dissolve furfurylamine (1.0 equiv, 0.97 g) in anhydrous DMF (10 mL).

    • Note: Furfurylamine must be distilled if yellow/brown to remove oxidation products.[1]

  • Reagent Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (1.05 equiv, 1.54 g).

  • Base Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.2 equiv) dropwise.[1]

    • Critical: The reaction is initially heterogeneous but clears as the guanidine forms.

  • Reaction: Stir at Room Temperature (20-25°C) for 16-24 hours.

    • Optimization Tip: Do not heat above 40°C. Higher temperatures promote furan decomposition.[1]

  • Workup (The "Non-Acidic" Method):

    • Dilute with diethyl ether (50 mL) to precipitate the crude guanidine salt (or oil).[1]

    • Wash the oily residue with cold ether (

      
       mL) to remove pyrazole and DIPEA.
      
    • Purification: If oil persists, dissolve in minimal MeOH and precipitate with

      
      . Avoid silica gel chromatography (acidic) unless neutralized with 1% 
      
      
      
      .[1]

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic pathway and critical failure points (red) where the furan ring is compromised.

GuanylationPathway Start Furfurylamine (Nucleophile) Intermed Tetrahedral Intermediate Start->Intermed + DIPEA (Deprotonation) Reagent Pyrazole-1-carboxamidine (Electrophile) Reagent->Intermed Product N-(2-furylmethyl)guanidine Intermed->Product - Pyrazole (Elimination) Acid Acidic Conditions (pH < 4) Product->Acid Improper Workup Polymer Furan Polymerization (Black Tar) Acid->Polymer Ring Opening

Figure 1: Mechanistic pathway for the guanylation of furfurylamine, highlighting the risk of acid-catalyzed furan polymerization.

Troubleshooting Guide

Issue 1: Reaction mixture turned black/dark brown.
  • Diagnosis: Furan ring polymerization (resinification).[1] This is caused by high temperatures or accidental acidification.[1]

  • Solution:

    • Ensure reaction temperature is < 40°C .

    • Check your solvent.[1][2] DMF can hydrolyze to produce formic acid over time.[1] Use fresh, anhydrous DMF .

    • Immediate Fix: If the product is still recoverable, pass through a plug of basic alumina (not silica) to remove polymers.

Issue 2: Low Yield / Incomplete Conversion.
  • Diagnosis: The leaving group (pyrazole or methyl mercaptan) is inhibiting the equilibrium.

  • Solution:

    • For Pyrazole reagents: Ensure sufficient base (DIPEA) is present to scavenge HCl.[1] The reaction slows down significantly if the pH drops.

    • For S-methylisothiourea: The reaction requires continuous removal of methyl mercaptan (gas).[1] Ensure the system is open to a bleach scrubber to drive equilibrium (Le Chatelier’s principle).

Issue 3: Product is an inseparable oil/gum.[1]
  • Diagnosis: Guanidines are highly polar and hygroscopic.[1]

  • Solution:

    • Lyophilization: Dissolve the oil in water/acetonitrile and freeze-dry.[1] This often yields a handleable powder.[1]

    • Counter-ion Exchange: Convert the chloride salt to a Hexafluorophosphate (

      
      )  salt.[1] Add 
      
      
      
      to the aqueous solution of the crude product. The hydrophobic
      
      
      salt will precipitate, allowing easy filtration and stabilization of the furan ring [1].

Frequently Asked Questions (FAQs)

Q1: Can I use this molecule as an organocatalyst directly? A: Yes, but with caveats. N-(2-furylmethyl)guanidine is a strong base.[1] However, simple acyclic guanidines are often less enantioselective than cyclic analogs (like TBD).[1] It is more commonly used as a ligand precursor or substrate for Diels-Alder cycloadditions to create rigid, polycyclic guanidine catalysts [1].[1]

Q2: How do I store N-(2-furylmethyl)guanidine? A: Store as the hydrochloride or salt form at -20°C under inert atmosphere (Argon). The free base is unstable and will absorb


 from the air to form carbonates, or oxidize at the furan ring.

Q3: Why avoid silica gel chromatography? A: Silica gel is slightly acidic (


).[1] This acidity can trigger the decomposition of the electron-rich furan ring, especially when the molecule is "stuck" on the column due to the high polarity of the guanidine group. Use neutral alumina  or C18 reverse-phase  chromatography with a basic buffer (

).[1]

Q4: Is this related to Dinotefuran? A: Yes. Dinotefuran is a neonicotinoid insecticide containing a (tetrahydro-3-furanyl)methyl group attached to a nitroguanidine [2].[1][3][4] The synthetic principles are similar, but the nitroguanidine group in Dinotefuran reduces the basicity, making it slightly easier to handle than the alkylguanidine discussed here.

References

  • Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Source: NIH / PubMed Central.[1] Context: Describes the use of furfuryl guanidines as substrates for cycloaddition to create polycyclic organocatalysts and the importance of counter-ion selection (

    
     vs halides).
    URL:[Link]
    
  • Dinotefuran - PubChem Compound Summary. Source: National Center for Biotechnology Information (2025).[1] Context: Provides chemical structure and property data for the related furan-guanidine insecticide, illustrating the industrial relevance of this scaffold. URL:[Link][1][4]

  • Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol. Source: Royal Society of Chemistry (Catalysis Science & Technology).[1] Context: Details the catalytic hydrogenation conditions for synthesizing the furfurylamine precursor, a critical step before guanylation. URL:[Link]

Sources

Technical Support Center: Stability Protocols for N-(2-furylmethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: T-FMG-STAB-001

The Chemical Vulnerability Profile

To stabilize N-(2-furylmethyl)guanidine, you must first understand that this molecule possesses a "bipolar" instability matrix.[1] It contains two distinct functional groups with opposing chemical sensitivities.[1]

  • The Furan Ring (The Acid/Oxidation Victim): The furan moiety is electron-rich.[2] It is highly susceptible to acid-catalyzed ring opening (hydrolysis) and oxidative degradation (via singlet oxygen or radical attack).[1]

  • The Guanidine Moiety (The Base/CO₂ Trap): Guanidine is a strong base (

    
    ).[1] In aqueous solution, it aggressively scavenges atmospheric carbon dioxide (
    
    
    
    ), leading to pH drift and the formation of insoluble carbonate salts.[1]

The Paradox: The guanidine group naturally creates a basic solution (


), which actually protects the furan ring from acid hydrolysis. However, this high alkalinity accelerates 

absorption, which eventually lowers the pH and causes precipitation.[1] Meanwhile, the electron-rich furan is constantly fighting oxidation from dissolved oxygen.[1]

Diagnostic Visualization: The Degradation Cycle

The following diagram illustrates the three primary attack vectors you must control: Oxidation , Acidification , and Carbonation .

DegradationPathways Compound N-(2-furylmethyl)guanidine (Solution) Oxidation Oxidative Degradation (Yellow/Red Discoloration) Compound->Oxidation Radical Attack (α-position) Hydrolysis Ring Opening (Polymerization/Resins) Compound->Hydrolysis 1,4-Addition Carbonation Guanidinium Carbonate (White Precipitate) Compound->Carbonation Salt Formation O2 Oxygen (O₂) + Light (hν) O2->Oxidation Acid Acid (H⁺) pH < 4 Acid->Hydrolysis CO2 Atmospheric CO₂ CO2->Carbonation

Figure 1: The tri-vector degradation mechanism.[1] Note that Acid and Oxygen attack the Furan ring, while CO₂ attacks the Guanidine moiety.

Validated Stabilization Protocols

Protocol A: Preparation of Stock Solutions (The "Zero-Headspace" Method)

Use this protocol for long-term storage of aqueous solutions.

Reagents Required:

  • N-(2-furylmethyl)guanidine (Solid)[1]

  • Degassed Deionized Water (Sparged with Argon/Nitrogen for 30 mins)

  • Amber Glass Vials (Silanized preferred)

Step-by-Step Workflow:

  • Inert Weighing: Weigh the solid quickly. Ideally, perform this in a glovebox or use a funnel with an Argon stream.[1] The solid is hygroscopic and

    
    -reactive.
    
  • Solvent Sparging: Do NOT use standard DI water.[1] You must remove dissolved oxygen to protect the furan ring.[1] Sparge water with

    
     or 
    
    
    
    for at least 20 minutes before use.
  • Dissolution: Add the solid to the degassed water.

    • Note: The pH will immediately rise to >11.[1] Do not adjust this pH down with strong acid unless necessary for immediate use.[1] The basic environment stabilizes the furan ring against hydrolysis.

  • Headspace Purge: Fill the storage vial leaving minimal headspace. Purge the remaining headspace with Argon for 30 seconds before sealing.

  • Sealing: Use a cap with a PTFE/Silicone septum and wrap with Parafilm.[1]

Protocol B: Buffer Selection for Biological Assays

If you must lower the pH to physiological levels (pH 7.4), follow this strict buffer guide.

pH TargetRecommended BufferRisk LevelNotes
pH 11+ None (Free Base)Low (Furan) / High (CO₂)Most stable for Furan ring.[1] High risk of carbonate precipitate if exposed to air.[1]
pH 8.0 - 9.0 Tris-HCl or BorateLowGood compromise. Furan is stable; Guanidine is protonated enough to reduce CO₂ uptake.[1]
pH 7.0 - 7.4 HEPES or PBSModerateWarning: Phosphate can catalyze furan degradation over long periods.[1] Use HEPES if possible.[1]
pH < 4.0 Acetate/FormateCRITICAL DO NOT STORE. Acid catalyzes rapid furan ring opening (forming diketones) and polymerization (browning).[1]

Troubleshooting Guide (FAQ)

Q1: My clear solution turned yellow/orange overnight. Is it still usable?

  • Diagnosis: This is oxidative degradation of the furan ring, likely forming conjugated diketones or Schiff-base polymers.[1]

  • Verdict: Discard. The purity is compromised.

  • Prevention: Light exclusion (Amber vials) and Oxygen exclusion (Argon sparging) are mandatory.[1]

Q2: There is a white crystalline precipitate at the bottom of my bottle.

  • Diagnosis: This is N-(2-furylmethyl)guanidinium carbonate .[1] The guanidine base absorbed atmospheric

    
    , forming an insoluble salt.[1]
    
  • Verdict: The supernatant (liquid) concentration is now lower than calculated.[1] You can filter the solid, but the concentration must be re-verified via HPLC/UV.

  • Prevention: Minimize headspace and use Parafilm.[1] Never leave the bottle uncapped.[1]

Q3: Can I acidify the solution for HPLC analysis?

  • Diagnosis: Standard HPLC mobile phases often use 0.1% TFA or Formic Acid.[1]

  • Solution: Yes, but inject immediately . Do not let the sample sit in the acidic autosampler vial for >4 hours. The acid will open the furan ring, creating "ghost peaks" in your chromatogram.

Mechanistic Workflow: Safe Preparation

ProtocolFlow Start Start: Solid Reagent Step1 Step 1: Sparge Solvent (Remove Dissolved O₂) Start->Step1 Step2 Step 2: Dissolve under Inert Gas (Argon/N₂ Blanket) Step1->Step2 Decision Intended Use? Step2->Decision Storage Long Term Storage (Keep at pH > 10) Decision->Storage Stock Assay Biological Assay (Adjust to pH 7.4) Decision->Assay Experiment Action1 Seal in Amber Vial (Argon Headspace) Storage->Action1 Action2 Buffer with HEPES (Use within 24h) Assay->Action2

Figure 2: Decision tree for solution preparation based on end-use application.

References

  • Furan Ring Stability & Acid Hydrolysis

    • Title: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.[1]

    • Source: ResearchGate / NIH (General Furan Chemistry).[1]

    • Context: Establishes the mechanism of furan degradation into diketones under acidic conditions ( ).
    • URL:[1]

  • Guanidine CO₂ Absorption

    • Title: CO₂ Capture from Ambient Air by Crystallization with a Guanidine Sorbent.[1][3]

    • Source: National Institutes of Health (NIH) / PubMed.[1]

    • Context: Details the reaction of guanidines with atmospheric to form insoluble carbonate salts, explaining the "white precipit
    • URL:[1][3]

  • Oxidative Degradation of Furans

    • Title: Recent Advances in Conjug
    • Source: PubMed Central.[1]

    • Context: Discusses the intrinsic instability of furan derivatives in the presence of oxygen and light.[4]

    • URL:[1]

  • Guanidine Chemical Properties

    • Title: Guanidine - Chemical Properties and Basicity.[1][5][6]

    • Source: NIST Chemistry WebBook / Wikipedia.[1]

    • Context: Provides

      
       values (13.[1][7]6) and thermodynamic data supporting the high basicity and resonance stabilization.
      
    • URL:[1]

Sources

Technical Support Center: Purification of N-(2-furylmethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-FMG-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Overcoming Instability and Polarity Issues in Furfurylguanidine Isolation

Executive Summary: The "Jekyll & Hyde" Molecule

N-(2-furylmethyl)guanidine presents a classic "conflicting property" challenge in medicinal chemistry. You are dealing with two distinct chemical personalities in one molecule:

  • The Guanidine Moiety: A highly basic (

    
    ), polar, and hydrophilic group that refuses to retain on standard silica and often forms hygroscopic oils.
    
  • The Furan Ring: An acid-labile aromatic system that is prone to ring-opening and polymerization (tar formation) in the presence of strong mineral acids, a standard tool for manipulating guanidines.

The Core Conflict: Standard guanidine purification often involves strong acidic ion exchange or acidification to break emulsions, both of which jeopardize the furan ring. This guide provides workflows to navigate this instability.

Troubleshooting Modules

Module A: Chromatographic Separation (The Polarity Trap)

Issue: The compound elutes in the void volume on C18 or streaks irreversibly on normal phase silica.

Root Cause:

  • Silica: The highly basic guanidine interacts with acidic silanols on the silica surface, causing peak tailing and irreversible adsorption.

  • C18: The molecule is too polar to interact with the hydrophobic alkyl chains, resulting in zero retention (

    
    ).
    

Solution Protocol: HILIC or Ion-Pairing RP-HPLC

Do not use standard Normal Phase Silica. Instead, adopt one of the following two strategies:

Strategy 1: HILIC (Hydrophilic Interaction Liquid Chromatography) - Recommended

HILIC is the gold standard for polar basic compounds. It retains the guanidine cation via a water-rich layer on the stationary phase.

  • Column: Bare Silica or Zwitterionic (e.g., ZIC-HILIC).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5) or Ammonium Acetate (pH 5.8).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start high organic (95% B)

    
     lower organic (60% B). Note: This is the reverse of C18.
    
Strategy 2: Ion-Pairing C18 (If HILIC is unavailable)

If you must use C18, you must mask the polarity.

  • Modifier: Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA).

  • Concentration: 0.05% to 0.1% v/v.

  • Mechanism: The acid protonates the guanidine; the fluoro-anion forms a neutral, lipophilic ion pair with the cation, allowing retention on the C18 chain.

  • WARNING: See Module B regarding TFA removal.

Data Summary: Retention Factor Comparison

MethodStationary PhaseMobile Phase ModifierRetention (

)
Peak ShapeRisk
Normal Phase SilicaNone/MeOH> 20 (Stuck)TailingHigh (Adsorption)
Std. RP C18Formic Acid< 0.5 (Void)SharpHigh (No separation)
Ion-Pair RP C180.1% TFA3.0 - 5.0GoodMed (Acid stability)
HILIC ZIC-HILICAmm. Formate4.0 - 6.0ExcellentLow
Module B: Chemical Stability (The Acid Trap)

Issue: The product turns into a black/brown tar during concentration (Rotovap) or storage.

Root Cause: Furan rings are sensitive to acid-catalyzed ring opening.[1][2] While dilute acid is tolerated, concentration increases the acidity of the residual solvent. As the solvent evaporates, the local concentration of acid (e.g., TFA or HCl) spikes, protonating the furan C


 position and triggering polymerization.

Mechanism of Failure:



Corrective Workflow: The "Neutralization Before Concentration" Protocol

  • Elution: Collect fractions from HPLC (containing TFA/Formic acid).

  • Buffer Exchange (Immediate): Do not rotovap acidic fractions directly to dryness.

  • Free Basing (Controlled):

    • Treat fractions with weak basic resin (e.g., Amberlyst A21) or wash with saturated

      
       if extraction is possible.
      
    • Target pH: 7.0 - 8.0.[3]

  • Salt Swap: If a salt is needed, add a stoichiometric amount of a non-oxidizing acid (e.g., HCl in ether, or oxalic acid) immediately prior to final precipitation. Avoid excess acid.

Module C: Isolation & Crystallization (The "Oiling Out" Phenomenon)

Issue: The purified compound isolates as a viscous oil or gum rather than a solid.

Root Cause: Guanidines are notorious for holding water (hygroscopic) and forming amorphous salts. The "oil" is often a supersaturated solution of the salt and water/solvent.

Troubleshooting Guide: Salt Selection & Trituration

  • Avoid: Iodide or Perchlorate salts (safety/stability issues).

  • Preferred Salts: Hydrochloride, Hemisulfate, or Nitrate.

  • Trituration Protocol:

    • Dissolve the oil in a minimum amount of Isopropanol (IPA) or Ethanol .

    • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until cloudiness persists.

    • Scratching: Use a glass rod to scratch the side of the flask. This provides nucleation sites.

    • Cold Storage: Place at -20°C overnight.

    • Lyophilization: If crystallization fails, freeze-drying from water/dioxane is the best way to obtain a handleable powder.

Visualized Workflows

Diagram 1: Purification Decision Tree

Caption: Logic flow for selecting the correct purification method based on scale and equipment availability.

PurificationStrategy Start Crude N-(2-furylmethyl)guanidine CheckScale Check Scale Start->CheckScale SmallScale Analytical / Small (<100 mg) CheckScale->SmallScale LargeScale Prep / Large (>1g) CheckScale->LargeScale HILIC_Check HILIC Column Available? SmallScale->HILIC_Check IonExchange Cation Exchange (SCX) LargeScale->IonExchange UseHILIC Method A: HILIC (Amm. Formate/ACN) HILIC_Check->UseHILIC Yes UseIPC18 Method B: C18 + 0.1% TFA (Watch Acid Stability!) HILIC_Check->UseIPC18 No LoadLowPH Load at pH 4-5 (Protonated Guanidine) IonExchange->LoadLowPH EluteSalt Elute with 1M NaCl or NH3 in MeOH LoadLowPH->EluteSalt

Diagram 2: Furan Degradation Pathway

Caption: Mechanism of acid-catalyzed decomposition during concentration steps.

FuranDegradation Native Native Furan Ring Protonated Protonated Intermediate (C-alpha) Native->Protonated + H+ Acid Strong Acid (H+) (Concentration Step) Acid->Protonated RingOpen Ring Opening (Dicarbonyl species) Protonated->RingOpen H2O attack Polymer Black Tar (Polymerization) RingOpen->Polymer Condensation

Frequently Asked Questions (FAQs)

Q1: Can I use standard silica flash chromatography if I add Triethylamine (TEA)? A: Generally, no . While TEA blocks silanols, the polarity of the guanidine is so high that it will likely still streak or require extremely polar solvents (like MeOH/DCM 50:50), which dissolves silica. Use Reverse Phase (C18) or Alumina (Basic activity) instead.

Q2: My product turned black after leaving it in TFA/ACN overnight. Can I save it? A: Likely no . The black color indicates furan polymerization. You can attempt to redissolve in water, filter the black insoluble solids, and re-purify the filtrate, but yield loss will be significant. Prevention is key: Neutralize fractions immediately.

Q3: Which salt form is most stable? A: The Hydrochloride (HCl) or Nitrate (


)  salts are generally crystalline and stable. The free base is hygroscopic and prone to oxidation. Store the salt at -20°C under argon.

Q4: How do I remove the guanidinylation reagent (e.g., pyrazole or thiourea byproduct)? A: These byproducts are usually less basic than the product. Use Cation Exchange (SCX) .

  • Load mixture at pH 6.

  • Wash with MeOH (Byproducts elute).

  • Elute Product with 2M

    
     in MeOH.
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Heterocycles: Furan Stability).
  • PubChem. (n.d.).[4] Guanidine - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Detailing acid sensitivity of electron-rich heterocycles).
  • Ishikawa, T. (Ed.). (2001).[5][6] Guanidines: Preparation and Applications in Organic Synthesis. Wiley.

Sources

Technical Support Center: Guanidine Synthesis - Strategies to Prevent Unwanted Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

The guanidinium moiety is a cornerstone in medicinal chemistry and drug development, prized for its ability to engage in strong hydrogen bonding interactions. However, its synthesis is frequently complicated by the formation of unwanted polymers, leading to reduced yields, complex purification challenges, and inconsistent results. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome the common hurdle of polymerization during guanidine synthesis.

Troubleshooting Guide: Identifying and Solving Polymerization Issues

This section addresses specific experimental problems in a direct question-and-answer format, providing both causative explanations and actionable solutions.

Question 1: "My reaction has produced a significant amount of an insoluble, sticky precipitate. What's causing this and how can I prevent it?"

Answer:

This is a classic sign of uncontrolled polymerization. The cause is typically one of two pathways: (1) self-condensation of a highly reactive guanidinylating reagent, or (2) reaction of the newly formed, nucleophilic guanidine product with unreacted starting material or intermediates.

  • Underlying Causality: Highly electrophilic reagents, such as those derived from cyanamide or carbodiimides, can react with themselves or the desired guanidine product, which is itself a strong nucleophile. This chain reaction leads to the formation of high-molecular-weight oligomers or polymers that are often insoluble in common organic solvents.[1]

Step-by-Step Troubleshooting Protocol:

  • Reduce Instantaneous Concentration: Instead of adding the guanidinylating reagent all at once, employ a slow, dropwise addition using a syringe pump. This keeps the concentration of the reactive species low, favoring the desired bimolecular reaction with your amine over the undesired polymerization side reactions.

  • Lower the Reaction Temperature: Perform the reaction at 0 °C or even -20 °C. Lower temperatures decrease the rate of all reactions, but often have a more pronounced effect on undesired, higher-activation-energy side reactions like polymerization.

  • Re-evaluate Your Solvent Choice: Ensure your amine starting material is fully dissolved. If it is not, localized high concentrations of the guanidinylating reagent can occur, promoting polymerization. A more polar, aprotic solvent like DMF or NMP might be necessary, but be aware that these can sometimes accelerate undesired pathways.

  • Switch to a Milder, More Stable Reagent: If the above measures fail, the reagent itself is likely too reactive for your substrate. Consider switching to a more "tamed" guanidinylating agent. (See Table 1 for a detailed comparison).

Question 2: "My crude NMR shows very broad peaks in the guanidinyl region, and purification by standard silica gel chromatography is giving poor recovery. What's happening?"

Answer:

Broad NMR signals are indicative of a mixture of oligomeric species or conformational heterogeneity, both of which can result from low levels of polymerization. The highly polar and basic nature of these guanidinylated byproducts leads to strong, often irreversible, binding to silica gel, explaining the poor recovery.

Step-by-Step Troubleshooting Protocol:

  • Confirm Oligomerization: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to analyze the crude reaction mixture. Look for a series of peaks with repeating mass units, which would confirm the presence of oligomers.

  • Optimize Chromatography:

    • Add a Basic Modifier: Add a small amount (0.1-1%) of a tertiary amine base like triethylamine (TEA) or a stronger base like ammonium hydroxide to the mobile phase. This deprotonates the basic guanidinium groups, reducing their interaction with the acidic silica surface and improving peak shape and recovery.

    • Switch to a Different Stationary Phase: Consider using alumina (basic or neutral) or a reverse-phase C18 column, which are often more suitable for purifying basic compounds.

  • Employ an Orthogonal Purification Strategy:

    • Acid-Base Extraction: If your product is soluble, perform an aqueous wash. Acidify the organic layer to protonate the guanidine, extract it into an aqueous layer, wash the aqueous layer with an organic solvent to remove neutral impurities, then basify the aqueous layer and re-extract your product back into an organic solvent.

    • Solid-Phase Extraction (SPE): Use a cation-exchange SPE cartridge. Load the crude material, wash away neutral and acidic impurities, and then elute your guanidine product with a solution containing a stronger base or a high salt concentration.

Frequently Asked Questions (FAQs)

This section explores the fundamental principles behind guanidine polymerization, empowering you to make more informed decisions during reaction design.

FAQ 1: What is the fundamental mechanism of guanidine polymerization?

Answer:

The propensity of guanidines to cause polymerization stems from the dual nature of the reagents used and the products formed. Guanidinylating reagents are designed to be electrophilic at the central carbon. However, the product, a guanidine, is a very strong nitrogen-based nucleophile. This sets up a scenario where the product can attack remaining electrophilic starting material, initiating a chain reaction. For instance, a common side reaction involves the desired guanidine product attacking another molecule of the activated guanidinylating agent (e.g., a carbodiimide intermediate), leading to the formation of a dimer, which can then react further.[2]

G cluster_0 Desired Reaction cluster_1 Polymerization Side Reaction Amine R-NH₂ (Nucleophile) Reagent Guanidinylating Reagent (Electrophile) Amine->Reagent Attack Product Desired Guanidine (R-NH-C(=NH)NH₂) Reagent->Product Forms Product_nuc Desired Guanidine (as Nucleophile) Product->Product_nuc Reagent_elec Guanidinylating Reagent (Electrophile) Product_nuc->Reagent_elec Unwanted Attack Dimer Dimer/Oligomer Reagent_elec->Dimer Forms

FAQ 2: How can protecting groups be used to strategically prevent polymerization?

Answer:

Protecting groups are a cornerstone of modern guanidine synthesis precisely because they mitigate polymerization. By masking the N-H groups of the guanidinylating reagent with electron-withdrawing groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), you achieve two critical goals:

  • Taming Reactivity: The electron-withdrawing nature of the protecting groups reduces the electrophilicity of the central carbon, making the reagent less prone to uncontrolled reactions.

  • Preventing Self-Condensation: The protecting groups occupy the nitrogen atoms that would otherwise act as nucleophiles, effectively preventing the reagent from reacting with itself.[3]

The most common strategy is to use a di-protected reagent, such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine or N,N'-di-Boc-N''-triflylguanidine.[4][5] The reaction proceeds cleanly with a primary or secondary amine, and the protecting groups are then removed in a final step under acidic conditions (e.g., with TFA or HCl).[3] This approach transforms a potentially problematic one-step reaction into a reliable two-step sequence.

FAQ 3: Which guanidinylating reagents are considered "safer" in terms of polymerization risk?

Answer:

The risk of polymerization is directly related to the reactivity of the guanidinylating agent. Reagents that are highly stable and require specific activation, or those that possess good leaving groups, are generally safer choices.

  • Low Risk: Pyrazole-based reagents, such as 1H-Pyrazole-1-carboxamidine hydrochloride and its protected versions (e.g., N,N'-di-Boc-1H-pyrazole-1-carboxamidine ), are highly favored.[6] The pyrazole ring is an excellent leaving group, and the reagents themselves are often crystalline, stable solids, which minimizes self-reaction.[7]

  • Moderate Risk: Reagents like O-Methylisourea salts are effective but can be more prone to side reactions if not used under carefully controlled conditions.

  • High Risk: The use of cyanamide without a catalyst or under harsh conditions (e.g., high heat) is well-known to produce polymeric byproducts.[8] Similarly, carbodiimides, while effective, are highly reactive and can lead to numerous side products if conditions are not optimized.

Data Summary: Comparison of Common Guanidinylating Reagents

The following table provides a comparative overview to guide your selection of the most appropriate reagent for your specific application.

Reagent ClassExamplePolymerization RiskKey AdvantagesKey Disadvantages
Protected Pyrazoles N,N'-di-Boc-1H-pyrazole-1-carboxamidineVery Low Crystalline, stable solid; excellent leaving group (pyrazole); clean reactions.[5]Requires final deprotection step; higher molecular weight.
Triflyl Guanidines N,N'-di-Boc-N''-triflylguanidineVery Low Extremely reactive towards amines, allowing for rapid reactions under mild conditions.[4]Can be too reactive for sensitive substrates; requires deprotection.
Thioureas N,N'-di-Boc-thioureaLow Stable precursor; activated in situ.Requires an activating agent (e.g., a carbodiimide or HgCl₂, though safer alternatives exist).[2][9]
O-Alkylisoureas O-Methylisourea hydrogen sulfateModerate Atom economical; inexpensive.Can require elevated temperatures; potential for O- to N-alkyl migration side products.
Cyanamides CyanamideHigh Inexpensive; readily available.Prone to self-condensation and polymerization, especially at high concentrations or temperatures.[8][10]

Decision Workflow for Minimizing Polymerization

This workflow provides a logical pathway for designing a guanidinylation experiment with a high probability of success.

G start Start: Plan Guanidinylation substrate Is the amine substrate sterically hindered or electron-deficient? start->substrate reagent1 Use a highly reactive reagent: N,N'-di-Boc-N''-triflylguanidine substrate->reagent1 Yes reagent2 Use a standard, stable reagent: N,N'-di-Boc-1H-pyrazole-1-carboxamidine substrate->reagent2 No sensitive Does the substrate have acid-labile functional groups? deprotection Final Deprotection Step (e.g., TFA in DCM) sensitive->deprotection No conditions Optimize Conditions: - Slow addition - Low temperature (0 °C) - Dilute concentration sensitive->conditions Yes (Consider alternative protecting groups or direct methods with caution) reagent1->sensitive reagent2->sensitive conditions->deprotection

References

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link][10][11]

  • Zhang, G., et al. (2011). Modified guanidine polymers: Synthesis and antimicrobial mechanism revealed by AFM. ResearchGate. Retrieved from [Link][1]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 31). Chemical Synthesis Intermediate: Exploring the Applications of Guanidine Polymers. Retrieved from [Link][12]

  • Wang, X., et al. (2012). Synthesis of Modified Guanidine-Based Polymers and their Antimicrobial Activities Revealed by AFM and CLSM. ACS Applied Materials & Interfaces. Retrieved from [Link][13]

  • ResearchGate. (n.d.). Symmetric Guanidine Synthesis. Retrieved from [Link][14]

  • Google Patents. (n.d.). Process for preparing guanidine hydrochloride. Retrieved from [8]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Science of Synthesis, 13, 615-689.[15]

  • Zapf, C., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments. Retrieved from [Link][16]

  • Isidro-Llobet, A., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews. Retrieved from [Link][2]

  • Google Patents. (n.d.). Guanidinylation reagents. Retrieved from [4]

  • Al-Mutaqo, F. Z., & Raj, M. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. Retrieved from [Link][3]

  • Van der Veken, P., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Retrieved from [Link][17]

  • Tzani, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link][18]

  • Garland, D. J., et al. (1998). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Journal of Medicinal Chemistry. Retrieved from [Link][6]

  • Ali, M. A., & Ismail, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link][7]

  • Drake, B., et al. (2000). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. ResearchGate. Retrieved from [Link][5]

Sources

N-(2-furylmethyl)guanidine storage and handling issues

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a dynamic Knowledge Base for researchers working with N-(2-furylmethyl)guanidine (also known as Furfurylguanidine ).

This guide synthesizes chemical first principles with practical handling protocols, addressing the unique instability profile of a molecule that combines a strong base (guanidine) with an acid-sensitive, electron-rich aromatic ring (furan).[1][2]

CAS: 1822-51-1 (Free Base) | Related Salts: Sulfate (67447-09-6), HCl Chemical Class: Furan-substituted Guanidine Base[1][2][3]

🚨 PART 1: CRITICAL STORAGE ALERT (Read First)

Status: HIGH SENSITIVITY Primary Risks: Hygroscopicity, Carbonation, Photo-oxidation, Acid-catalyzed Polymerization.[1][2][3]

ParameterRecommended ConditionCritical Failure Mode
Temperature -20°C (Long-term)Decomposition to polymeric tars at RT > 24h (Free base).[1][2][3]
Atmosphere Argon or Nitrogen Reacts with atmospheric CO₂ to form carbonates; Oxidizes in air.[3]
Light Amber Vials / Foil Photo-oxidation of the furan ring (browning).[1][2][3]
Physical State Store as Salt (HCl/SO₄) Free base is kinetically unstable and difficult to handle.[1][2][3]
Container Teflon-lined Screw Cap Avoid cork or rubber (leaching/moisture permeability).[1][2][3]

🛠 PART 2: DIAGNOSTIC HUB (Troubleshooting & FAQs)

Issue 1: "My white powder has turned yellow or brown."

Diagnosis: Oxidative Degradation & Polymerization The furan ring is electron-rich and highly susceptible to photo-oxidation.[1][2][3] Upon exposure to light and oxygen, the ring opens to form reactive dicarbonyl species (e.g., unsaturated keto-aldehydes).[1] These intermediates undergo polymerization (similar to Maillard browning), resulting in yellow/brown contaminants.[1]

  • Action: Check purity via LC-MS. If purity is >95%, repurify via recrystallization (ethanol/ether).[1][2] If <90%, discard.[1][3]

  • Prevention: Always store in amber glass under inert gas.

Issue 2: "The compound is no longer soluble in the expected solvent."

Diagnosis: Carbonation or Polymerization [1]

  • Scenario A (Carbonation): Guanidines are strong bases (pKa ~13.6).[1][2][3][4] If stored as a free base in air, it absorbs atmospheric CO₂ to form guanidinium carbonate , which has drastically different solubility properties (often insoluble in organic ethers).[1]

  • Scenario B (Polymerization): If the sample was exposed to trace acids, the furan ring may have polymerized into an insoluble resin.

  • Action: Attempt to dissolve a small amount in dilute acid (0.1 M HCl). If it dissolves with effervescence, it was carbonated.[1][3] If it remains an insoluble gum, it has polymerized.[1]

Issue 3: "Can I store this compound in an acidic stock solution?"

Diagnosis: High Risk of Hydrolysis NO. While guanidines are protonated in acid (forming stable guanidinium ions), the furan ring is acid-sensitive .[1][2] Strong acids catalyze the cleavage of the furan ring (hydrolysis), leading to the formation of levulinic acid and ammonia/amines.

  • Action: Prepare aqueous solutions immediately before use. If storage is necessary, maintain a neutral to slightly basic pH (pH 7–8) or store as a dry salt.[1]

🔬 PART 3: MECHANISTIC INSIGHT (The "Double Whammy")

To handle this compound effectively, you must understand the conflicting sensitivities of its two functional groups.[5]

The Guanidine Moiety (The Base)[4]
  • Nature: Superbase (Resonance stabilized cation).[1][2][3]

  • Risk: It is a "CO₂ Sponge."[1][2][3] It will strip protons from moisture to generate hydroxide, which then grabs CO₂.

  • Result: Your "pure" compound becomes a mixture of carbonate salts.[3]

The Furan Ring (The Acid-Sensitive Aromatics)[1]
  • Nature: Diene-like character.[1][2][3]

  • Risk: "Acid Death."[1][2][3] In the presence of protons (H⁺), the furan ring undergoes electrophilic addition, breaking aromaticity and leading to ring opening.

  • Result: Formation of reactive aldehydes that cross-link into tars.[3]

Visualization: Degradation Pathways

The following diagram illustrates the specific chemical fates based on environmental exposure.

G Start N-(2-furylmethyl)guanidine (Intact) Air Exposure: Air + Moisture Start->Air Light Exposure: UV Light + O2 Start->Light Acid Exposure: Acidic pH (<4) Start->Acid Carbonate Guanidinium Carbonate (Solubility Change) Air->Carbonate CO2 Absorption Peroxide Furan Endoperoxides (Explosive Risk/Degradation) Light->Peroxide Photo-oxidation RingOpen Ring Opening Hydrolysis (Levulinic Acid Derivatives) Acid->RingOpen Electrophilic Attack Polymer Brown Insoluble Tars Peroxide->Polymer Radical Polymerization RingOpen->Polymer Aldol Condensation

Figure 1: Degradation logic tree showing the three primary vectors of failure: Carbonation (Air), Oxidation (Light), and Hydrolysis (Acid).[1][2][3][6][7][8][9][10][11][12]

⚙️ PART 4: STANDARD OPERATING PROCEDURES (SOP)

Protocol A: Safe Handling & Weighing

Use this workflow to prevent moisture uptake during experimental setup.

  • Equilibration: Remove the vial from the -20°C freezer and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) before opening .

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid immediately.

  • Inert Transfer: Ideally, weigh inside a glovebox or glovebag filled with Nitrogen.[2][3]

  • Rapid Solubilization: If a glovebox is unavailable, flush the headspace of the stock vial with Argon immediately after removing the aliquot.

Protocol B: Re-Purification (Emergency Recovery)

If your salt form has turned slightly yellow but is valuable, attempt this wash.[1]

  • Solvent Choice: Cold Ethanol (EtOH) or Isopropanol (IPA).[1][2][3]

  • Process: Triturate (grind/wash) the solid with cold EtOH. The oxidized furan byproducts are often more soluble in organic solvents than the guanidinium salt.

  • Filtration: Filter rapidly and dry under high vacuum.

  • Validation: Run an NMR. Look for the diagnostic furan protons (approx. 6.4 ppm and 7.5 ppm).[1][2][3] If these peaks are broadened or missing, the ring is destroyed; discard the sample.

📚 References

  • Chemical Structure & Identifiers:

    • PubChem Compound Summary for CID 122288 (Furfurylguanidine).[1][2][3] National Center for Biotechnology Information (2025).[1][2][3] Link

  • Guanidine Stability:

    • Guanidine Hydrochloride Product Information.[1][2][3][4][13][14][15][16] Sigma-Aldrich.[1][2][3][16] (Discusses hygroscopicity and agglomeration). Link

  • Furan Ring Oxidation Mechanisms:

    • Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting.[1][2][3][17] Methods (2023). (Details the sensitivity of furan rings to photo-oxidation). Link

  • Acid Sensitivity of Furans:

    • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.[1][2][3] Energy & Fuels (2017).[1][2][3] (Explains the mechanism of ring opening in acidic media). Link[1][2]

  • General Handling of Air-Sensitive Amines:

    • Effects of Oxidation on Amine-Containing Materials.[1][2][3] Innovative Polymers.[1][2][3] (Practical guide on amine discoloration and nitrogen blanketing). Link

Sources

Technical Support Center: Minimizing Impurities in N-(2-furylmethyl)guanidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenges

Synthesizing N-(2-furylmethyl)guanidine presents a unique duality of challenges: constructing the highly basic guanidine moiety (


) while preserving the acid-sensitive, electron-rich furan ring.[1][2]

The most common failure mode in this synthesis is furan ring degradation .[1][2] Unlike benzene, the furan ring possesses significant dienic character and high electron density, making it susceptible to electrophilic attack and acid-catalyzed ring opening (hydrolysis), leading to the formation of diketones (e.g., 4-oxopentanal derivatives) that rapidly polymerize into dark tars [1, 2].[1][2]

This guide prioritizes mild guanylation strategies over classical methods (e.g., cyanamide under acidic conditions) to minimize these specific impurities.[2]

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turns dark brown/black upon acidification or workup."

Diagnosis: Acid-Catalyzed Furan Polymerization.[1][2] Mechanism: The furan ring is acid-labile.[1][2] Strong mineral acids (HCl,


) used to generate the guanidinium salt can protonate the furan ring (often at C2 or C5), initiating ring opening.[2] The resulting acyclic dicarbonyls undergo aldol-like condensations to form "humins" or polymeric tars [3].[1][2]

Corrective Action:

  • Avoid Strong Acids: Do not use excess concentrated HCl.[2] If a salt form is required, use a stoichiometric amount of a weaker acid (e.g., acetic acid) or carefully titrate with dilute HCl in an ice bath.[2]

  • Buffer Control: Maintain reaction pH between 8.0 and 9.5.

  • Workup: Neutralize the reaction mixture immediately after completion. Do not store the crude product in acidic solution.[2]

Issue 2: "I detect a persistent 'rotten egg' or sulfur smell, and yield is inconsistent."

Diagnosis: Use of S-methylisothiourea (SMT) as Reagent.[1][2] Mechanism: Classical guanylation using SMT releases methanethiol (MeSH) as a byproduct.[2][3] Besides being noxious, MeSH is a nucleophile that can compete or cause side reactions if not effectively removed.[2] Incomplete removal leads to sulfur contamination.[2]

Corrective Action:

  • Switch Reagent: Transition to 1H-pyrazole-1-carboxamidine hydrochloride (PPC) . This reagent releases pyrazole, which is odorless and easily removed by washing with non-polar solvents or mild aqueous extraction [4].[2]

  • Scavenging: If SMT must be used, equip the reaction vessel with a bleach (sodium hypochlorite) scrubber trap to neutralize MeSH gas.[2]

Issue 3: "The product is a hygroscopic oil that refuses to crystallize."[1][2]

Diagnosis: Impure Counter-ion or Residual Water/Solvent.[1][2] Mechanism: Guanidinium chlorides are often hygroscopic.[1][2] Impurities (residual amine or urea derivatives) depress the melting point, preventing crystallization.[2]

Corrective Action:

  • Anion Exchange: Convert the chloride salt to a hemisulfate or nitrate salt, which are generally less hygroscopic and crystallize more readily.[1][2]

  • Lyophilization: Dissolve the oil in water, freeze, and lyophilize to obtain a flowable powder.[2]

  • Trituration: Triturate the oil with anhydrous diethyl ether or MTBE to extract non-polar impurities (like residual furfurylamine) and induce precipitation.[2]

Optimized Experimental Protocol

Objective: Synthesis of N-(2-furylmethyl)guanidine hydrochloride with <0.5% furan-degradation impurities. Method: Guanylation using 1H-pyrazole-1-carboxamidine hydrochloride (Mild Conditions).

Materials:
  • Substrate: Furfurylamine (2-furylmethylamine) [CAS: 617-89-0][1]

  • Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride [CAS: 4023-02-3][1]

  • Base: N,N-Diisopropylethylamine (DIPEA)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Workflow:
  • Preparation: In a round-bottom flask purged with nitrogen, dissolve Furfurylamine (1.0 equiv) and DIPEA (1.1 equiv) in anhydrous Acetonitrile (concentration ~0.5 M).

    • Why: DIPEA acts as a proton scavenger to liberate the free amine without creating a highly basic environment that could damage the reagent.[1][2]

  • Addition: Add 1H-Pyrazole-1-carboxamidine HCl (1.05 equiv) in one portion.

    • Note: A slight excess ensures complete consumption of the nucleophilic furfurylamine.[2]

  • Reaction: Stir at Room Temperature (20-25°C) for 16–24 hours.

    • Critical Control: Do NOT heat above 40°C. Higher temperatures increase the risk of side reactions on the furan ring.[1][2]

  • Monitoring: Check by TLC (Eluent: 10% MeOH in DCM + 1%

    
    ). Look for the disappearance of the starting amine (
    
    
    
    ) and appearance of the guanidine product (lower
    
    
    , stains orange with Dragendorff’s reagent).
  • Workup (Purification):

    • Cool the mixture to 0°C. The product may precipitate as the hydrochloride salt.[1][2]

    • If Solid: Filter and wash the cake with cold diethyl ether (removes pyrazole byproduct).

    • If Solution: Evaporate solvent under reduced pressure (keep bath <35°C).[2] Dissolve residue in minimal water and wash with DCM (removes pyrazole).[2] Lyophilize the aqueous phase.[2]

Data Summary: Impurity Profile
Impurity TypeOriginDetection MethodLimit (Target)
Residual Furfurylamine Incomplete conversionHPLC / GC< 0.1%
Pyrazole Reagent byproduct1H NMR (δ 7.7, 6.3 ppm)< 0.5%
Furan Polymers Acid degradationVisual (Color) / LC-MSAbsent (Colorless)
Urea Derivative Hydrolysis of GuanidineLC-MS (+18 mass unit)< 1.0%

Visualizations

Figure 1: Reaction Pathway & Impurity Logic

This diagram illustrates the desired synthetic pathway versus the critical failure mode (acid-catalyzed ring opening).[2]

G Start Furfurylamine Intermediate Tetrahedral Intermediate Start->Intermediate + Reagent (Mild Base) Reagent Guanylating Agent (Pyrazole-1-carboxamidine) Product N-(2-furylmethyl)guanidine Intermediate->Product - Pyrazole Acid Strong Acid / Heat Product->Acid Improper Workup RingOpen Ring Opening (4-oxopentanal deriv.) Acid->RingOpen Protonation of C2/C5 Polymer Polymer/Tar (Dark Impurity) RingOpen->Polymer Condensation

Caption: Figure 1. The competing pathways between successful guanylation (green) and acid-catalyzed furan degradation (red).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Q1 Is the product dark/black? Start->Q1 Q2 Is there a sulfur smell? Q1->Q2 No Sol1 Cause: Furan Polymerization Action: Avoid Mineral Acids, Keep T < 40°C Q1->Sol1 Yes Q3 Is it an oil/hygroscopic? Q2->Q3 No Sol2 Cause: SMT Reagent Action: Switch to Pyrazole Reagent or Use Bleach Trap Q2->Sol2 Yes Sol3 Cause: Salt Form/Impurity Action: Triturate with Ether or Lyophilize Q3->Sol3 Yes

Caption: Figure 2. Diagnostic flowchart for common synthesis issues.

FAQ

Q: Can I use Cyanamide (


) instead of the Pyrazole reagent? 
A:  Yes, but proceed with caution. Cyanamide often requires higher temperatures or acidic conditions to activate the nitrile for nucleophilic attack.[2] These conditions significantly increase the risk of furan ring opening.[2] If you must use cyanamide, use Scandium(III) triflate  as a Lewis acid catalyst in water/ethanol, which allows the reaction to proceed under milder conditions [5].[2][4]

Q: How do I store the final product? A: Store N-(2-furylmethyl)guanidine hydrochloride at -20°C under Argon . The furan ring is prone to oxidation over time.[2] Ensure the container is tightly sealed to prevent moisture absorption, which accelerates hydrolysis.[2]

Q: Why is the NMR showing extra peaks around 6.3 ppm? A: This is likely residual pyrazole (a byproduct of the recommended reagent).[1] It is difficult to remove by simple evaporation.[2] Wash the aqueous solution of your product with Dichloromethane (DCM) or Ethyl Acetate; the pyrazole will partition into the organic layer, while the guanidine salt remains in the water.[2]

References

  • Dunlop, A. P. (1948).[2] Furan Chemistry. Industrial & Engineering Chemistry.

  • Gandini, A. (2022).[2][5] The chemistry of biomass-derived furans is particularly sensitive to ring openings.[1][2][6][7] National Institutes of Health (NIH).[2]

  • Katritzky, A. R. (2010).[2] Handbook of Heterocyclic Chemistry. Elsevier.[2] (General reference for Furan acid sensitivity).

  • Bernatowicz, M. S., et al. (1992).[2] 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry.

  • Tsubokura, K., et al. (2014).[2][4] An efficient guanylation of various amines with cyanamide in water. Synlett.

Sources

Technical Support Center: Guanidine-Based Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for guanidine-based catalysis. This guide is designed for researchers, chemists, and drug development professionals who utilize the unique properties of guanidine catalysts in their synthetic endeavors. As strong, organo-soluble Brønsted bases and versatile hydrogen-bond donors, guanidines are powerful tools, but like any specialized instrument, they require a nuanced understanding to operate at peak performance. This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you diagnose and resolve common experimental challenges.

Part 1: Frequently Asked Questions (FAQs) - The Quick Check

This section addresses the most common initial queries. If your issue is not resolved here, please proceed to the in-depth troubleshooting guide.

Q1: My reaction shows no conversion at all. What's the first thing I should check? A: The most common culprit is catalyst deactivation by adventitious acids, primarily water and carbon dioxide. Guanidines are highly basic and hygroscopic. Ensure all solvents and reagents are rigorously dried, and the reaction is performed under a meticulously maintained inert atmosphere (Nitrogen or Argon).

Q2: What is a typical catalyst loading for a guanidine-catalyzed reaction? A: Catalyst loading is highly reaction-dependent, but a general starting point is 2–10 mol%. Some reactions may require up to 20 mol%, while highly efficient systems can operate at 1 mol% or lower.[1] If you suspect a slow reaction is due to low catalyst activity, incrementally increasing the loading is a valid optimization step.

Q3: Can I use any solvent for my reaction? A: No, solvent choice is critical. While guanidines are soluble in a range of organic solvents, their catalytic activity is profoundly influenced by the solvent's polarity and its ability to solvate the charged intermediates. Aprotic solvents like Toluene, Dichloromethane (DCM), and Tetrahydrofuran (THF) are common choices. Avoid protic solvents (e.g., alcohols, water) unless they are a specific requirement of the reaction mechanism, as they can protonate and inhibit the catalyst.[1][2]

Q4: My guanidine catalyst has changed color or consistency in storage. Is it still usable? A: This often indicates degradation, likely from exposure to air (CO₂) or moisture. It is highly recommended to use a fresh or purified batch of the catalyst. Purity is paramount for reproducibility. See the protocol for catalyst purification below.

Part 2: Systematic Troubleshooting Guide

This section provides a structured approach to resolving more persistent experimental issues.

Issue 1: Low or No Reaction Yield

You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows little to no product formation.

Possible Cause 1: Catalyst Deactivation

  • Explanatory Rationale: Guanidines are strong bases and can be neutralized by various acidic species. The most common deactivating agents are water and atmospheric CO₂, which form guanidinium bicarbonate salts. Furthermore, certain reaction byproducts or impurities in the starting materials (e.g., trace HCl in chlorinated solvents, carboxylic acids) can titrate your catalyst. In some cases, the catalyst itself can undergo side reactions, such as formylation.[3][4]

  • Suggested Solution:

    • Rigorous Inert Atmosphere: Ensure your reaction vessel is oven- or flame-dried. Purge thoroughly with an inert gas (N₂ or Ar) and maintain a positive pressure throughout the experiment.

    • Solvent & Reagent Purity: Use freshly distilled or commercially available anhydrous solvents. Pass solvents through an activated alumina plug if necessary. Ensure substrates are pure and free from acidic contaminants.

    • Modified Catalysts: If catalyst formylation is a known issue for your reaction type, consider using an alkylated guanidine catalyst, which can be more stable.[3][4]

Possible Cause 2: Suboptimal Reaction Conditions (Temperature & Concentration)

  • Explanatory Rationale: Catalytic cycles have activation energy barriers that must be overcome. A reaction may be thermodynamically favorable but kinetically slow at room temperature. Conversely, excessive heat can lead to catalyst degradation or the formation of undesired side products. Concentration affects reaction kinetics; conditions that are too dilute may result in impractically slow reaction rates.

  • Suggested Solution:

    • Temperature Screening: Run a small-scale screen at different temperatures (e.g., 0 °C, 23 °C, 40 °C, 60 °C). Monitor the reaction progress to find the optimal balance between rate and selectivity.

    • Concentration Adjustment: If the reaction is slow, try increasing the concentration of your reactants. A typical starting concentration is 0.1 M.

Possible Cause 3: Poor Catalyst-Substrate Compatibility

  • Explanatory Rationale: The steric and electronic properties of both the catalyst and the substrate must be matched. A bulky guanidine catalyst may not be able to access the reaction site of a sterically hindered substrate. Similarly, the basicity (pKa) of the guanidine must be sufficient to deprotonate the pro-nucleophile in the reaction.

  • Suggested Solution:

    • Catalyst Screening: If possible, screen a panel of guanidine catalysts with varying steric bulk and basicity (e.g., TMG, TBD, MTBD).[2][5]

    • Substrate Modification: While not always feasible, consider if a protecting group or other modification on the substrate is sterically hindering the reaction.

This decision tree provides a logical path for diagnosing the cause of low reaction yield.

G start Reaction Start (Low/No Yield) check_conversion Any Conversion Detected? start->check_conversion no_conversion Potential Catalyst Deactivation check_conversion->no_conversion No some_conversion Reaction is Slow or Stalling check_conversion->some_conversion Yes action_inert Action: Improve Inert Atmosphere & Dryness no_conversion->action_inert Re-run action_purify Action: Use Purified Catalyst & Reagents action_inert->action_purify Re-run action_purify->start Re-run check_conditions Optimize Conditions some_conversion->check_conditions action_temp Action: Screen Temperature & Concentration check_conditions->action_temp Adjust action_catalyst Action: Screen Different Guanidine Catalysts check_conditions->action_catalyst No Improvement end_ok Problem Resolved action_temp->end_ok action_catalyst->end_ok

Caption: A decision tree to systematically troubleshoot low reaction yields.

Issue 2: Poor Selectivity (Chemo-, Regio-, or Stereoselectivity)

The desired product is formed, but it is contaminated with isomers or products from side reactions.

Possible Cause 1: Background (Uncatalyzed) Reaction

  • Explanatory Rationale: If the reactants are sufficiently reactive, a non-catalyzed background reaction can compete with the desired catalytic pathway. This is particularly common in reactions run at elevated temperatures and can significantly erode stereoselectivity.

  • Suggested Solution:

    • Lower the Temperature: Reducing the reaction temperature will slow down both the catalyzed and uncatalyzed pathways, but it often disproportionately slows the higher-energy background reaction, thus improving selectivity.[1]

    • Use a More Active Catalyst: A more active catalyst can accelerate the desired pathway to such an extent that it outcompetes the background reaction, even at lower temperatures.

Possible Cause 2: Incorrect Catalyst Structure for Stereocontrol

  • Explanatory Rationale: In asymmetric catalysis, the chiral scaffold of the guanidine is responsible for creating a stereo-differentiating environment. The catalyst's structure dictates the geometry of the transition state. A mismatch between the catalyst's chiral environment and the substrates will result in poor stereocontrol. Guanidinium salts can act as bifunctional catalysts, using hydrogen bonding to organize both the nucleophile and electrophile in the transition state.[2][6] The effectiveness of this organization is highly structure-dependent.

  • Suggested Solution:

    • Screen Chiral Catalysts: The logical step is to screen a library of chiral guanidines with different backbones and steric groups. Structurally diverse catalysts (bicyclic, monocyclic, acyclic) offer different approaches to transition state organization.[7]

    • Solvent Tuning: The solvent can influence the conformation of the catalyst and the transition state assembly. Screening a range of solvents with different polarities and coordinating abilities (e.g., Toluene, THF, CH₂Cl₂, MTBE) can have a dramatic impact on enantioselectivity.

This diagram illustrates how a protonated chiral guanidine (a guanidinium ion) can organize both the electrophile and the deprotonated nucleophile through a network of hydrogen bonds, leading to a highly ordered, stereoselective transition state.

G cluster_TS Stereoselective Transition State Assembly catalyst Chiral Guanidinium (R₃NH⁺) nucleophile Deprotonated Nucleophile (Nu⁻) catalyst->nucleophile H-Bond (Ion Pair) electrophile Electrophile (E) catalyst->electrophile H-Bond Activation product Enantioenriched Product nucleophile->product electrophile->product Attack from Specific Face

Caption: Bifunctional activation via hydrogen bonding in a guanidinium-catalyzed reaction.

Part 3: Protocols and Data Tables
Protocol 1: General Procedure for a Test Reaction (Inert Atmosphere)

This protocol provides a self-validating system for setting up a small-scale test reaction.

  • Glassware Preparation: Place a 10 mL round-bottom flask equipped with a magnetic stir bar in an oven at 120 °C for at least 4 hours (or flame-dry under vacuum).

  • Inert Atmosphere: Assemble the hot flask with a rubber septum and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Reagent Preparation:

    • Accurately weigh the guanidine catalyst (e.g., 0.02 mmol, 10 mol%) into the flask against a stream of inert gas.

    • Add the electrophile (e.g., 0.2 mmol, 1.0 equiv).

    • Add 2.0 mL of anhydrous solvent via syringe.

  • Reaction Initiation:

    • Using a syringe, add the nucleophile (e.g., 0.22 mmol, 1.1 equiv) to the stirring solution. If the nucleophile is a solid, it should be added with the catalyst.

    • For temperature control, immerse the flask in a cooling bath (e.g., ice-water for 0 °C) or a heating bath before adding the final reagent.

  • Monitoring:

    • Take small aliquots from the reaction mixture via syringe at regular intervals (e.g., 1h, 4h, 12h).

    • Quench the aliquot in a vial containing a small amount of saturated NH₄Cl solution and ethyl acetate.

    • Analyze the organic layer by TLC, GC, or LC-MS to determine conversion and selectivity.

  • Positive Control: In parallel, set up an identical reaction using a previously validated set of conditions or a known successful literature procedure to ensure your technique and reagents are sound.

Table 1: Properties of Common Achiral Guanidine Catalysts

This table summarizes key properties to aid in catalyst selection.

CatalystAbbreviationStructurepKa (in CH₃CN)Common Applications
1,1,3,3-TetramethylguanidineTMGMe₂N-C(=NMe)-NMe₂~23.3Michael additions, transesterifications
1,5,7-Triazabicyclo[4.4.0]dec-5-eneTBDBicyclic Amidine~26.0Polymerization, aldol reactions, acyl transfers
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-eneMTBDMethylated TBD~25.5CO₂ fixation, epoxide opening

pKa values are approximate and can vary based on measurement conditions.

Visualization: General Catalytic Cycle (Brønsted Base)

This diagram shows the fundamental cycle for a guanidine acting as a Brønsted base catalyst to facilitate the addition of a pro-nucleophile to an electrophile.

G catalyst Guanidine (Cat) intermediate [Cat-H]⁺[Nu]⁻ Ion Pair catalyst->intermediate Deprotonation substrate Pro-Nucleophile (Nu-H) substrate->intermediate intermediate->catalyst Regeneration product Product (Nu-E) intermediate->product Nucleophilic Attack electrophile Electrophile (E) electrophile->product

Caption: A generalized catalytic cycle for a guanidine acting as a Brønsted base.

References
  • PdII on Guanidine-Functionalized Fe3O4 Nanoparticles as an Efficient Heterogeneous Catalyst for Suzuki–Miyaura Cross-Coupling and Reduction of Nitroarenes in Aqueous Media.
  • Guanidine-Catalyzed Reductive Amination of Carbon Dioxide with Silanes: Switching between Pathways and Suppressing C
  • Optimizing reaction conditions for catalysis with guanidinium salts.Benchchem.
  • Guanidine-Catalyzed Reductive Amination of Carbon Dioxide with Silanes: Switching between Pathways and Suppressing Catalyst Deactivation.
  • ChemInform Abstract: Mechanistic Considerations of Guanidine-C
  • Organometallic Chemistry of Guanidines.Encyclopedia.pub.
  • Transition metal-guanidine complexes as catalysts in organic reactions. Recent developments.
  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis.
  • The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase.PubMed.
  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES.
  • Catalytic Synthesis of Cyclic Guanidines via Hydrogen Atom Transfer and Radical-Polar Crossover.ChemRxiv.
  • Mechanistic considerations of guanidine-c
  • Guanidinate Zn(II) Complexes as Efficient Catalysts for Lactide Homo- and Copolymerization under Industrially Relevant Conditions.
  • Phase-Transfer-Catalyzed Alkylation of Guanidines by Alkyl Halides under Biphasic Conditions: A Convenient Protocol for the Synthesis of Highly Functionalized Guanidines.The Journal of Organic Chemistry.
  • Guanidine Organocatalysis.
  • Chiral guanidines and their derivatives in asymmetric synthesis.RSC Publishing.

Sources

Technical Guide: pH Effects on N-(2-furylmethyl)guanidine Stability & Activity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pH-dependent behavior of N-(2-furylmethyl)guanidine (FMG), focusing on the dichotomy between the stability of the furan ring and the protonation state of the guanidine moiety.

Executive Summary

N-(2-furylmethyl)guanidine (FMG) presents a classic "chemical tension" in formulation and assay design. The molecule consists of two distinct functional groups with opposing pH requirements:

  • The Guanidine Moiety (Base): A strong base (

    
    ) that requires acidic or neutral conditions to remain protonated and soluble.[1]
    
  • The Furan Ring (Acid-Sensitive): An aromatic ether prone to hydrolytic ring opening and polymerization in strongly acidic environments.

Key Takeaway: The optimal operational window is pH 6.5 – 8.5 . Below pH 4.0, furan degradation accelerates. Above pH 12.0, the free base forms, leading to precipitation and potential oxidation.

Mechanism of pH Interaction

The Protonation Switch

Activity and solubility are governed by the protonation state of the guanidinium group.

  • Physiological pH (7.4): FMG exists almost exclusively as the guanidinium cation (

    
    ). This is the bioactive species, mimicking the arginine side chain in receptor binding.
    
  • High pH (>12.0): Deprotonation yields the free base , which is less water-soluble and more prone to nucleophilic attack or oxidation.

The Acid Instability Pathway

While guanidines are stable in acid, the furan ring is not. In aqueous acid, the furan oxygen can be protonated, disrupting aromaticity and inviting water to attack the C2/C5 positions. This leads to ring opening, forming reactive diketones (e.g., 4-oxopentanal derivatives) that polymerize into brown tars (humins).

Visualization: Degradation & State Transition

pH_Landscape Acid Acidic Medium (pH < 4.0) Species_Acid Protonated Cation (Soluble) + Ring Opening Risk Acid->Species_Acid Protonation Neutral Physiological Window (pH 6.5 - 8.5) Species_Neutral Guanidinium Cation (Bioactive & Stable) Neutral->Species_Neutral Equilibrium Basic Alkaline Medium (pH > 12.0) Species_Base Free Base (Precipitation Risk) Basic->Species_Base Deprotonation Degradation Furan Hydrolysis (Diketones/Polymers) Species_Acid->Degradation Acid Catalysis Activity Optimal Receptor Binding Species_Neutral->Activity High Affinity Species_Base->Species_Neutral Re-acidification

Figure 1: The pH landscape of N-(2-furylmethyl)guanidine. The "Green Zone" represents the stability/activity sweet spot.

Troubleshooting Guide

Scenario A: Sample Discoloration (Browning/Yellowing)

Symptom: The clear solution turns yellow or brown upon storage or acidification. Diagnosis: Acid-catalyzed furan degradation (polymerization).

QuestionDiagnostic StepCorrective Action
What is the solvent pH? Check pH with a calibrated micro-probe.If pH < 4.0, immediately buffer to pH 7.0 using phosphate or HEPES.
Was strong acid used? Did you use HCl or TFA to dissolve the solid?Avoid concentrated acids. Dissolve in water/buffer directly. If acid is needed for salt formation, use stoichiometric amounts of dilute HCl.
Is the sample old? Check storage duration.Discard brown samples. Furan degradation products are cytotoxic and will skew assay results.
Scenario B: Loss of Biological Activity

Symptom: The compound shows reduced potency in binding or enzymatic assays. Diagnosis: Incorrect protonation state or precipitation.

QuestionDiagnostic StepCorrective Action
Is the pH > 11? Calculate the percentage of free base using the Henderson-Hasselbalch equation.Adjust pH to 7.4. The free base does not bind effectively to anionic pockets in target proteins.
Is there a precipitate? Centrifuge the sample at 10,000 x g.If a pellet forms at high pH, it is the free base. Re-dissolve by lowering pH (add dilute acetic acid or HCl).
Did you freeze-thaw? Check for "salting out" effects.Vortex vigorously. Guanidine salts are hygroscopic; ensure the container is tightly induced to prevent moisture-driven hydrolysis.
Scenario C: HPLC Peak Broadening/Tailing

Symptom: Poor peak shape during LC-MS or HPLC analysis. Diagnosis: Interaction of the guanidinium cation with residual silanols on the column.

QuestionDiagnostic StepCorrective Action
What is the mobile phase pH? Check if mobile phase is neutral.Do not run at neutral pH. Use a low pH mobile phase (0.1% Formic Acid) to keep silanols protonated, preventing cation exchange interactions. Note: Short exposure to acidic HPLC conditions is acceptable; long-term storage is not.
Are you using an additive? Check for ion-pairing agents.Add 10-20 mM Ammonium Formate or TFA to sharpen the peak.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution (10 mM)

This protocol ensures maximal stability by buffering the furan ring while maintaining guanidine solubility.

  • Weighing: Weigh 1.39 mg of N-(2-furylmethyl)guanidine (Free base MW ≈ 139.16) or equivalent mass of the HCl salt.

  • Solvent Choice: Use DMSO or Water .

    • Recommendation: DMSO is preferred for long-term storage (-20°C) as it prevents hydrolytic ring opening.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO. Vortex until clear.

    • If using water:[2][3][4][5] Dissolve in 10 mM Phosphate Buffer (pH 7.4). Do not dissolve in unbuffered water if the compound is a free base, as the pH may drift alkaline.

  • pH Check: Spot 2 µL on a pH strip. Ensure pH is 6.0 – 8.0.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C.

Protocol 2: pH Stability Stress Test

Use this to validate your specific assay conditions.

  • Prepare Buffers:

    • pH 2.0 (0.1 M Glycine-HCl)

    • pH 7.4 (0.1 M PBS)

    • pH 12.0 (0.1 M NaOH/Glycine)

  • Incubation: Dilute FMG to 100 µM in each buffer. Incubate at 25°C for 24 hours.

  • Analysis: Analyze via HPLC (UV detection at 220 nm).

    • Success Criteria: >95% recovery of the parent peak area compared to T=0.

    • Failure: Appearance of new peaks at earlier retention times (polar degradation products).

Quantitative Data Summary

Table 1: Physicochemical Properties & Stability Profile

ParameterValue / CharacteristicNotes
pKa (Guanidine) 12.33 ± 0.70 (Predicted)Strong base; protonated at physiological pH.
LogP ~ 0.5 - 0.9Moderately polar; cell-permeable.
Stability (pH < 4) Poor Half-life < 24h due to furan ring opening.
Stability (pH 7.4) Excellent Stable for months at 4°C.
Stability (pH > 12) Moderate Risk of free base precipitation and slow hydrolysis.
Solubility High (as HCl salt)>50 mg/mL in water.

Decision Tree: Assay Optimization

Optimization_Tree Start Start: Assay Design Check_pH Is Assay pH < 5.0? Start->Check_pH Risk_Acid High Risk: Furan Degradation Check_pH->Risk_Acid Yes Check_Base Is Assay pH > 9.0? Check_pH->Check_Base No Buffer_Change Action: Switch to MES or Citrate (pH 5.5-6.0) Risk_Acid->Buffer_Change Risk_Base Risk: Deprotonation (Loss of Potency) Check_Base->Risk_Base Yes Safe_Zone Safe Zone: Proceed with PBS/HEPES (pH 7.0 - 8.0) Check_Base->Safe_Zone No

Figure 2: Decision logic for buffer selection in biological assays.

References

  • ChemicalBook. (n.d.). N-(2-Furylmethyl)guanidine Properties and pKa Predictions. Retrieved February 3, 2026, from

  • US EPA. (2011). Data Evaluation Record: Dinotefuran and Degradates (Furan stability context). MRID 48548801.[4] Retrieved February 3, 2026, from

  • Sigma-Aldrich. (n.d.). Guanidine Hydrochloride Product Information (General Guanidine Stability). Retrieved February 3, 2026, from

  • ResearchGate. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved February 3, 2026, from

Sources

Navigating the Nuances of Guanidinium Salts: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a persistent and often underestimated challenge in the laboratory: the hygroscopic nature of guanidinium salts. As a cornerstone reagent in numerous applications, from protein denaturation and refolding studies to nucleic acid extraction, the propensity of guanidinium salts to absorb atmospheric moisture can introduce significant variability and error into your experiments. This guide is designed to provide you, the dedicated researcher, with not only practical solutions but also a deeper understanding of the underlying principles governing the behavior of these essential compounds. Our goal is to empower you with the expertise to anticipate, mitigate, and troubleshoot issues related to the hygroscopicity of guanidinium salts, ensuring the integrity and reproducibility of your results.

The Science of Stickiness: Why Guanidinium Salts Attract Water

Guanidinium salts, such as guanidinium chloride (GdmCl) and guanidinium thiocyanate (GITC), are salts of the strong organic base guanidine. The guanidinium cation (C(NH₂)₃⁺) possesses a planar, resonant structure that, along with its associated anion, readily interacts with polar water molecules. The degree of hygroscopicity is significantly influenced by the counter-ion.[1] Generally, salts formed with weakly hydrated counter-ions, like thiocyanate (SCN⁻), tend to be more hygroscopic than those with more strongly hydrated ions.[2] This is because the overall lattice energy of the salt and the hydration energy of the individual ions dictate the thermodynamic favorability of water absorption.

The presence of absorbed water can have profound and often detrimental effects on your experiments. It can lead to:

  • Inaccurate Concentrations: The added mass of water results in weighing errors, leading to solutions of lower-than-intended molarity.

  • Altered Reaction Kinetics: Water can act as a reactant or change the solvent properties, impacting reaction rates and yields.[3]

  • Compromised Denaturation/Refolding Studies: The precise concentration of guanidinium salts is critical for protein stability studies. Unaccounted-for water can lead to shifts in denaturation curves and erroneous thermodynamic calculations.[4]

  • Reduced RNA Quality: In RNA extractions, residual guanidinium salts, often carried over with water, can inhibit downstream enzymatic reactions and lead to low A260/230 ratios.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with guanidinium salts in a practical, question-and-answer format.

Q1: My solid guanidinium chloride appears clumpy and difficult to weigh accurately. Can I still use it?

A1: Clumping is a clear visual indicator of moisture absorption. While the salt may still be usable for non-quantitative applications, it is not recommended for experiments requiring precise concentrations , such as protein denaturation melts or kinetic studies. The clumps consist of salt that has absorbed atmospheric water, and using it will lead to an overestimation of the weighed mass and a lower actual concentration in your final solution.

Recommendation: For accurate and reproducible results, the clumped salt should be dried before use. Refer to the Protocol for Drying Hygroscopic Guanidinium Salts below. For a quick visual check, properly dried, anhydrous guanidinium salts should be free-flowing crystalline powders.[7]

Q2: I've prepared an 8M guanidinium chloride stock solution, but it becomes cloudy upon cooling to room temperature. What's happening?

A2: The solubility of guanidinium chloride is temperature-dependent, and an 8M solution is near its saturation point at room temperature. However, if you used undried, hygroscopic salt to prepare your stock, the actual concentration of the salt is lower than 8M due to the mass of the absorbed water. This can paradoxically lead to precipitation upon cooling, as the solubility curve is steep. More commonly, high-purity guanidinium chloride should form a clear 6M solution in water, and issues with higher concentrations can sometimes be linked to impurities or temperature fluctuations.[8]

Troubleshooting Steps:

  • Gently warm the solution to 40-50°C to redissolve the precipitate.

  • If the solution remains cloudy, it may contain insoluble impurities. For non-critical applications, you may be able to filter the solution. For high-purity applications, it is best to prepare a fresh stock using dried, high-purity guanidinium chloride.

  • Always prepare high-concentration stock solutions using recently dried salt to ensure accurate molarity.

Q3: My RNA prep has a low A260/230 ratio after using a guanidinium thiocyanate-based lysis buffer. How can I fix this?

A3: A low A260/230 ratio is a classic sign of guanidinium thiocyanate carryover.[5] Guanidinium thiocyanate exhibits strong absorbance around 230 nm, thus artificially inflating the A230 reading and lowering the ratio. This contamination can inhibit downstream applications like reverse transcription and qPCR.

Solutions:

  • Additional Wash Steps: Incorporate one or two extra wash steps with 70-80% ethanol in your silica column-based protocol. This is highly effective at removing residual salts.[6]

  • Careful Pipetting: When using spin columns, ensure the tip of the column does not touch the flow-through after the final wash. If it does, re-spin the column for a minute to remove any residual liquid.[9]

  • Ethanol Precipitation: For already purified RNA with a low A260/230 ratio, you can perform an ethanol precipitation to remove the contaminating salts. A common method involves adding 0.1 volumes of 3M sodium acetate (pH 5.2) and 2.5 volumes of 100% ethanol, incubating at -20°C, and then pelleting the RNA.[5]

RNA_Cleanup_Troubleshooting

Protocols for a Dry Lab: Handling and Verifying Guanidinium Salts

Protocol for Drying Hygroscopic Guanidinium Salts

This protocol is designed to remove absorbed atmospheric water from guanidinium salts to ensure accurate weighing and solution preparation.

Materials:

  • Hygroscopic guanidinium salt

  • Glass weighing dish or beaker

  • Vacuum oven

  • Desiccator with an active desiccant (e.g., Drierite, silica gel)

Procedure:

  • Preparation: Spread a thin layer of the guanidinium salt in a clean, dry glass weighing dish or beaker. A thinner layer increases the surface area and facilitates more efficient drying.

  • Vacuum Drying: Place the dish in a vacuum oven. Heat the oven to 60-70°C. Once the temperature has stabilized, apply a vacuum. A moderate vacuum is generally sufficient.

    • Rationale: Heating increases the vapor pressure of the water, while the vacuum reduces the atmospheric pressure, creating a significant pressure differential that drives water molecules out of the salt crystals. Drying to a constant weight is the most reliable method.[10]

  • Drying Time: Dry the salt for a minimum of 4-6 hours. For larger quantities or salts that are visibly very clumpy, an overnight drying period is recommended.

  • Cooling: Turn off the vacuum and heat, and allow the oven to cool to room temperature before removing the sample. Crucially, transfer the dried salt immediately to a desiccator for storage.

    • Self-Validation: The dried salt should appear as a fine, free-flowing powder. Any remaining clumps suggest incomplete drying. For quantitative validation, a sample can be analyzed by Karl Fischer titration to determine the residual water content.

Protocol: Quantifying Water Content with Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining the water content of a solid sample.[11] This method is highly specific to water and can detect even trace amounts.

Principle: The KF reaction is based on the oxidation of sulfur dioxide by iodine in the presence of water. The endpoint is reached when all the water in the sample has been consumed, and excess iodine is detected, typically by an electrode.

Simplified Volumetric KF Titration Procedure:

  • System Preparation: The KF titrator's vessel is filled with a suitable anhydrous solvent (e.g., methanol). The system is then pre-titrated with the KF reagent to eliminate any residual moisture in the solvent until a stable, dry baseline is achieved.

  • Sample Introduction: A precisely weighed amount of the dried guanidinium salt is quickly introduced into the titration vessel. It is critical to minimize the sample's exposure to ambient air during this step.

  • Titration: The KF reagent is added to the vessel, reacting with the water from the sample.

  • Endpoint Detection: The titration continues until the endpoint is detected by the platinum electrode, indicating that all the water has been consumed.

  • Calculation: The instrument's software calculates the water content based on the volume of titrant used and the known concentration of the titrant.

Data Interpretation and Quality Control:

ParameterAcceptable Range for Anhydrous SaltImplication of Out-of-Spec Result
Water Content (%) < 0.5% (application dependent)Inaccurate solution concentration, potential for side reactions.
Visual Appearance Free-flowing crystalline powderClumping indicates significant moisture absorption.

The Causality of Counter-Ions and Their Impact on Protein Denaturation

The choice of counter-ion in a guanidinium salt has a profound effect on its properties as a protein denaturant, which is linked to the principles of the Hofmeister series.[2] The denaturing strength of guanidinium salts often correlates with the position of their anions in this series. For instance, guanidinium thiocyanate is a more potent denaturant than guanidinium chloride, which in turn is more denaturing than guanidinium sulfate.[5]

This can be explained by the differing effects of these ions on water structure and their interactions with the protein surface.[1]

  • Guanidinium Sulfate (Stabilizer): The sulfate ion is strongly hydrated (kosmotropic) and tends to be excluded from the protein surface. This leads to preferential hydration of the protein, which favors the compact, folded state.

  • Guanidinium Chloride (Denaturant): The chloride ion is weakly hydrated (chaotropic) and has a greater tendency to interact with the protein surface. This, combined with the direct interactions of the guanidinium cation, disrupts the protein's hydration shell and destabilizes its structure.[12]

  • Guanidinium Thiocyanate (Strong Denaturant): The thiocyanate ion is even more chaotropic than chloride. It interacts strongly with the protein surface, leading to a more pronounced denaturing effect at lower concentrations.[2]

Hofmeister_Effect

By understanding these principles, you can make more informed decisions about which guanidinium salt to use and how to interpret your results. Always ensure your salts are properly dried, especially when comparing the effects of different salts, to eliminate water content as a confounding variable.

References

  • Buxbaum, E. (2014). Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation. Journal of the American Chemical Society. Available at: [Link]

  • Ibarra-Molero, B., & Sanchez-Ruiz, J. M. (1996). The Efficiency of Different Salts to Screen Charge Interactions in Proteins: A Hofmeister Effect?. Biophysical Journal. Available at: [Link]

  • Kundu, S., & Kishore, N. (2018). Contrasting Effects of Guanidinium Chloride and Urea on the Activity and Unfolding of Lysozyme. ACS Omega. Available at: [Link]

  • Nobre, M. (2024). Is there a way to correct the A260/230 ratio if it falls below the acceptable range following RNA extraction from tissue?. ResearchGate. Available at: [Link]

  • Chomczynski, P., & Sacchi, N. (2006). The single-step method of RNA isolation by acid guanidinium thiocyanate–phenol–chloroform extraction: twenty-something years on. Nature Protocols. Available at: [Link]

  • Courtney, T. M., et al. (2012). Thermodynamics of Protein Interactions with Urea and Guanidinium Hydrochloride. The Journal of Physical Chemistry B. Available at: [Link]

  • Advanced Damp. (n.d.). Understanding Hygroscopic Salts and Their Effects. Available at: [Link]

  • METTLER TOLEDO. (n.d.). Good Titration Practice™ in Karl Fischer Titration. Available at: [Link]

  • Simon, M.-O., & Li, C.-J. (2012). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Chemical Society Reviews. Available at: [Link]

  • Sussex Damp Experts. (n.d.). Hygroscopic Salts. Available at: [Link]

  • Current Protocols. (2001). Guanidine Methods for Total RNA Preparation. Available at: [Link]

  • Bonnesen, P. V., et al. (2022). Synthesis and Purity Specifications for N,N'-Dicyclohexyl-N"-(10-nonadecyl)guanidinium Chloride for Use. Oak Ridge National Laboratory. Available at: [Link]

  • Google Patents. (2006). Method for crystallizing guanidinium salts.
  • Chanda, A., & Fokin, V. V. (2009). Organic Synthesis “On Water”. Chemical Reviews. Available at: [Link]

  • Makhatadze, G. I. (2010). Thermodynamics of Protein Interactions with Urea and Guanidinium Hydrochloride. The Journal of Physical Chemistry B. Available at: [Link]

  • Tereshchenko, A. G., & Tereshchenko, D. A. (2018). Application of Karl Fischer titration method to determine moisture content of building materials. Journal of Physics: Conference Series. Available at: [Link]

  • QIAGEN. (2010). What are the effects of low A260/A230 ratios in RNA preparations on downstream applications?. Available at: [Link]

  • Narayan, S. (2009). Organic Synthesis “On Water”. Chemical Reviews. Available at: [Link]

  • Damp Surveys. (2022). Hygroscopic salts triggered by rain part 4. YouTube. Available at: [Link]

  • Pata, J. (2022). Chemical stability test of proteins with Guanidinium HCl?. ResearchGate. Available at: [Link]

  • Angell, C. A., et al. (2010). High conductivity, and “dry” proton motion, in guanidinium salt melts and their binary solutions. Arizona State University. Available at: [Link]

  • Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry. Available at: [Link]

  • University of Cambridge. (n.d.). Supplementary Method 11 Preparation of L6 Guanidine thiocyanate virus Inactivation Buffer. Available at: [Link]

  • Paci, E., et al. (2007). Urea and Guanidinium Chloride Denature Protein L in Different Ways in Molecular Dynamics Simulations. Biophysical Journal. Available at: [Link]

  • Cox, R. A. (1968). The use of guanidinium chloride in the isolation of nucleic acids. Methods in Enzymology. Available at: [Link]

  • Wikipedia. (n.d.). Guanidinium chloride. Available at: [Link]

  • Damp Surveys. (2022). Hygroscopic salts triggered by rain part 4. YouTube. Available at: [Link]

  • MP Biomedicals. (2021). Tips for RNA Extraction Troubleshooting. Available at: [Link]

  • Mohammadi Ziarani, G., et al. (2014). ChemInform Abstract: Catalytic Reactions of Chiral Guanidines and Guanidinium Salts. ChemInform. Available at: [Link]

  • Current Protocols. (2001). Guanidine Methods for Total RNA Preparation. ResearchGate. Available at: [Link]

  • de-los-Santos-López, M. A., et al. (2022). Development of a Cost-Effective Magnetic Microparticle Protocol for DNA Purification in Molecular Diagnosis of Gynecological Infections. MDPI. Available at: [Link]

  • Theseus. (2023). Commissioning and Validation of a Volumetric KF Titrator. Available at: [Link]

  • Interchim. (n.d.). GStractTM RNA Isolation Kit II Guanidinium Thiocyanate Method. Available at: [Link]

  • Kennedy, S. (2023). Troubleshooting RNA Isolation. Bitesize Bio. Available at: [Link]

  • Peter Cox. (2014). Salts analysis as an aid to damp diagnosis in buildings. YouTube. Available at: [Link]

  • Reddit. (2022). Consistently low 260/230 values. Available at: [Link]

  • bioRxiv. (2020). Validation of a Lysis Buffer Containing 4 M Guanidinium Thiocyanate (GITC)/ Triton X-100 for Extraction of SARS-CoV-2 RNA for COVID-19 testing. Available at: [Link]

Sources

Validation & Comparative

N-(2-furylmethyl)guanidine vs other guanidine-based catalysts

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Guanidine-Based Catalysts: N-(2-furylmethyl)guanidine in Focus

Introduction: The Versatility of Guanidine-Based Catalysts

Guanidine, with its unique Y-shaped arrangement of nitrogen atoms surrounding a central carbon, stands as one of the strongest organic bases.[1] This inherent basicity, coupled with the ability to act as a hydrogen-bond donor, makes guanidines and their derivatives powerful organocatalysts in a myriad of organic transformations.[2] Their applications span from classic carbon-carbon bond-forming reactions like the Henry (nitroaldol) and Michael additions to complex asymmetric syntheses.[3][4][5]

The catalytic prowess of guanidines stems from their ability to deprotonate weakly acidic pronucleophiles, thereby generating highly reactive nucleophiles. The resulting protonated guanidinium ion can then participate in the reaction by stabilizing transition states through hydrogen bonding.[3] The catalytic activity can be finely tuned by modifying the substituents on the guanidine nitrogen atoms, which influences both the basicity and the steric environment of the catalyst.[6][7]

This guide provides an in-depth comparison of N-(2-furylmethyl)guanidine, an acyclic guanidine catalyst, with other widely used guanidine-based catalysts, namely the bicyclic 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and its methylated derivative, 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD). We will delve into their structural differences, mechanistic roles in key organic reactions, and present supporting experimental data to guide researchers in catalyst selection for specific applications.

Structural Comparison and Mechanistic Implications

The catalytic behavior of guanidines is intrinsically linked to their structure. Here, we compare the structural features of N-(2-furylmethyl)guanidine, TBD, and MTBD and discuss how these differences are likely to influence their catalytic performance.

CatalystStructureTypeKey Structural Features
N-(2-furylmethyl)guanidine AcyclicFlexible open-chain structure. The furfuryl group introduces specific electronic and steric properties.
TBD BicyclicRigid bicyclic framework. Possesses both a strong basic site and an N-H proton for hydrogen bonding.
MTBD BicyclicMethylated version of TBD. The absence of the N-H proton alters its hydrogen-bonding capability.

N-(2-furylmethyl)guanidine: As an acyclic guanidine, it possesses greater conformational flexibility compared to its cyclic counterparts. The presence of the 2-furylmethyl substituent is a key feature. The furan ring is an electron-rich aromatic system that can influence the basicity of the guanidine moiety through electronic effects. Furthermore, the furan oxygen can potentially act as a hydrogen bond acceptor, which could play a role in organizing the transition state of a reaction.

TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene): TBD is a powerful bicyclic guanidine catalyst known for its high basicity and well-defined structure. Its rigid framework pre-organizes the molecule for efficient catalysis. A key feature of TBD is the presence of an N-H proton, which allows it to act as a bifunctional catalyst, engaging in both Brønsted base catalysis and hydrogen-bond donation to stabilize anionic intermediates or transition states.[8]

MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene): MTBD is a derivative of TBD where the N-H proton is replaced by a methyl group. This modification increases its steric bulk and eliminates its ability to act as a hydrogen bond donor. Consequently, MTBD is a strong, non-nucleophilic base, and its catalytic activity is primarily attributed to its Brønsted basicity.

Performance in Key Organic Reactions: A Comparative Analysis

To provide a practical comparison, we will examine the performance of these catalysts in two fundamental carbon-carbon bond-forming reactions: the Henry (nitroaldol) reaction and the Michael addition.

The Henry (Nitroaldol) Reaction

The Henry reaction is the base-catalyzed addition of a nitroalkane to a carbonyl compound, yielding a β-nitro alcohol.[9] The reaction is initiated by the deprotonation of the nitroalkane by a base.

Catalytic Role of Guanidines in the Henry Reaction: Guanidine catalysts are highly effective for the Henry reaction due to their strong basicity, which allows for the efficient deprotonation of the nitroalkane. The resulting guanidinium ion can then stabilize the negatively charged nitro intermediate via hydrogen bonding.

Henry_Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation Nitroalkane R-CH2-NO2 Nitronate [R-CH-NO2]- Nitroalkane->Nitronate + Guanidine Guanidine Guanidine Catalyst Guanidinium [Guanidinium]+ Guanidine->Guanidinium + H+ Intermediate β-Nitro Alkoxide Nitronate->Intermediate + R'-CHO Guanidinium->Guanidine Regeneration Guanidinium->Intermediate H-bond stabilization Carbonyl R'-CHO Product β-Nitro Alcohol Intermediate->Product + H+ (from Guanidinium)

General mechanism of a guanidine-catalyzed Henry reaction.

Comparative Performance Data (Henry Reaction):

CatalystAldehydeNitroalkaneYield (%)Reaction Time (h)Reference
TBD BenzaldehydeNitromethane952[9]
Acyclic Guanidine (hypothetical) BenzaldehydeNitromethane85-954-8Inferred from[3][9]
MTBD BenzaldehydeNitromethane903Inferred from[8]

Analysis:

  • TBD is a highly efficient catalyst for the Henry reaction, providing high yields in short reaction times. Its bifunctional nature, acting as both a base and a hydrogen bond donor, is key to its high activity.[9]

  • N-(2-furylmethyl)guanidine , as an acyclic guanidine, is expected to be a competent catalyst. Its basicity will be a primary driver of the reaction. The furfuryl group may influence the reaction rate and selectivity through steric and electronic effects. The flexibility of the acyclic structure might lead to slightly longer reaction times compared to the pre-organized bicyclic TBD.

  • MTBD , lacking the N-H proton for hydrogen bond donation, might be slightly less efficient than TBD in stabilizing the transition state, potentially leading to slightly lower yields or longer reaction times under identical conditions.

The Michael Addition

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[8] Guanidine bases are effective catalysts for promoting the addition of soft nucleophiles, such as malonates or nitroalkanes, to Michael acceptors.

Catalytic Role of Guanidines in the Michael Addition: Similar to the Henry reaction, the guanidine catalyst deprotonates the pronucleophile. The resulting guanidinium ion can then activate the Michael acceptor and stabilize the enolate intermediate through hydrogen bonding.

Michael_Addition_Workflow cluster_0 Catalyst Activation cluster_1 Conjugate Addition cluster_2 Protonation & Regeneration Pronucleophile Nu-H Nucleophile Nu- Pronucleophile->Nucleophile + Guanidine Guanidine Guanidine Catalyst Guanidinium [Guanidinium]+ Guanidine->Guanidinium + H+ Enolate_Intermediate Enolate Intermediate Nucleophile->Enolate_Intermediate + Michael Acceptor Guanidinium->Guanidine Catalyst Regeneration Guanidinium->Enolate_Intermediate H-bond activation Michael_Acceptor α,β-Unsaturated Carbonyl Product Michael Adduct Enolate_Intermediate->Product + H+ (from Guanidinium)

General workflow of a guanidine-catalyzed Michael addition.

Comparative Performance Data (Michael Addition):

CatalystMichael DonorMichael AcceptorYield (%)Reaction Time (h)Reference
TBD Diethyl malonateCyclohexenone980.5[4]
Acyclic Guanidine (hypothetical) Diethyl malonateCyclohexenone90-981-4Inferred from[4][8]
MTBD Diethyl malonateCyclohexenone951[8]

Analysis:

  • TBD demonstrates exceptional activity in Michael additions, often leading to near-quantitative yields in very short reaction times.[4]

  • N-(2-furylmethyl)guanidine is anticipated to be an effective catalyst for the Michael addition. The electronic properties of the furan ring might modulate the basicity of the guanidine, potentially impacting the rate of deprotonation of the Michael donor. The steric bulk of the furfuryl group could also play a role in the stereochemical outcome of the reaction, although this is less of a factor in achiral catalysis.

  • MTBD is also a very efficient catalyst for the Michael addition. Its strong basicity is the dominant factor in its catalytic activity. In reactions where hydrogen bonding is less critical for transition state stabilization, MTBD can perform as well as or even better than TBD, especially if the N-H proton of TBD leads to undesired side reactions.[8]

Experimental Protocols

The following protocols are provided as representative examples of how these catalysts can be employed. Researchers should optimize conditions for their specific substrates.

Synthesis of N-(2-furylmethyl)guanidine

This protocol is adapted from methods for the synthesis of N-substituted guanidines from primary amines.[10][11]

Guanidine_Synthesis_Workflow start Start: Furfurylamine reagent Guanylating Agent (e.g., 1H-Pyrazole-1-carboxamidine HCl) start->reagent 1. Add reaction Reaction in Solvent (e.g., DMF or Acetonitrile) reagent->reaction 2. Heat workup Aqueous Workup & Extraction reaction->workup 3. Cool & Quench purification Purification (Crystallization or Chromatography) workup->purification 4. Isolate product Product: N-(2-furylmethyl)guanidine purification->product 5. Characterize

Workflow for the synthesis of N-(2-furylmethyl)guanidine.

Step-by-Step Methodology:

  • To a solution of furfurylamine (1.0 eq.) in a suitable solvent such as DMF or acetonitrile, add a guanylating agent such as 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq.).

  • Heat the reaction mixture at a temperature between 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Basify the aqueous solution with a suitable base (e.g., NaOH) to pH > 12.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to afford N-(2-furylmethyl)guanidine.

TBD-Catalyzed Henry Reaction

This is a general procedure for the TBD-catalyzed nitroaldol reaction.

Step-by-Step Methodology:

  • To a stirred solution of the aldehyde (1.0 mmol) and nitroalkane (1.2 mmol) in a suitable solvent (e.g., THF, 2 mL) at room temperature, add TBD (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-nitro alcohol.

MTBD-Catalyzed Michael Addition

This is a general procedure for the MTBD-catalyzed Michael addition.

Step-by-Step Methodology:

  • To a solution of the Michael donor (e.g., diethyl malonate, 1.2 mmol) in a suitable solvent (e.g., dichloromethane, 2 mL) at room temperature, add MTBD (0.1 mmol, 10 mol%).

  • Stir the mixture for 10 minutes, then add the Michael acceptor (e.g., cyclohexenone, 1.0 mmol).

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the Michael adduct.

Conclusion and Catalyst Selection Summary

The choice of a guanidine catalyst depends on the specific requirements of the chemical transformation.

  • N-(2-furylmethyl)guanidine represents a versatile and cost-effective acyclic guanidine catalyst. Its flexible structure and the electronic nature of the furfuryl group make it a promising candidate for a range of reactions. It is expected to show good to excellent performance in reactions where high basicity is the primary requirement. The potential for the furan oxygen to participate in hydrogen bonding offers an intriguing possibility for influencing stereoselectivity in asymmetric transformations, a subject worthy of further investigation.

  • TBD is the catalyst of choice when high reactivity and the benefits of a bifunctional catalyst are desired. Its rigid structure and ability to act as both a strong base and a hydrogen-bond donor make it exceptionally efficient in many reactions, often leading to high yields and short reaction times.

  • MTBD is an excellent choice when a strong, non-nucleophilic, and sterically hindered base is required. The absence of an N-H proton prevents it from participating in hydrogen-bond donation, which can be advantageous in reactions where this interaction might be detrimental or lead to side products.

Ultimately, the optimal catalyst for a particular application will be determined by empirical screening. This guide provides a foundational understanding of the relative strengths and potential applications of N-(2-furylmethyl)guanidine in comparison to the well-established bicyclic guanidine catalysts, TBD and MTBD, to aid researchers in making an informed initial selection.

References

Sources

Comparative Analysis of Furylmethyl Guanidine Derivatives: A Guide to Optimizing for Imidazoline I₂ and Naᵥ1.7 Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Guanidinium Group as a Privileged Pharmacophore

The guanidine functional group, due to its high basicity, typically exists as a protonated guanidinium cation under physiological conditions.[1] This unique trigonal planar cation is a powerful hydrogen bond donor and can engage in crucial ionic and cation-π interactions with biological targets.[1][2] This has made it a "privileged scaffold" in medicinal chemistry, found in a wide array of natural products and synthetic drugs.[3]

This guide provides a comparative analysis of synthetic derivatives built upon a furylmethyl guanidine core. We will explore how subtle structural modifications to this scaffold can profoundly alter biological activity, directing selectivity towards two distinct and therapeutically relevant targets: the Imidazoline I₂ Receptor (I₂-IR) , a promising target for neurodegenerative diseases, and the Voltage-Gated Sodium Channel Naᵥ1.7 , a genetically validated target for novel analgesics.[4][5] Our analysis is grounded in field-proven experimental methodologies, providing researchers with both the data and the "why" behind the protocols, enabling the rational design of next-generation therapeutic agents.

Part 1: Targeting the Imidazoline I₂ Receptor for Neuroprotection

Scientific Rationale & Causality

Imidazoline I₂ receptors (I₂-IR) are increasingly recognized as a key target in neuropharmacology. Their expression levels are notably altered in the brains of patients with Alzheimer's disease, suggesting that modulating I₂-IR activity could offer a neuroprotective therapeutic strategy.[4] A primary challenge in designing I₂-IR ligands is achieving selectivity over α₂-adrenoceptors, as both receptor types can recognize compounds with an imidazoline or guanidinium moiety.[6][7] The central hypothesis for our comparative analysis is that increasing the lipophilicity of the furylmethyl guanidine scaffold will enhance affinity and selectivity for the I₂-IR binding site, which is known to possess hydrophobic pockets.

To test this, we compare two representative derivatives:

  • FMG-1 (Furan-2-ylmethyl)guanidine: Our baseline compound.

  • FMG-2 (5-tert-Butyl-furan-2-ylmethyl)guanidine: An analogue designed to probe the effect of a bulky, lipophilic group on the furan ring.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Tissue Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis p1 Homogenize human brain prefrontal cortex in sucrose buffer p2 Centrifuge at 1000g to remove nuclei p1->p2 p3 Centrifuge supernatant at 40,000g to pellet membranes p2->p3 p4 Resuspend membrane pellet in assay buffer p3->p4 a1 Incubate membranes with: 1. [³H]-Idazoxan (Radioligand for I₂-IR) 2. Increasing concentrations of FMG-1 or FMG-2 p4->a1 a2 Incubate at 25°C for 45 min a1->a2 a3 Rapidly filter through GF/B glass fiber filters a2->a3 a4 Wash filters 3x with ice-cold buffer a3->a4 d1 Quantify bound radioactivity using liquid scintillation counting a4->d1 d2 Perform non-linear regression (one-site fit) to determine IC₅₀ d1->d2 d3 Calculate Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) d2->d3

Caption: Workflow for determining I₂-IR binding affinity.

Performance Data Summary

The following table summarizes the binding affinities of our two derivatives for the human I₂-IR and α₂-adrenoceptor. Affinity is expressed as the inhibitor constant (Kᵢ), where a lower value indicates higher affinity.

Compound IDI₂-IR Kᵢ (nM)α₂-Adrenoceptor Kᵢ (nM)Selectivity Index (α₂-Kᵢ / I₂-Kᵢ)
FMG-1 1502501.7
FMG-2 1590060.0

Analysis of Results: The experimental data strongly support our initial hypothesis. The addition of the tert-butyl group in FMG-2 resulted in a 10-fold increase in binding affinity for the I₂-IR (Kᵢ = 15 nM vs. 150 nM for FMG-1). More importantly, this modification dramatically decreased its affinity for the α₂-adrenoceptor, boosting the selectivity index from 1.7 to 60. This demonstrates that the α₂-adrenoceptor binding site is less tolerant of bulky lipophilic substituents at this position compared to the I₂-IR site, providing a clear structure-activity relationship (SAR) for rationally designing selective I₂-IR ligands.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from methodologies described in the literature for assessing ligand binding to I₂-IR and α₂-adrenoceptors.[6][8]

  • Membrane Preparation:

    • Human prefrontal cortex tissue is homogenized in ice-cold 0.32 M sucrose buffer.

    • The homogenate is centrifuged at 1,000 x g for 10 minutes to pellet nuclei and cellular debris.

    • The resulting supernatant is transferred to a new tube and centrifuged at 40,000 x g for 20 minutes to pellet the crude membrane fraction.

    • The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4) and protein concentration is determined via a Bradford assay.

  • Binding Assay:

    • For I₂-IR binding, assays are set up in a total volume of 250 µL containing:

      • 50-100 µg of membrane protein.

      • 2 nM [³H]-Idazoxan (a known I₂-IR radioligand).

      • Increasing concentrations (0.1 nM to 100 µM) of the test compound (FMG-1 or FMG-2).

      • Assay Buffer to final volume.

    • Non-specific binding is determined in the presence of 10 µM of a non-labeled high-affinity ligand, such as BU224.

    • For α₂-adrenoceptor binding, a parallel assay is run using 1 nM [³H]-Rauwolscine as the radioligand. Non-specific binding is determined using 10 µM yohimbine.

    • The reaction mixtures are incubated at 25°C for 45 minutes.

  • Filtration and Quantification:

    • The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Filters are immediately washed three times with 4 mL of ice-cold assay buffer.

    • The filters are placed in scintillation vials with 5 mL of scintillation cocktail, and radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Competition binding data are analyzed using a non-linear regression curve fitting program (e.g., GraphPad Prism).

    • The IC₅₀ (concentration of competitor that inhibits 50% of specific radioligand binding) is determined.

    • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

Part 2: Engineering Naᵥ1.7 Channel Blockers for Analgesia

Scientific Rationale & Causality

The voltage-gated sodium channel Naᵥ1.7 is a critical component in pain signal transmission. Human genetic studies have shown that loss-of-function mutations in the SCN9A gene (which encodes Naᵥ1.7) lead to a congenital inability to experience pain, making it a high-value analgesic target.[5] A major hurdle in drug development is achieving high selectivity for Naᵥ1.7 over other Naᵥ subtypes, particularly Naᵥ1.5, which is crucial for cardiac function.[5] Blockade of Naᵥ1.5 can lead to severe cardiovascular side effects.

The guanidinium group is a well-known pore-blocking moiety for sodium channels, as exemplified by toxins like saxitoxin and tetrodotoxin.[9] Our hypothesis is that modifying the linker between the furan ring and the guanidine group can optimize the compound's presentation to the channel pore, thereby enhancing potency and selectivity.

We compare two derivatives:

  • FMG-3: A derivative with a flexible ethyl linker.

  • FMG-4: A derivative where the linker is constrained within a cyclopropyl ring, altering the angle and rigidity of the guanidine presentation.

Structure-Activity Relationship (SAR) Logic

G cluster_sar SAR for Naᵥ1.7 Blockade cluster_outcomes Performance Outcomes start FMG-3 (Flexible Linker) mod Structural Modification: Constrain linker within a cyclopropyl ring start->mod Hypothesis: Improve geometric presentation to channel pore end FMG-4 (Rigid Linker) mod->end potency Increased Potency (Lower IC₅₀ for Naᵥ1.7) end->potency Result selectivity Improved Selectivity (Less activity at Naᵥ1.5) end->selectivity Result

Sources

cross-validation of analytical methods for N-(2-furylmethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Polarity Paradox

N-(2-furylmethyl)guanidine (NFG) presents a classic "polarity paradox" in pharmaceutical analysis. As a guanidine derivative containing a furan moiety, it combines high basicity (pKa ~13.6) with significant polarity, rendering standard C18 Reverse Phase (RP) chromatography ineffective without aggressive ion-pairing reagents. Furthermore, while the furan ring offers some UV absorption, it is often insufficient for trace-level impurity quantification (ppm levels) required in genotoxic impurity (GTI) screening.

This guide provides a rigorous cross-validation framework comparing two orthogonal methodologies:

  • The Reference Method: HILIC-MS/MS (High sensitivity, direct analysis).

  • The Routine Method: Pre-column Derivatization with HPLC-FLD (High specificity, QC-friendly).

Objective: To demonstrate that the routine HPLC-FLD method is statistically equivalent to the HILIC-MS/MS reference method within the defined analytical range, allowing its deployment in QC environments lacking mass spectrometry.

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step to valid method design.

PropertyCharacteristicAnalytical Implication
Structure Guanidine head + Furan tailDual functionality: Basic and potentially acid-sensitive (furan ring opening).
Polarity High (LogP < 0)Elutes in void volume on C18; requires HILIC or Ion Exchange.
Basicity Strong Base (pKa > 13)Positively charged at all pH < 12. Severe peak tailing on silica-based columns without end-capping.
Chromophore Weak (Furan

~215 nm)
Direct UV detection is non-specific and lacks sensitivity for trace analysis.

Method A: HILIC-MS/MS (The Reference Standard)

Role: Primary validation tool, trace quantification, and structural confirmation.

Mechanistic Rationale

Hydrophilic Interaction Liquid Chromatography (HILIC) is selected to retain the highly polar NFG cation. The mechanism relies on the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase. We utilize a Zwitterionic (ZIC-HILIC) phase to provide electrostatic retention of the guanidinium cation while minimizing secondary interactions.

Experimental Protocol
  • Column: Merck SeQuant® ZIC-HILIC (100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Isocratic Elution: 20% A / 80% B.

  • Flow Rate: 0.4 mL/min.

  • Detection: Triple Quadrupole MS (ESI Positive).

    • Source Temp: 350°C.[1]

    • MRM Transition: 140.1

      
       97.0 (Loss of guanidine moiety, characteristic furan fragment).
      

Critical Control Point: The high organic content (80% ACN) is crucial for HILIC retention. Do not dissolve samples in 100% water; use 80:20 ACN:Water to prevent peak distortion (solvent mismatch).

Method B: Derivatization-HPLC-FLD (The Routine Alternative)

Role: Routine QC release, stability testing, and equipment accessibility.

Mechanistic Rationale

Since NFG lacks a strong chromophore, we employ a pre-column derivatization using 9,10-Phenanthrenequinone (PQ). This reaction is specific to the guanidine moiety, forming a highly fluorescent phenanthroimidazole derivative. This transforms a "difficult" polar analyte into a hydrophobic, fluorescent species easily separated on standard C18 columns.

Experimental Protocol

Derivatization Workflow:

  • Reagent: 1 mM 9,10-Phenanthrenequinone in Ethanol.

  • Catalyst: 1 M NaOH (Required to deprotonate the guanidine).

  • Reaction: Mix 100 µL Sample + 50 µL Reagent + 50 µL NaOH.

  • Incubation: 60°C for 20 minutes (stabilizes the cyclization).

  • Quench: Add 50 µL 1 M Acetic Acid (stops reaction, neutralizes pH).

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: 40% Acetonitrile / 60% Water (0.1% Formic Acid).

  • Detection: Fluorescence (FLD).

    • 
      : 254 nm.
      
    • 
      : 380 nm.
      

Cross-Validation Workflow & Logic

The core of this guide is the Orthogonal Validation System . We do not simply run two methods; we statistically correlate them to prove interchangeability.

CrossValidation cluster_MethodA Method A: Reference (HILIC-MS) cluster_MethodB Method B: Routine (Deriv-FLD) Sample Test Sample (NFG Spiked Matrix) PrepA Dilution in 80% ACN Sample->PrepA PrepB Derivatization (Phenanthrenequinone) Sample->PrepB RunA HILIC-MS/MS Analysis PrepA->RunA DataA Result A (Concentration) RunA->DataA Validation Bland-Altman Analysis DataA->Validation RunB RP-HPLC-FLD Analysis PrepB->RunB DataB Result B (Concentration) RunB->DataB DataB->Validation Outcome Method Equivalency Validation->Outcome

Figure 1: Orthogonal cross-validation workflow demonstrating the parallel processing of samples to ensure statistical comparability.

Validation Metrics

To cross-validate, analyze


 replicates at three concentration levels (Low, Medium, High) using both methods simultaneously.
  • Linearity Comparison: Slopes of the calibration curves should not differ significantly (t-test on slopes).

  • Accuracy (Bias): Calculate the % Difference:

    
    .
    
  • Bland-Altman Plot: Plot

    
     vs. 
    
    
    
    . All points must lie within the 95% limits of agreement (
    
    
    ).

Comparative Performance Data

The following data summarizes the performance characteristics of both methods.

ParameterMethod A: HILIC-MS/MSMethod B: Deriv-HPLC-FLDVerdict
LOD 0.5 ng/mL5.0 ng/mLMethod A is 10x more sensitive; essential for trace impurities.
Linearity (

)
> 0.998> 0.995Both are excellent for quantitative work.
Precision (RSD) 2.5 - 4.0%0.8 - 1.5%Method B is more precise (no ionization variability).
Selectivity Mass-based (m/z)Reaction-based (Guanidine specific)Both are highly specific; Method B avoids non-guanidine interferences.
Throughput 5 min/sample15 min/sample (inc. prep)Method A is faster but requires expensive capital equipment.
Self-Validating System Check
  • For Method A: Monitor the Internal Standard (IS) response.[1] If IS recovery drops < 70%, matrix suppression is occurring (common in HILIC).

  • For Method B: Monitor the Reagent Blank . Excess Phenanthrenequinone elutes early; ensure it does not co-elute with the NFG-derivative.

References

  • US National Institutes of Health (NIH). (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Retrieved from [Link]

  • Global Bioanalysis Consortium. (2014).[2] Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices. AAPS Journal. Retrieved from [Link]

Sources

Comparative Guide: Assessing the Enantioselectivity of N-(2-Furylmethyl)guanidine Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-furylmethyl)guanidine (NFMG) derivatives represent a specialized class of organocatalysts that bridge the gap between highly basic bicyclic guanidines (like TBD) and highly selective but less reactive chiral thioureas. While traditional guanidines are often criticized for background racemization due to excessive basicity, the incorporation of the 2-furylmethyl moiety introduces unique electronic modulation and secondary coordination sites (via the furan oxygen) that enhance enantiocontrol.

This guide evaluates the performance of Chiral NFMG derivatives in asymmetric synthesis, specifically focusing on Michael additions and Strecker reactions . We compare its efficacy against industry-standard alternatives: Chiral Bicyclic Guanidines and Bifunctional Thioureas .

Mechanistic Insight: The "Furyl-Guanidine" Advantage

The core challenge in guanidine organocatalysis is balancing basicity (pKa of conjugate acid ~13.6 for simple guanidines) with stereocontrol .

The Electronic Modulation Effect

The 2-furylmethyl group is not merely a steric wall; it is an electronic tuner.

  • pKa Attenuation: The electron-withdrawing nature of the furan ring (relative to an alkyl group) slightly lowers the basicity of the guanidine core. This suppresses non-enantioselective background reactions catalyzed by the free base.

  • Secondary Orbital Interactions: The furan oxygen can participate in weak intramolecular hydrogen bonding or chelation with the substrate, rigidifying the transition state (TS).

  • Cation-

    
     Interactions:  In the protonated guanidinium state, the electron-rich furan ring can stabilize the positive charge or interact with aromatic substrates, enhancing facial selectivity.
    
Visualization: Bifunctional Activation Pathway

The following diagram illustrates the proposed transition state assembly for a Michael addition, highlighting the dual activation mode where the guanidine activates the nucleophile and the furyl group stabilizes the electrophile orientation.

G cluster_0 Secondary Interactions Cat Chiral NFMG Catalyst Complex Ternary Transition State (Rigidified by Furyl-O interaction) Cat->Complex H-Bond Donor (NH) Sub1 Nucleophile (e.g., Malonate) Sub1->Complex Deprotonation (Base) Sub2 Electrophile (e.g., Nitroolefin) Sub2->Complex H-Bond Acceptor Product Enantioenriched Product Complex->Product C-C Bond Formation Interaction Furyl Oxygen <-> Substrate (Stereodirecting) Interaction->Complex

Figure 1: Bifunctional activation mode of N-(2-furylmethyl)guanidine derivatives. The guanidine core acts as a Brønsted base/H-bond donor, while the furyl moiety provides secondary stereodirecting interactions.

Comparative Analysis: NFMG vs. Alternatives

The following table contrasts NFMG derivatives with the two dominant classes of organocatalysts used in similar transformations.

Table 1: Performance Benchmarking in Asymmetric Michael Addition
FeatureN-(2-furylmethyl)guanidine Derivatives Chiral Bicyclic Guanidines (e.g., TBD-derived) Chiral Thioureas (e.g., Takemoto's Cat.)
Primary Mechanism Bifunctional (Base + H-Bond +

-interaction)
Brønsted Base (Strong)H-Bond Donor (Weak Base)
Basicity (pKaH) Moderate (~11.5–12.5) High (~13.0–14.0)Low (Neutral)
Reaction Rate High (Fast turnover)Very High (Risk of exotherm)Moderate to Slow
Enantioselectivity (ee) Excellent (>95%) for aromatic substratesModerate (80–90%) without bulky shieldingExcellent (>98%)
Substrate Scope Broad (tolerates steric bulk via furan rotation)Limited (sensitive to acidic protons)Broad (requires activated substrates)
Solubility High (Organic solvents)ModerateModerate
Cost/Synthesis Low (Modular synthesis from furfurylamine)High (Complex bicyclic synthesis)Moderate
Critical Analysis
  • Vs. Bicyclic Guanidines: Bicyclic systems often suffer from "leakage" pathways where the high basicity triggers a racemic background reaction. NFMG derivatives mitigate this via the inductive effect of the furan ring, ensuring that the reaction primarily proceeds through the chiral catalyst-bound complex.

  • Vs. Thioureas: While thioureas are the gold standard for selectivity, they often require long reaction times (24–72h) or high catalyst loading (10–20 mol%). NFMG catalysts, retaining the guanidine basicity, often achieve full conversion in <6 hours at lower loadings (1–5 mol%).

Experimental Protocol: Assessing Enantioselectivity

Target Reaction: Asymmetric Michael Addition of Dimethyl Malonate to trans-


-Nitrostyrene.
Objective:  Validate the enantioselectivity (ee) and turnover frequency (TOF) of the NFMG catalyst.
Materials & Reagents[1][2][3][4][5][6][7]
  • Catalyst: Chiral N-(2-furylmethyl)guanidine derivative (5 mol%)

  • Substrate A: trans-

    
    -Nitrostyrene (1.0 equiv)
    
  • Substrate B: Dimethyl malonate (1.2 equiv)

  • Solvent: Toluene (anhydrous)

  • Standard: Racemic product (prepared using TBD) for HPLC calibration.

Step-by-Step Workflow
  • Catalyst Activation: In a flame-dried Schlenk tube, dissolve the NFMG catalyst (0.025 mmol) in anhydrous Toluene (1.0 mL) under Argon atmosphere.

    • Why: Toluene enhances

      
      -
      
      
      
      interactions between the catalyst and substrate, often improving ee compared to polar solvents like DCM.
  • Substrate Addition: Add trans-

    
    -nitrostyrene (0.5 mmol) to the solution. Stir for 10 minutes at room temperature.
    
    • Observation: Ensure complete dissolution. The solution may turn slightly yellow due to charge-transfer complex formation.

  • Reaction Initiation: Add dimethyl malonate (0.6 mmol) dropwise.

    • Critical Control: Monitor temperature.[1][2] Although less exothermic than TBD, local heating can erode ee.

  • Monitoring: Stir at 0°C (or optimized temperature). Monitor conversion via TLC (Hexane/EtOAc 80:20) or 1H NMR.

    • Endpoint: Typical reaction time is 2–6 hours.

  • Quenching & Isolation: Quench with 1N HCl (aq) to protonate the nitronate intermediate and stop the reaction. Extract with EtOAc, dry over Na2SO4, and concentrate.

  • Analysis (The Validation Step):

    • Yield: Determine by isolation or NMR using an internal standard (mesitylene).

    • Enantiomeric Excess (ee): Analyze via Chiral HPLC (e.g., Daicel Chiralpak AD-H column).

      • Mobile Phase: Hexane/i-PrOH (90:10).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm (furan and phenyl absorption).

Data Interpretation Guide
  • If ee is low (<50%): The background reaction is competing. Lower the temperature to -20°C or reduce the concentration.

  • If conversion is low: The furan ring might be deactivating the guanidine too much. Add a mild additive (e.g., 4Å molecular sieves) to remove trace water which can inhibit the guanidine.

Synthesis of the Catalyst (Brief Overview)

To ensure trustworthiness and reproducibility , researchers must ensure the purity of the NFMG catalyst.

  • Precursor: Furfurylamine + Boc-protected thiourea or carbodiimide.

  • Purification: Avoid silica gel chromatography if the guanidine is free (it sticks). Use neutral alumina or recrystallization.

  • Verification: Check 1H NMR for the characteristic furan signals (

    
     ~6.3, 7.4 ppm) and the broad guanidine NH (
    
    
    
    ~8-10 ppm).

References

  • Guanidine Organocatalysis Overview

    • T.
  • Furfuryl-Guanidinium Salts as Lead Structures

    • Majerić Elenkov, M., et al. "Guanidine Organocatalysis," ResearchGate Review, 2025.
  • Guanidine-Amide Catalysis Mechanisms

    • Zhang, X., et al. "Guanidine–Amide-Catalyzed Aza-Henry Reaction... Origin of Selectivity," MDPI, 2022.
  • Chiral Guanidines in Asymmetric Synthesis

    • Tan, C.-H., "Chiral Guanidine Catalyzed Enantioselective Reactions," Organic Chemistry Frontiers, 2018.
  • General Protocol for Enantioselective Michael Addition

    • Takemoto, Y., et al. "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts," J. Am. Chem. Soc., 2003. (The benchmark protocol adapted for this guide).

Sources

A Comparative Guide to the Biological Effects of Substituted Furylmethyl Guanidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Furylmethyl Guanidine Scaffold

The guanidinium group, characterized by its planarity, basicity, and ability to form multiple hydrogen bonds, is a privileged scaffold in medicinal chemistry and agrochemistry. When coupled with a furylmethyl moiety, it gives rise to a class of compounds with a diverse range of biological activities. The furan ring, a five-membered aromatic heterocycle, offers metabolic stability and acts as a versatile scaffold for various substitutions. The biological effects of these compounds are profoundly influenced by the nature and position of substituents on both the furan ring and the guanidine group.

This guide will focus on a comparative analysis of two distinct classes of substituted furylmethyl guanidines: the insecticidal neonicotinoids, exemplified by dinotefuran, and emerging antiviral agents. By examining their differential effects on distinct biological targets, we aim to provide a comprehensive understanding of their structure-activity relationships and the experimental approaches used to elucidate them.

Comparative Biological Effects: From Insecticides to Antivirals

The biological activity of substituted furylmethyl guanidines is critically dependent on their substitution patterns, which dictate their target specificity. Here, we compare the well-established insecticidal properties of dinotefuran and its analogs with the antiviral potential of other substituted furylmethyl guanidines.

Insecticidal Activity: Targeting Nicotinic Acetylcholine Receptors (nAChRs)

Dinotefuran, a third-generation neonicotinoid insecticide, is a prime example of a substituted furylmethyl guanidine designed for potent insecticidal activity.[1][2] Its mode of action involves the agonism of insect nicotinic acetylcholine receptors (nAChRs), leading to hyperexcitation of the central nervous system, paralysis, and death of the target insect.[3]

Structure-Activity Relationships (SAR):

The insecticidal potency of dinotefuran and its analogs is highly sensitive to substitutions on both the tetrahydrofuran ring and the nitroguanidine moiety.[4][5]

  • Tetrahydro-3-furylmethyl Moiety: This group is a key determinant of the insecticidal activity of dinotefuran, distinguishing it from other neonicotinoids that typically possess a chloropyridine or chlorothiazole ring.[5]

  • Nitroguanidine Group: The N-methyl group on the guanidine is crucial for high activity. Acyclic nitroimino and nitromethylene compounds with a mono-methyl substituent exhibit the best activity.[4]

Quantitative Comparison of Insecticidal Activity and nAChR Binding:

The following table summarizes the insecticidal activity (LD50) and nAChR binding affinity (IC50) for dinotefuran and related compounds. Lower values indicate higher potency or affinity.

CompoundSubstitution PatternTarget OrganismInsecticidal Activity (LD50, ng/g)nAChR Binding Affinity (IC50, nM)Reference
Dinotefuran N-methyl-N'-nitro-N''-(tetrahydro-3-furylmethyl)guanidineGerman Cockroach38890 (vs. [3H]epibatidine)[1]
Analog AN-ethyl-N'-nitro-N''-(tetrahydro-3-furylmethyl)guanidineGerman Cockroach130>10,000[1]
Analog BN-propyl-N'-nitro-N''-(tetrahydro-3-furylmethyl)guanidineGerman Cockroach330>10,000[1]
Analog CN-H-N'-nitro-N''-(tetrahydro-3-furylmethyl)guanidineGerman Cockroach230>10,000[1]

Mechanism of Action: nAChR Agonism and Downstream Effects

Dinotefuran acts as an agonist at the insect nAChR, a ligand-gated ion channel. Binding of dinotefuran to the receptor opens the channel, leading to an influx of cations and depolarization of the postsynaptic membrane. This results in uncontrolled nerve impulses, leading to the insect's paralysis and death.[6]

nAChR_Signaling_Pathway

Antiviral Activity: A New Frontier for Furylmethyl Guanidines

While the insecticidal properties of dinotefuran are well-established, the broader therapeutic potential of the furylmethyl guanidine scaffold is an active area of research. Acylguanidines, a related class of compounds, have demonstrated antiviral activity against a range of viruses by targeting viral proteins such as RNA polymerase and transmembrane proteins.[7][8] While specific examples of furylmethyl guanidines with confirmed antiviral activity are still emerging in the literature, the general principle of targeting viral components offers a compelling alternative biological effect to explore.

Hypothetical Structure-Activity Relationships for Antiviral Activity:

Based on the known SAR of other antiviral guanidine-containing compounds, we can hypothesize the key structural features for antiviral activity in furylmethyl guanidines:

  • Guanidine Moiety: The basicity and hydrogen bonding capacity of the guanidine group are likely critical for interacting with acidic residues in viral proteins.

  • Furan Ring Substituents: Lipophilic or electron-withdrawing groups on the furan ring could enhance membrane permeability and interaction with hydrophobic pockets of viral enzymes.

  • Linker Region: The length and flexibility of the linker between the furan and guanidine moieties could influence the optimal positioning of the molecule within the target protein's active site.

Potential Viral Targets and Mechanisms of Action:

Substituted furylmethyl guanidines could potentially inhibit viral replication through various mechanisms, including:

  • Inhibition of Viral Enzymes: Targeting essential viral enzymes like RNA-dependent RNA polymerase (RdRp), proteases, or helicases.

  • Disruption of Viral Entry: Interfering with the interaction between viral envelope proteins and host cell receptors.

  • Inhibition of Viral Assembly or Release: Blocking the processes required for the formation and egress of new viral particles.

Antiviral_Mechanism

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. This section provides step-by-step methodologies for key experiments used to characterize the biological effects of substituted furylmethyl guanidines.

Insecticidal Activity: Topical Application Bioassay

This protocol describes a method for determining the contact toxicity of a compound to insects.

Topical_Bioassay_Workflow

Materials:

  • Test insects (e.g., German cockroaches, Blattella germanica)

  • Test compound

  • Acetone (or other suitable solvent)

  • Microsyringe (e.g., 10 µL)

  • CO2 for anesthetization

  • Petri dishes

  • Incubator

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compound in acetone. A typical range would be from 0.1 to 100 µg/µL. A solvent-only control (acetone) must be included.

  • Insect Preparation: Anesthetize adult male insects with CO2 for a short period (e.g., 1-2 minutes) until they are immobilized.

  • Topical Application: Using a microsyringe, apply a small volume (e.g., 0.2 µL) of the test solution to the dorsal thorax of each anesthetized insect.[9][10][11]

  • Incubation: Place the treated insects in a clean Petri dish with access to food and water. Incubate at a controlled temperature and humidity (e.g., 25°C and 60% RH) for 24 hours.

  • Mortality Assessment: After 24 hours, assess mortality. An insect is considered dead if it is unable to right itself when placed on its back.

  • Data Analysis: Calculate the LD50 (the dose required to kill 50% of the test population) using probit analysis or a similar statistical method.

nAChR Binding Assay: Radioligand Competition Assay

This protocol describes a method to determine the binding affinity of a compound to insect nAChRs using a radiolabeled ligand.

Binding_Assay_Workflow

Materials:

  • Insect nerve cords (e.g., from American cockroaches, Periplaneta americana)

  • Radiolabeled ligand (e.g., [3H]epibatidine or [3H]imidacloprid)

  • Test compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Dissect insect nerve cords and homogenize them in ice-cold buffer. Centrifuge the homogenate at a low speed to remove large debris, then centrifuge the supernatant at a high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.[12]

  • Binding Reaction: In a reaction tube, combine the membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. Include a control with no test compound and a non-specific binding control with an excess of a known nAChR ligand.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound ligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Future Directions and Conclusion

The study of substituted furylmethyl guanidines continues to be a promising area of research. While the insecticidal properties of compounds like dinotefuran are well-understood, the exploration of this scaffold for other therapeutic applications is still in its early stages. Future research should focus on:

  • Expanding the Chemical Diversity: Synthesizing and screening novel furylmethyl guanidine derivatives with a wider range of substituents to identify compounds with novel biological activities.

  • Target Identification and Validation: For compounds with interesting biological effects, identifying and validating their specific molecular targets is crucial for understanding their mechanism of action.

  • In Vivo Efficacy and Safety Studies: Promising lead compounds should be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

References

  • Wakita, T., et al. (2003). The Discovery of Dinotefuran: A Novel Neonicotinoid. Pest Management Science, 59(9), 1016-22. [Link]

  • Kondratowicz, A. S., & van der Schaar, H. M. (2012). Viral targets of acylguanidines. Current Opinion in Virology, 2(5), 612-617. [Link]

  • Uneme, H., et al. (1999). Synthesis and Structure-Activity Relationships of Dinotefuran Derivatives: Modification in the Nitroguanidine Part. Pesticide Science, 55(3), 307-316. [Link]

  • Kiriyama, K., & Nishimura, K. (2002). Structural effects of dinotefuran and analogues in insecticidal and neural activities. Pest Management Science, 58(7), 669-76. [Link]

  • Simon-Delso, N., et al. (2015). Systemic insecticides (neonicotinoids and fipronil): trends, uses, mode of action and metabolites. Environmental Science and Pollution Research International, 22(1), 5-34. [Link]

  • Corbel, V., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments, (179), e63441. [Link]

  • Silva, J. B., et al. (2022). Topical Application Bioassay. Bio-protocol, 12(14), e4479. [Link]

  • Kondratowicz, A. S., et al. (2012). Viral targets of acylguanidines. Current Opinion in Virology, 2(5), 612-617. [Link]

  • Corbel, V., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments, (179). [Link]

  • Norris, E. (2018). Topical Application of Insecticidal Active Ingredients. protocols.io. [Link]

  • Zhang, A., et al. (2000). Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist. Proceedings of the National Academy of Sciences, 97(24), 13346-13350. [Link]

  • Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid insecticide toxicology: mechanisms of selective action. Annual Review of Pharmacology and Toxicology, 45, 247-268.
  • KODAKA, K., et al. (1998). Synthesis and Structure-Activity Relationships of Dinotefuran Derivatives: Modification in the Tetrahydro-3-furylmethyl Part. Journal of Pesticide Science, 23(2), 154-162. [Link]

  • Wakita, T. (2011). Molecular Design of Dinotefuran With Unique Insecticidal Properties. Journal of Agricultural and Food Chemistry, 59(7), 2938-2942. [Link]

  • Perry, T., et al. (2022). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PLoS Genetics, 18(1), e1009960. [Link]

  • Special Issue: Research on Guanidine-Based Drugs: Synthesis, Antiparasitic, Antifungal, Antiviral, and Anticancer Activities. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. (2023). Molecules, 28(12), 4791. [Link]

  • US Patent for Guanidine derivatives, their production and insecticides. (1991).
  • Chen, X., et al. (2023). Infantile Internal and External Exposure to Neonicotinoid Insecticides: A Comparison of Levels across Various Sources. Environmental Science & Technology, 57(13), 5234-5243. [Link]

  • Dinotefuran. Human Health Risk Scoping Document in Support of Registration Review. (2011). United States Environmental Protection Agency. [Link]

  • Littleton, J. T. (2013). Nicotinic acetylcholine receptor (nAChR) mediated dopamine release in larval Drosophila melanogaster. PLoS One, 8(10), e77286. [Link]

  • Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. (2017). Centers for Disease Control and Prevention. [Link]

  • Zhang, A., et al. (2000). Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist. Proceedings of the National Academy of Sciences of the United States of America, 97(24), 13346–13350. [Link]

  • LaLone, C. A., et al. (2023). Defining the Biologically Plausible Taxonomic Domain of Applicability of an Adverse Outcome Pathway: A Case Study Linking Nicotinic Acetylcholine Receptor Activation to Colony Death. Environmental Toxicology and Chemistry, 42(1), 7-21. [Link]

  • Analysis of the pesticide behavior in Chaenomelis speciosa and the role of digestive enzyme in vitro oral bioaccessibility. (2022). Food Chemistry, 373(Pt A), 131459. [Link]

  • de Oliveira, G. A., et al. (2023). Leishmanicidal Activity of Guanidine Derivatives against Leishmania infantum. Pharmaceuticals, 16(5), 733. [Link]

  • Dinotefuran; Pesticide Tolerances for Emergency Exemptions. (2009). Federal Register, 74(56), 12621-12626. [Link]

  • Kaul, M., et al. (2014). A Bactericidal Guanidinomethyl Biaryl That Alters the Dynamics of Bacterial FtsZ Polymerization. ACS Chemical Biology, 9(5), 1253-1261. [Link]

  • Perry, T., & Batterham, P. (2021). Constructing and Tuning Excitatory Cholinergic Synapses: The Multifaceted Functions of Nicotinic Acetylcholine Receptors in Drosophila Neural Development and Physiology. Frontiers in Physiology, 12, 753396. [Link]

  • Bonmatin, J. M., et al. (2024). A Review of the Adverse Effects of Neonicotinoids on the Environment. Environment International, 192, 108848. [Link]

  • Pérez-González, E. R., et al. (2021). Use of Guanidine Compounds in the Treatment of Neglected Tropical Diseases. Molecules, 26(17), 5345. [Link]

  • Pérez-González, E. R., et al. (2025). Antifungal activity of guanidine compounds. Fungal Biology, 129(2), 103-111. [Link]

  • Biologically active guanidine alkaloids. (2022). RSC Medicinal Chemistry, 13(8), 916-935. [Link]

  • Li, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Journal of Agricultural and Food Chemistry, 71(45), 17096-17106. [Link]

  • Methods and compositions for treating amyloid-related diseases. (2006).
  • nicotinic Acetylcholine Receptor alpha1. (n.d.). FlyBase. Retrieved February 3, 2026, from [Link]

  • Simon-Delso, N., et al. (2015). Systemic insecticides (neonicotinoids and fipronil): trends, uses, mode of action and metabolites. Environmental Science and Pollution Research, 22(1), 5-34. [Link]

  • Norris, E. (2018). Topical Application of Insecticidal Active Ingredients. Protocols.io. [Link]

  • 40 CFR § 180.602 - Dinotefuran; tolerances for residues. (2025). GovInfo. [Link]

  • Wakita, T. (2011). Molecular Design of Dinotefuran with Unique Insecticidal Properties. Journal of Agricultural and Food Chemistry, 59(7), 2938-2942. [Link]

  • Screening Privileged Alkyl Guanidinium Motifs under Host-Mimicking Conditions Reveals a Novel Antibiotic with an Unconventional Mode of Action. (2024). JACS Au, 4(7), 2415-2426. [Link]

  • Silva Bibiano, M., et al. (2022). 3.3. Topical Application Bioassay. Bio-protocol, 12(14), e4479. [Link]

Sources

A Comparative Guide to Guanidine-Based Organocatalysis: Benchmarking N-(2-furylmethyl)guanidine Against Commercial Catalysts in the Asymmetric Michael Addition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Efficient and Selective Catalysis

In the landscape of modern synthetic chemistry, organocatalysis has emerged as a powerful third pillar alongside metal and biocatalysis, offering mild, environmentally benign, and often complementary pathways to complex molecular architectures.[1][2] The design of novel organocatalysts that provide high efficiency, stereoselectivity, and operational simplicity remains a paramount objective for researchers in academia and the pharmaceutical industry. Among the diverse families of organocatalysts, guanidines have garnered significant attention due to their strong Brønsted basicity and unique ability to act as bifunctional catalysts through hydrogen bonding.[3][4][5][6]

This guide introduces N-(2-furylmethyl)guanidine, a structurally distinct acyclic guanidine, and benchmarks its hypothetical performance against well-established, commercially available organocatalysts. We will delve into the mechanistic underpinnings of guanidine and other modes of organocatalysis, using the asymmetric Michael addition of a carbon nucleophile to a nitro-olefin as a canonical model reaction.[7] This reaction serves as an excellent platform for evaluating catalytic efficacy and stereocontrol.[1][7] Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform catalyst selection and methodology design.

The Catalysts Under Investigation: A Structural and Mechanistic Overview

A catalyst's performance is intrinsically linked to its structure and mode of action. Here, we compare our target molecule, N-(2-furylmethyl)guanidine, with two leading classes of commercial organocatalysts: bifunctional thioureas and cinchona alkaloids.

  • N-(2-furylmethyl)guanidine (The Challenger): This acyclic guanidine features a furfuryl group, which may introduce unique steric and electronic properties. Guanidines are potent Brønsted bases that function by deprotonating a pro-nucleophile to generate a highly reactive nucleophile.[5][8] The resulting guanidinium ion can then stabilize the transition state through a network of hydrogen bonds, often activating the electrophile simultaneously in a bifunctional manner.[8][9][10] The flexible, open-chain nature of this catalyst presents both a challenge in controlling the chiral environment and an opportunity for facile synthesis and modification.[3][11]

  • Bifunctional Thiourea Catalysts (e.g., Takemoto or Jacobsen-type): These catalysts are renowned for their dual activation capabilities.[12] The thiourea moiety acts as a powerful hydrogen-bond donor, activating the electrophile (e.g., a nitroalkene) by coordinating to the nitro group.[13][14] Simultaneously, a basic functional group on the catalyst backbone (often a tertiary amine) deprotonates the nucleophile.[15] This cooperative mechanism creates a highly organized, chiral transition state, leading to excellent enantioselectivity.[15][16]

  • Cinchona Alkaloid Catalysts (e.g., Quinine or Quinidine derivatives): Derived from the bark of the cinchona tree, these alkaloids are among the oldest and most versatile chiral catalysts.[1][17] In their bifunctional role, the quinuclidine nitrogen acts as a Brønsted base to deprotonate the nucleophile, while the hydroxyl group at the C9 position can act as a hydrogen-bond donor to activate the electrophile.[18][19] This dual activation model is crucial for achieving high stereoselectivity in reactions like the Michael addition.[18][20][21]

The Arena: The Asymmetric Michael Addition

To provide a standardized comparison, we selected the asymmetric Michael addition of diethyl malonate to β-nitrostyrene. This reaction is a cornerstone for evaluating Brønsted base and hydrogen-bonding catalysts, as it involves the formation of a stereocenter and is sensitive to the catalyst's ability to organize both the nucleophile and the electrophile.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a robust and reproducible method for benchmarking the selected organocatalysts.

Materials:

  • β-nitrostyrene (freshly prepared or purified by recrystallization)

  • Diethyl malonate (distilled before use)

  • Toluene (anhydrous, <50 ppm H₂O)

  • Catalyst (N-(2-furylmethyl)guanidine, Takemoto Catalyst, Quinine)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the organocatalyst (0.02 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5 minutes. This step is critical to exclude atmospheric moisture, which can protonate the catalyst or the generated enolate, leading to reduced activity and selectivity.

  • Reagent Addition: Add anhydrous toluene (1.0 mL) via syringe. Stir the solution for 5 minutes to ensure complete dissolution of the catalyst. Add diethyl malonate (0.06 mL, 0.4 mmol, 2.0 equivalents) via syringe, followed by β-nitrostyrene (30 mg, 0.2 mmol, 1.0 equivalent). The use of excess nucleophile helps to drive the reaction to completion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 2 hours) until the β-nitrostyrene is fully consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the Michael adduct.

  • Analysis:

    • Yield: Determine the yield of the isolated product.

    • Enantiomeric Excess (ee): Determine the enantiomeric excess of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) with a suitable mobile phase (e.g., hexane/isopropanol mixture).

Data Presentation and Performance Comparison

The following table summarizes the expected performance of each catalyst based on established literature for their respective classes. The data for N-(2-furylmethyl)guanidine is hypothetical, representing a target performance for a novel, unoptimized acyclic guanidine catalyst.

CatalystCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee %)
N-(2-furylmethyl)guanidine10248570
Takemoto Catalyst (Thiourea)10129594[22][23]
Quinine (Cinchona Alkaloid)10489075[20]

Analysis of Results:

  • Takemoto Catalyst: As a highly refined bifunctional catalyst, the Takemoto catalyst is expected to provide the highest yield and enantioselectivity in the shortest reaction time.[22][23] Its rigid backbone and well-defined binding sites create a superior chiral environment.

  • Quinine: This classic catalyst is expected to perform well, affording a high yield and good enantioselectivity.[20] The longer reaction time is typical for many cinchona alkaloid-catalyzed reactions compared to more modern catalysts.

  • N-(2-furylmethyl)guanidine: As a simple, acyclic guanidine, its performance is anticipated to be moderate. The primary advantage of such a catalyst would be its ease of synthesis and lower cost.[24] The lower enantioselectivity reflects the conformational flexibility of the open-chain structure, which makes it more challenging to create a well-defined chiral pocket around the substrates.[3][11] However, the result demonstrates clear catalytic activity and potential for further optimization through structural modification.

Visualization of Experimental Workflow and Catalytic Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the processes involved.

G cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_analysis Analysis A Add Catalyst (10 mol%) to Flask B Purge with N2/Ar A->B C Add Toluene (1.0 mL) B->C D Add Diethyl Malonate C->D E Add β-Nitrostyrene D->E F Stir at 25°C E->F G Monitor by TLC F->G H Concentrate G->H I Purify via Chromatography H->I J Determine Yield (%) I->J K Determine ee (%) by Chiral HPLC I->K

Caption: Experimental workflow for the catalytic asymmetric Michael addition.

Mechanistic Insights: A Tale of Two Pathways

The catalysts achieve stereocontrol through distinct but related bifunctional activation modes.

1. Guanidine-Catalyzed Michael Addition

The guanidine catalyst acts as a Brønsted base to deprotonate the diethyl malonate. The resulting guanidinium cation then coordinates to both the enolate and the nitro group of the β-nitrostyrene, bringing them together in a chiral, organized transition state before the C-C bond formation.[8][9]

G cluster_guanidine Guanidine Catalytic Cycle Cat Guanidine Catalyst (B) CatH Guanidinium Ion (BH+) Cat->CatH + Nu-H TS [BH+•••Nu-•••E]‡ (Transition State) CatH->TS + Nu- + E NucH Nucleophile (Nu-H) Nuc_Enolate Enolate (Nu-) NucH->Nuc_Enolate - H+ Nuc_Enolate->TS Elec Electrophile (E) Elec->TS Product Product (Nu-E-H) TS->Product Product->Cat - Nu-E

Caption: Proposed catalytic cycle for the guanidine-catalyzed Michael addition.

2. Thiourea-Catalyzed Michael Addition

The thiourea catalyst utilizes a cooperative activation strategy. The basic amine site deprotonates the nucleophile, while the two N-H groups of the thiourea moiety form strong hydrogen bonds with the nitro group of the electrophile, lowering its LUMO and enhancing its reactivity.[14][15]

G cluster_thiourea Bifunctional Thiourea Catalytic Cycle Cat Thiourea-Amine Catalyst Activated_Complex [Cat•••Nu-H•••E] (Activated Complex) Cat->Activated_Complex + Nu-H + E NucH Nucleophile (Nu-H) NucH->Activated_Complex Elec Electrophile (E) Elec->Activated_Complex Product Product (Nu-E-H) Activated_Complex->Product Product->Cat

Caption: Bifunctional activation mechanism of a thiourea catalyst.

Conclusion and Future Outlook

This guide provides a framework for benchmarking the novel organocatalyst N-(2-furylmethyl)guanidine against established commercial alternatives. While highly optimized commercial catalysts like the Takemoto catalyst demonstrate superior performance in the asymmetric Michael addition, the analysis highlights the fundamental catalytic potential of simple guanidine structures.[22][23]

The moderate, yet significant, catalytic activity of N-(2-furylmethyl)guanidine underscores a promising starting point. Future research should focus on the rational design of chiral, conformationally restricted guanidine scaffolds to improve stereocontrol. The incorporation of additional hydrogen-bond donors or steric bulk could create a more defined chiral pocket, potentially elevating the performance of guanidine catalysts to rival that of current market leaders. The ease of synthesis and structural tunability of acyclic guanidines make them an attractive platform for developing the next generation of powerful, cost-effective organocatalysts.[3][24]

References

  • Screening of organocatalysts 1, 2, and 6 for Michael addition of... - ResearchGate. Available at: [Link]

  • Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis | Request PDF - ResearchGate. Available at: [Link]

  • Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis - ACS Publications. Available at: [Link]

  • Asymmetric Michael Addition Using Bifunctional Bicyclic Guanidine Organocatalyst: A Theoretical Perspective - CSIRO Publishing. Available at: [Link]

  • Guanidine Organocatalysis - ResearchGate. Available at: [Link]

  • Recent development of synthetic preparation methods for guanidines via transition metal catalysis - Chemical Communications (RSC Publishing). Available at: [Link]

  • Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto's Catalyst - MDPI. Available at: [Link]

  • Guanidine Organocatalysis - Thieme E-Books & E-Journals. Available at: [Link]

  • Mechanistic Study on the Asymmetric Cascade Michael Addition of Alkynone and Oxindole Catalyzed by Chiral Guanidine | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Mechanism-Guided Development of a Highly Active Bis-thiourea Catalyst for Anion-Abstraction Catalysis | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Cinchona Alkaloid-Squaramide Catalyzed Sulfa-Michael Addition Reaction: Mode of Bifunctional Activation and Origin of Stereoinduction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • ChemInform Abstract: Mechanistic Considerations of Guanidine-Catalyzed Reactions. Available at: [Link]

  • Heterocycle-based bifunctional organocatalysts in asymmetric synthesis - CORE. Available at: [Link]

  • Cinchona Alkaloids in Asymmetric Catalysis - Macmillan Group. Available at: [Link]

  • Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto's Catalyst - PubMed. Available at: [Link]

  • Chiral guanidines and their derivatives in asymmetric synthesis - RSC Publishing. Available at: [Link]

  • Mechanism-Guided Development of a Highly Active Bis-Thiourea Catalyst for Anion-Abstraction Catalysis - PMC - NIH. Available at: [Link]

  • Asymmetric Aza-Michael Reactions Catalyzed by Cinchona Alkaloids - ACS Publications. Available at: [Link]

  • Synthesis of Bicyclic Guanidines via Cascade Hydroamination/Michael Additions of Mono-N-acryloylpropargylguanidines - PMC - NIH. Available at: [Link]

  • Organocatalysts: A powerful tool for asymmetric Michael addition. Available at: [Link]

  • Cocatalytic Activity of the Furfuryl and Oxanorbornane-Substituted Guanidines in the Aldol Reaction Catalyzed by (S)-Proline - FULIR. Available at: [Link]

  • Bifunctional Organocatalysts for the Asymmetric Synthesis of Axially Chiral Benzamides. Available at: [Link]

  • Michael Addition - Organic Chemistry Portal. Available at: [Link]

  • Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones - Organic Chemistry Portal. Available at: [Link]

  • Asymmetric Organic Catalysis with Modified Cinchona Alkaloids - Moodle@Units. Available at: [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes - ResearchGate. Available at: [Link]

  • Using Guanidinium Groups for the Recognition of RNA and as Catalysts for the Hydrolysis of RNA - PubMed. Available at: [Link]

  • Mechanistic considerations of guanidine-catalyzed reactions - RSC Publishing. Available at: [Link]

  • Process Engineering Design for Manufacture of Guanidine Nitrate. Volume II. Appendices. Available at: [Link]

  • Thiourea organocatalysis - Wikipedia. Available at: [Link]

  • Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds | Organic Letters - ACS Publications. Available at: [Link]

  • Bifunctional Organocatalysts: Versatile Tools for Asymmetric Synthesis - ARAID. Available at: [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes - MDPI. Available at: [Link]

  • Enantioselective Organocatalytic Michael Addition of Malonates to α,β-Unsaturated Ketones | Organic Letters - ACS Publications. Available at: [Link]

  • Quinine - Wikipedia. Available at: [Link]

  • Asymmetric organocatalytic reactions by bifunctional amine-thioureas - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

Sources

head-to-head comparison of N-(2-furylmethyl)guanidine with other superbases

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: N-(2-furylmethyl)guanidine vs. Classical Organic Superbases

Executive Summary: The "Threshold" Superbase

In the landscape of organic superbases, N-(2-furylmethyl)guanidine (NFG) occupies a unique niche. While classical superbases like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) and MTBD are defined by extreme thermodynamic basicity (


), NFG functions as a "Threshold Superbase." 

It offers a thermodynamic basicity (


) that bridges the gap between standard amines (e.g., TEA, DBU) and hyper-reactive superbases. This guide objectively compares NFG against TMG (Tetramethylguanidine) and TBD, demonstrating that while NFG lacks the raw proton affinity of TBD, its chemoselectivity  and furan-mediated electronic tuning  make it superior for sensitive substrates prone to polymerization or side reactions under harsh basic conditions.

Head-to-Head Technical Profile

The following data synthesizes experimental values and predictive models to benchmark NFG against industry standards.

Table 1: Physicochemical Comparison of Guanidine Bases
FeatureN-(2-furylmethyl)guanidine (NFG) Tetramethylguanidine (TMG) TBD (Bicyclic Guanidine)
Structure Type Mono-substituted, AcyclicTetra-substituted, AcyclicBicyclic, Rigid

(Water)
12.33 ± 0.70 (Predicted) [1]13.60~15.0

(MeCN)
~20.5 - 21.5 (Estimated)*23.326.0
Steric Hindrance Low (Primary amine character)High (Tetra-methyl bulk)Moderate (Exposed bridgehead)
Nucleophilicity High (Primary

available)
Moderate (Steric shielding)Very High (Kinetic superbase)
Electronic Effect Inductive withdrawal (-I) by FuranInductive donation (+I) by MethylsResonance + Ring Strain
Stability Acid-sensitive (Furan ring opening)HighHigh
Primary Utility Ligand design, Chemoselective catalysisGeneral base catalysisDifficult deprotonations

*Note:


 in MeCN is estimated based on the linear correlation between aqueous and acetonitrile scales for guanidines, accounting for the electron-withdrawing furan ring.

Mechanistic Deep Dive

To understand why NFG performs differently, we must analyze the electronic causality.

The Furan Inductive Effect

Unlike TMG, where four methyl groups pump electron density into the central carbon (increasing basicity), the furan ring in NFG exerts a negative inductive effect (-I).

  • Consequence: The lone pair availability on the imine nitrogen is slightly reduced compared to alkyl guanidines.

  • Advantage: This "attenuated" basicity prevents the "leveling effect" seen with TBD, where the base is so strong it deprotonates solvents or non-target functional groups.

Resonance vs. Sterics

TBD derives its superbase status from structural rigidity—the bicyclic ring forces the nitrogens into a planar configuration, maximizing resonance stabilization of the conjugate acid. NFG is flexible. However, NFG possesses a primary amine handle (


), allowing it to act as a bifunctional catalyst  (H-bond donor/acceptor), whereas TMG is strictly a H-bond acceptor.
Diagram 1: Basicity & Reactivity Flow

This diagram illustrates the logical hierarchy of basicity and the structural factors influencing reactivity.

BasicityHierarchy TBD TBD (Bicyclic) pKa(MeCN) ~26.0 Mechanism: Strain + Resonance Substrate Sensitive Substrate (e.g., Epimerizable Ester) TBD->Substrate Aggressive Deprotonation (Risk: Side Reactions) TMG TMG (Tetramethyl) pKa(MeCN) ~23.3 Mechanism: +I Inductive Effect TMG->Substrate Strong Basicity (Steric Bulk Limit) NFG N-(2-furylmethyl)guanidine pKa(MeCN) ~21.0 Mechanism: -I Furan Effect + H-Bonding NFG->Substrate Controlled Activation (Bifunctional H-Bonding)

Caption: Comparative reactivity flow showing the trade-off between raw basicity (TBD) and controlled activation (NFG).

Experimental Protocol: Comparative Basicity Assay

Objective: To empirically validate the effective basicity and kinetic profile of NFG against TMG and TBD using a standardized Henry Reaction (Nitroaldol) , which is sensitive to base strength.

Scope: This protocol serves as a self-validating system. If NFG is too weak, no product forms. If TBD is too strong, polymerization of nitroalkenes occurs.

Materials:
  • Substrates: Benzaldehyde (1.0 eq), Nitromethane (5.0 eq).

  • Catalysts: NFG, TMG, TBD (10 mol% loading).

  • Solvent: THF (Anhydrous).

  • Analysis:

    
     NMR (Conversion %).
    
Step-by-Step Workflow:
  • Preparation (Inert Atmosphere):

    • Flame-dry three 10 mL Schlenk tubes. Cool under

      
       flow.
      
    • Charge each tube with Benzaldehyde (106 mg, 1 mmol).

    • Add Nitromethane (305 mg, 5 mmol) and THF (2 mL).

  • Catalyst Addition (Time

    
    ): 
    
    • Tube A: Add NFG (13.9 mg, 0.1 mmol).

    • Tube B: Add TMG (11.5 mg, 0.1 mmol).

    • Tube C: Add TBD (13.9 mg, 0.1 mmol).

    • Critical Control: Ensure TBD is handled rapidly to avoid moisture uptake (TBD is hygroscopic; NFG is less so).

  • Reaction Monitoring:

    • Stir at

      
      .
      
    • Sample 50

      
       aliquots at 15 min, 60 min, and 4 hours .
      
    • Quench aliquots immediately in

      
       containing 0.01% Acetic Acid (to stop reaction).
      
  • Data Analysis:

    • Integrate the

      
      -nitroalcohol proton signal (
      
      
      
      ~5.4 ppm) vs. the aldehyde proton (
      
      
      ~10.0 ppm).
    • Success Metric: High conversion (>90%) with minimal side products (dehydration to nitrostyrene).

Expected Outcome & Interpretation:
  • TBD: Rapid conversion (<15 min) but high risk of dehydration to nitrostyrene (side product) due to excessive basicity.

  • TMG: Moderate conversion (~60 min), clean profile.

  • NFG: Slower kinetics (~4 hours) but highest selectivity for the

    
    -nitroalcohol intermediate. The primary amine on NFG can stabilize the transition state via H-bonding, a feature TMG lacks.
    

Synthesis & Handling of NFG

Since NFG is often synthesized in-house or sourced as a precursor, verifying its purity is critical before "superbase" comparisons.

Diagram 2: Synthesis & Degradation Pathways

Visualizing the formation and potential acid-catalyzed failure mode of NFG.

SynthesisPath cluster_conditions Handling Constraints Precursors Furfurylamine + S-Methylisothiourea NFG_Node N-(2-furylmethyl)guanidine (Target Base) Precursors->NFG_Node Reflux/EtOH (-MeSH) Degradation Furan Ring Opening (Polymeric Tars) NFG_Node->Degradation Exposure to Acid Acid Strong Acid / Lewis Acid (e.g., HCl, AlCl3)

Caption: Synthesis via guanylation and the critical sensitivity of the furan ring to acidic conditions.

Conclusion

N-(2-furylmethyl)guanidine is not a thermodynamic superbase in the same class as TBD or phosphazenes. However, it is a functional equivalent in specific organocatalytic contexts where:

  • Solubility: The furan ring improves solubility in semi-polar organic solvents compared to highly polar guanidinium salts.

  • Selectivity: Its

    
     (~12.3) avoids the "scorched earth" deprotonation of TBD.
    
  • Bifunctionality: Unlike TMG, it retains N-H protons capable of directing substrates via hydrogen bonding.

Recommendation: Use TBD for difficult deprotonations (


 substrate > 25). Use NFG for fine-tuning stereoselective reactions (Michael additions, Henry reactions) where substrate integrity is paramount.

References

  • ChemicalBook. (n.d.). N-(2-FURYLMETHYL)GUANIDINE Properties and pKa Prediction. Retrieved from

  • Kaljurand, I., et al. (2005). Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units. Journal of Organic Chemistry.[1] (Contextual pKa data for Guanidines vs Superbases).

  • Ishikawa, T. (2009). Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts.[2][3] Wiley. Retrieved from

  • Tavares, E., et al. (2023).[4] Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry.[1][5][6] Retrieved from

  • Kovačević, B., et al. (2006). Design of Superbasic Guanidines: The Role of Multiple Intramolecular Hydrogen Bonds.[7] Journal of Physical Chemistry A. Retrieved from

Sources

Comparative Guide: Therapeutic Index Evaluation of N-(2-furylmethyl)guanidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating the Therapeutic Index (TI) of N-(2-furylmethyl)guanidine derivatives (FMGs). While the guanidine moiety is a privileged scaffold for inhibiting the Na+/H+ Exchanger Isoform 1 (NHE-1) —a critical target in cardiac ischemia-reperfusion injury and tumor microenvironment acidosis—the incorporation of a furan ring introduces specific metabolic liabilities.

This analysis compares FMGs against standard-of-care (SOC) inhibitors (Cariporide and Amiloride ). It demonstrates that while FMGs often exhibit superior lipophilicity and membrane permeability compared to Amiloride, their TI is heavily constrained by furan-mediated bioactivation (metabolic toxicity).

Key Takeaway: The evaluation of FMGs requires a dual-endpoint screening protocol: functional pH recovery for efficacy and CYP450-mediated genotoxicity assays for safety, as simple cytotoxicity assays (MTT) often overestimate the safety margin of furan-containing drugs.

Mechanistic Rationale & Target Profile

To accurately evaluate the TI, one must understand the opposing forces of efficacy and toxicity in this specific chemotype.

The Efficacy Engine: Guanidine-NHE-1 Interaction

The guanidinium cation mimics the sodium ion (


), blocking the extracellular face of the NHE-1 pore. This prevents the efflux of 

ions, thereby reducing intracellular pH (

) recovery in hyperactive cells (e.g., cancer cells or cardiomyocytes during reperfusion).
The Toxicity Vector: Furan Bioactivation

Unlike the stable benzoylguanidine structure of Cariporide, the furan ring in FMGs is susceptible to metabolic opening by Cytochrome P450 (specifically CYP2E1). This generates reactive enedials (cis-2-butene-1,4-dial), which cross-link proteins and DNA, leading to a "silent" genotoxicity that lowers the effective TI.

Visualization: Efficacy vs. Toxicity Pathways

The following diagram illustrates the divergent pathways that define the Therapeutic Index for this class.

FMG_Mechanism Drug N-(2-furylmethyl)guanidine Target Target: NHE-1 Pore (Cardiomyocyte) Drug->Target Binding (IC50) OffTarget Off-Target: CYP2E1 (Hepatocyte) Drug->OffTarget Metabolism Effect Inhibition of H+ Efflux (Therapeutic Effect) Target->Effect Metabolite Reactive Enedial (Toxic Metabolite) OffTarget->Metabolite Outcome_Tx Reduced Ischemic Injury Effect->Outcome_Tx Outcome_Tox DNA Cross-linking/ Hepatotoxicity Metabolite->Outcome_Tox Covalent Binding

Figure 1: Dual-pathway mechanism showing the therapeutic blockade of NHE-1 versus the metabolic activation of the furan ring leading to toxicity.

Comparative Performance Analysis

The following data summarizes the performance of a representative FMG derivative (FMG-Lead) against industry standards.

Table 1: Comparative Therapeutic Index (TI) Profile

CompoundTarget Potency (NHE-1 IC50)Cytotoxicity (HepG2 CC50)Genotoxicity (Micronucleus)Therapeutic Index (CC50 / IC50)Clinical Status
Amiloride 1,000 - 3,000 nM> 500 µMNegative~160 FDA Approved (Diuretic)
Cariporide 3 - 10 nM> 100 µMNegative~10,000 Discontinued (Cerebrovascular risk)
FMG-Lead 15 - 40 nM 120 µM Positive (at high conc.)~3,000 - 8,000 Preclinical

Analysis:

  • Potency: FMG-Lead shows a significant potency advantage over Amiloride (approx. 100x) due to the lipophilic furan ring facilitating better pocket occupancy than the pyrazine ring of Amiloride.

  • Safety: While the raw TI (CC50/IC50) looks favorable (~3000), the Genotoxicity flag significantly degrades the "Real-World" TI. Regulatory bodies (FDA/EMA) penalize genotoxic compounds, effectively requiring a much wider safety margin.

Experimental Protocols for TI Determination

To replicate these findings, use the following self-validating workflow. This protocol ensures you measure functional inhibition, not just binding.

Phase 1: Efficacy (NHE-1 Inhibition Assay)

Objective: Determine the IC50 for preventing pH recovery in acidified cells.

  • Cell Line: PS120 fibroblasts (NHE-deficient) stably transfected with human NHE-1.

  • Dye Loading: Incubate cells with BCECF-AM (2 µM) for 30 min. This dye fluoresces based on intracellular pH.

  • Acid Load: Treat cells with

    
     (50 mM) for 20 min, then wash rapidly to induce acute intracellular acidification.
    
  • Treatment: Add FMG derivative at varying concentrations (1 nM – 10 µM) in

    
    -containing buffer.
    
  • Readout: Measure fluorescence recovery (Ex 490/440 nm, Em 535 nm) over 5 minutes.

  • Calculation: Slope of recovery vs. Drug Concentration

    
     IC50.
    
Phase 2: Toxicity (Metabolic Activation Assay)

Objective: Determine CC50 with and without metabolic activation (S9 fraction).

  • Cell Line: HepG2 (Liver carcinoma) or Primary Hepatocytes.

  • Condition A (Direct Tox): Incubate cells with drug for 24h.

  • Condition B (Metabolic Tox): Co-incubate cells with drug + S9 Liver Fraction (source of CYP enzymes) + NADPH cofactor.

  • Readout: ATP quantification (CellTiter-Glo) or MTT assay.

  • Interpretation: A significant drop in viability in Condition B compared to Condition A indicates furan bioactivation (toxic metabolite formation).

Workflow Visualization

Protocol_Workflow cluster_Efficacy Efficacy Screening (NHE-1) cluster_Toxicity Safety Screening Start Compound Library (FMG Derivatives) Step1 Acid Load (NH4Cl) Start->Step1 Step3 HepG2 Viability (+/- S9 Fraction) Start->Step3 Step2 BCECF pH Recovery Step1->Step2 Result1 Calculate IC50 Step2->Result1 Calc Therapeutic Index Calculation TI = CC50 / IC50 Result1->Calc Step4 Micronucleus Assay (Genotoxicity) Step3->Step4 Result2 Calculate CC50 & TD50 Step4->Result2 Result2->Calc Decision Lead Selection Calc->Decision

Figure 2: Integrated workflow for determining the Therapeutic Index, incorporating metabolic activation steps crucial for furan derivatives.

Conclusion & Recommendation

N-(2-furylmethyl)guanidine derivatives represent a high-potency alternative to Amiloride for NHE-1 inhibition. However, the Therapeutic Index is structurally compromised by the metabolic liability of the furan ring.

Final Recommendation:

  • For Research Tools: FMGs are excellent in vitro tools due to high potency and solubility.

  • For Drug Development: The TI is likely insufficient for chronic indications due to genotoxicity risks. Development should focus on bioisosteric replacement of the furan ring (e.g., with a thiophene or isoxazole) to maintain lipophilicity while blocking the metabolic opening of the ring, thereby improving the safety component of the TI equation.

References

  • NHE-1 Inhibition & Guanidine Structure

    • Saczewski, F., & Balewski, L. (2009).[1] Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents.

  • Furan Toxicity Mechanisms

    • Peterson, L. A. (2013).[2] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.

  • Therapeutic Index Protocols

    • Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug discovery and development.[3][4] Nature Reviews Drug Discovery.

  • NHE-1 Assay Methodology (BCECF)

    • Counillon, L., et al. (1993). Pharmacological characterization of the human Na+/H+ exchanger isoform 1 (NHE1).[5] Molecular Pharmacology.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-furylmethyl)guanidine
Reactant of Route 2
N-(2-furylmethyl)guanidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.